molecular formula C7H5N3O2 B1321360 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 952182-02-4

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid

Numéro de catalogue: B1321360
Numéro CAS: 952182-02-4
Poids moléculaire: 163.13 g/mol
Clé InChI: DRCBQOFOFJGWGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is a privileged chemical scaffold in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of biologically active molecules. This fused bicyclic heterocycle is of significant interest due to its structural resemblance to purine bases, allowing it to interact effectively with a variety of enzymatic targets . The carboxylic acid functional group at the 5-position provides a critical handle for further synthetic modification, enabling the construction of diverse compound libraries for biological screening. Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have demonstrated substantial pharmacological potential across multiple therapeutic areas. They are investigated as potent scaffolds for developing anticancer agents and have been identified as novel, selective activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . This mechanism is a promising approach for treating dyslipidemia, with some derivatives shown to activate PPARα at significantly lower concentrations than the conventional agonist fenofibric acid . Furthermore, this chemotype is found in kinase inhibitors and is being explored for applications in central nervous system disorders, with some analogs exhibiting antidepressant activity . The compound's broad utility and proven success in yielding clinical candidates, such as the cardiovascular drugs Vericiguat and Riociguat , underscore its enduring value in pharmaceutical research.

Propriétés

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCBQOFOFJGWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613277
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-02-4
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into molecules designed as protein kinase inhibitors. Understanding the fundamental basic properties of this compound, such as its acidity/basicity and solubility, is critical for its application in drug design, synthesis, and formulation. This technical guide provides an overview of the predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and explores the relevance of the pyrazolopyridine scaffold in the context of inhibiting key signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Physicochemical Properties

The basic properties of this compound are crucial for predicting its behavior in various chemical and biological environments. Due to a lack of extensive experimental data in publicly available literature, the following properties have been determined using well-established computational prediction tools.

Predicted Physicochemical Data

Quantitative data for this compound (SMILES: C1=C2C=NNC2=NC=C1C(=O)O) are summarized below. These values were predicted using Chemicalize and SwissADME.

PropertyPredicted ValueMethod/Software
pKa (strongest acidic) 3.65Chemicalize
pKa (strongest basic) 1.51Chemicalize
Water Solubility (logS) -1.88SwissADME (ESOL)
Water Solubility (mg/mL) 2.13SwissADME (ESOL)
Molecular Weight 163.13 g/mol PubChem[1]
Molecular Formula C₇H₅N₃O₂PubChem[1]
Topological Polar Surface Area 78.9 ŲPubChem[1]
LogP 0.86SwissADME
Interpretation of Physicochemical Data

The predicted pKa values suggest that this compound is a weak acid and a very weak base. The carboxylic acid group is the primary acidic center, while the pyridine and pyrazole nitrogen atoms contribute to its basic character. The predicted water solubility indicates that the compound is sparingly soluble in water. These properties are critical for designing dissolution and absorption studies in drug development.

Experimental Protocols for Property Determination

Accurate experimental determination of pKa and solubility is essential for confirming predicted values and for regulatory submissions. The following sections detail standard methodologies for these measurements.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa). The procedure involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent system (e.g., water with a small amount of methanol or DMSO to ensure solubility). The final volume should be around 25-50 mL.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

  • Titration with Base: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant, slow rate. Record the pH of the solution after each addition of the titrant.

  • Titration with Acid: To determine the basic pKa, titrate a separate solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Advanced software can be used to determine the pKa from the derivative of the titration curve.

Workflow for pKa Determination by Potentiometric Titration.
Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a buffer solution at a specific pH (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified pH and temperature.

G A Add excess compound to buffer B Equilibrate in shaker bath (24-48h) A->B C Separate solid and liquid phases (centrifugation) B->C D Analyze supernatant (HPLC) C->D E Determine solubility D->E

Experimental Workflow for Shake-Flask Solubility Measurement.

Biological Context: Inhibition of the JAK/STAT Signaling Pathway

The 1H-pyrazolo[3,4-b]pyridine scaffold is a key component in a number of potent and selective protein kinase inhibitors.[2] A prominent family of kinases targeted by derivatives of this scaffold is the Janus kinase (JAK) family.[3][4] The JAK/STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

JAK inhibitors containing the pyrazolopyridine core act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of JAKs. This prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade that leads to the transcription of target genes involved in inflammation and cell proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pyrazolopyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolopyridine->JAK Inhibits pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Activates Response Cellular Response (e.g., Inflammation) Gene->Response

Inhibition of the JAK/STAT Pathway by Pyrazolopyridine-based Inhibitors.

Conclusion

This compound possesses a molecular framework of significant interest to the pharmaceutical sciences. Its predicted properties as a weak acid with limited aqueous solubility provide a foundation for further experimental investigation. The established protocols for pKa and solubility determination are crucial for obtaining precise data necessary for drug development. Furthermore, the demonstrated success of the pyrazolopyridine scaffold in targeting protein kinases, particularly in the JAK/STAT pathway, underscores the importance of this heterocyclic system in the design of novel therapeutics for a range of diseases. This guide serves as a foundational resource for researchers working with this and related compounds.

References

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical identity of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The focus of this guide is to establish a foundational understanding of its chemical structure and systematic nomenclature.

Chemical Structure and Nomenclature

This compound is a bicyclic heterocyclic compound. Its structure consists of a pyrazole ring fused to a pyridine ring.[1] The "1H-" designation indicates that the nitrogen at position 1 of the pyrazolo ring bears a hydrogen atom. The "[3,4-b]" denotes the fusion of the pyrazole and pyridine rings at the 3 and 4 positions of the pyrazole and the 'b' face (the 2,3-bond) of the pyridine. The carboxylic acid group is substituted at the 5th position of the pyridine ring.

IUPAC Name: The systematic and internationally recognized name for this compound is This compound [2].

Chemical Formula: C₇H₅N₃O₂[2]

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 163.13 g/mol PubChem[2]
Chemical Formula C₇H₅N₃O₂PubChem[2]
CAS Number 952182-02-4PubChem[2]
InChI Key DRCBQOFOFJGWGA-UHFFFAOYSA-NPubChem[2]
Canonical SMILES C1=C2C=NNC2=NC=C1C(=O)OPubChem[2]

Structural and Nomenclatural Relationship

The following diagram illustrates the logical relationship between the common name, the systematic IUPAC name, and the structural representation of the molecule. This visualization aids in understanding the components that define the chemical identity of this compound.

G Conceptual Relationship of Chemical Identity A Common Name: This compound B IUPAC Name: This compound A->B Systematic Nomenclature C Chemical Structure (Fused Pyrazole and Pyridine Rings with a Carboxylic Acid Group) B->C Defines C->A Represents

Diagram 1: Relationship between chemical name and structure.

Experimental Protocols

As this technical guide focuses on the fundamental chemical identity of this compound, detailed experimental protocols for its synthesis or application are beyond the current scope. However, the synthesis of the 1H-pyrazolo[3,4-b]pyridine core generally involves two primary strategies: the construction of a pyridine ring onto a pre-existing pyrazole ring or the formation of a pyrazole ring on a pre-existing pyridine ring.[1] For specific, validated experimental procedures, researchers are advised to consult peer-reviewed synthetic chemistry literature and patents.

Conclusion

This guide has provided a concise yet in-depth overview of the chemical structure and IUPAC nomenclature of this compound. The provided data and visualizations offer a clear and structured foundation for researchers and professionals engaged in work involving this compound. A solid understanding of its fundamental chemical identity is the first step in any further research or development activities.

References

An In-depth Technical Guide to 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular characteristics, synthetic approaches, and relevant biological pathways associated with 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.

Molecular Profile

The fundamental molecular properties of this compound are summarized below. This data is crucial for experimental design, analytical characterization, and computational modeling.

PropertyValueCitation
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.13 g/mol [1]
IUPAC Name This compound
CAS Number 952182-02-4[1]

Synthetic Methodologies: Experimental Protocol

The synthesis of the 1H-Pyrazolo[3,4-b]pyridine scaffold can be achieved through several established synthetic routes. A common and effective strategy involves the construction of the pyridine ring onto a pre-existing aminopyrazole core, often employing a Gould-Jacobs type reaction.[2] The following is a representative protocol for the synthesis of a 4-hydroxypyrazolo[3,4-b]pyridine-5-carboxylic acid ester, a key intermediate that can be subsequently converted to the target carboxylic acid.

Reaction Scheme:

  • Step 1: Condensation 3-amino-1H-pyrazole reacts with diethyl 2-(ethoxymethylene)malonate.

  • Step 2: Cyclization The intermediate undergoes thermal cyclization to form the ethyl 4-hydroxy-1H-pyrazolo[3,á-b]pyridine-5-carboxylate.

  • Step 3: Hydrolysis The resulting ester is hydrolyzed to yield this compound.

Detailed Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1H-pyrazole (1 equivalent) in ethanol. Add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) to the solution. The mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation is complete, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude intermediate is then added to a high-boiling point solvent such as diphenyl ether and heated to approximately 250°C for 1-2 hours to induce cyclization.

  • Work-up and Purification: Upon cooling, the reaction mixture is treated with hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the ethyl ester.

  • Hydrolysis: The purified ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is suspended in an aqueous solution of sodium hydroxide (2M). The mixture is heated to reflux until the ester is fully consumed (monitored by TLC). The solution is then cooled and acidified with hydrochloric acid to precipitate the final product, this compound. The precipitate is collected by filtration, washed with cold water, and dried.

Biological Context and Signaling Pathways

Pyrazolopyridine derivatives are recognized for their diverse pharmacological activities, often acting as potent inhibitors of various protein kinases.[3][4] Their structural similarity to purines allows them to interact with the ATP-binding sites of these enzymes. A critical signaling pathway frequently targeted by this class of compounds in the context of cancer and inflammation is the PI3K/Akt pathway.[5]

The diagram below illustrates a simplified workflow for a typical kinase inhibition assay used to evaluate the biological activity of compounds like this compound.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Test Compound (e.g., Pyrazolopyridine) Incubation Incubation at 37°C Compound->Incubation Kinase Target Kinase (e.g., PI3K, Akt, TBK1) Kinase->Incubation Substrate Kinase Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection Detection Reagent Addition Incubation->Detection Measurement Luminescence/Fluorescence Measurement Detection->Measurement IC50 IC50 Curve Generation Measurement->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Workflow for a kinase inhibition assay.

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a key cellular cascade involved in cell proliferation, survival, and growth. Many pyrazolopyridine derivatives have been developed to inhibit kinases within this pathway, making it a crucial area of study for this compound class.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling pathway.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine core, a fused heterocyclic system comprising a pyrazole and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of pyrazolopyridine compounds, from their initial synthesis in the early 20th century to their evolution into key pharmacophores in modern drug discovery.

The Dawn of Pyrazolopyridine Chemistry: Early Discoveries

The journey of pyrazolopyridine chemistry began in the early 1900s with two pioneering syntheses that laid the groundwork for over a century of research and development.

The first documented synthesis of a pyrazolopyridine compound was achieved by G. Ortoleva in 1908.[1] He reported the formation of a monosubstituted 1H-pyrazolo[3,4-b]pyridine through the treatment of diphenylhydrazone and pyridine with iodine.[1] This initial discovery, while foundational, did not immediately lead to widespread exploration of this new class of compounds.

Just three years later, in 1911, Carl Bülow reported the synthesis of N-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridine derivatives.[1] Bülow's method involved the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid.[1] This approach, which involves the construction of the pyridine ring onto a pre-existing pyrazole, established a versatile and enduring strategy for the synthesis of this scaffold.

Evolution of Synthetic Methodologies

Following these initial discoveries, the synthetic repertoire for accessing the pyrazolopyridine core has expanded significantly. The primary strategies can be broadly categorized into the formation of the pyridine ring onto a pyrazole precursor or, less commonly, the construction of the pyrazole ring onto a pyridine scaffold.

Pyridine Ring Annulation onto a Pre-existing Pyrazole

This has historically been the most common approach, with 5-aminopyrazoles serving as a key building block.

  • Reaction with 1,3-Dicarbonyl Compounds: As demonstrated by Bülow, the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds provides a straightforward route to 1H-pyrazolo[3,4-b]pyridines. The regioselectivity of this reaction is dependent on the nature of the substituents on the dicarbonyl compound.[1]

  • Reaction with α,β-Unsaturated Carbonyl Compounds: Another widely employed method involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or aldehydes. This reaction typically proceeds via a Michael addition followed by intramolecular condensation and subsequent aromatization.

  • Gould-Jacobs Reaction: This method utilizes the reaction of 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate to yield 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to the 4-chloro derivatives.[1]

  • Multicomponent Reactions: More contemporary approaches have utilized multicomponent reactions to construct the pyrazolopyridine scaffold with greater efficiency and molecular diversity. These reactions often involve the in situ formation of an α,β-unsaturated carbonyl compound from an aldehyde and a ketone, which then reacts with a 5-aminopyrazole.

Experimental Protocols: Foundational Syntheses

General Protocol for Bülow's Synthesis of N-Aryl-1H-pyrazolo[3,4-b]pyridines:

  • Reactant Mixture: An equimolar mixture of a 1-aryl-3-alkyl-5-aminopyrazole and a 1,3-dicarbonyl compound (e.g., acetylacetone) is prepared.

  • Solvent: The reactants are dissolved in a suitable solvent, classically glacial acetic acid.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of several hours.

  • Work-up and Purification: Upon cooling, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and may be further purified by recrystallization to yield the desired N-aryl-1H-pyrazolo[3,4-b]pyridine.

The Rise of Pyrazolopyridines as Anxiolytics: A Mid-Century Breakthrough

For several decades following their initial synthesis, the therapeutic potential of pyrazolopyridines remained largely unexplored. This changed in the 1970s and 1980s with the discovery of a series of pyrazolopyridine derivatives exhibiting potent anxiolytic properties. These compounds, including cartazolate , tracazolate , and etazolate , represented a significant advancement in the development of non-benzodiazepine anxiolytics.

These early anxiolytic pyrazolopyridines were found to exert their effects through the allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] Unlike benzodiazepines, which bind to a specific site on the GABA-A receptor, these pyrazolopyridines were found to interact with the barbiturate binding site, leading to an enhancement of GABAergic neurotransmission.[2][4] Additionally, some of these compounds, such as etazolate, were also identified as phosphodiesterase (PDE) inhibitors, contributing to their overall pharmacological profile.[5][6]

Quantitative Data for Anxiolytic Pyrazolopyridines

The following table summarizes key quantitative data for these first-generation pyrazolopyridine anxiolytics, highlighting their activity at the GABA-A receptor and as phosphodiesterase inhibitors.

CompoundTargetAssayValueReference
Tracazolate GABA-A Receptor (α1β1γ2s)EC50 (GABA potentiation)13.2 µM[7]
GABA-A Receptor (α1β3γ2)EC50 (GABA potentiation)1.5 µM[7]
Etazolate Phosphodiesterase 4 (PDE4)IC502 µM[8]
Cartazolate GABA-A ReceptorIC50 (35S-TBPS binding)500 nM[9]

Modern Era: Pyrazolopyridines as Kinase Inhibitors in Oncology

The structural similarity of the pyrazolopyridine scaffold to adenine, a key component of ATP, has made it an attractive template for the design of kinase inhibitors. In recent years, numerous pyrazolopyridine derivatives have been developed as potent and selective inhibitors of various kinases implicated in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K).

CDK2 Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is a common feature of many cancers.[10][11] Pyrazolopyridine-based compounds have been designed to target the ATP-binding pocket of CDK2, thereby inhibiting its activity and inducing cell cycle arrest and apoptosis in cancer cells.

PI3K Inhibition

The PI3K/Akt signaling pathway is another critical pathway that is frequently hyperactivated in cancer, promoting cell survival, proliferation, and growth.[12][13] Several pyrazolopyridine derivatives have shown potent inhibitory activity against various isoforms of PI3K, demonstrating their potential as targeted cancer therapeutics.

Quantitative Data for Pyrazolopyridine-Based Kinase Inhibitors

The following table presents a selection of quantitative data for modern pyrazolopyridine compounds targeting CDK2 and PI3K.

CompoundTargetAssayValueReference
Compound 4 (from Abdel-Rahman et al.) CDK2/cyclin A2IC500.24 µM[12]
Compound 8 (from Abdel-Rahman et al.) CDK2/cyclin A2IC500.65 µM[12]
Pictilisib (GDC-0941) PI3KαIC503.3 nM
Gedatolisib (PF-05212384) PI3Kγ/mTORIC500.4 nM / 1.6 nM[4]

Signaling Pathways and Mechanisms of Action

To visualize the interactions of pyrazolopyridine compounds with their biological targets, the following diagrams illustrate key signaling pathways and proposed mechanisms of action.

GABA_A_Receptor_Modulation cluster_receptor GABA-A Receptor GABA_R GABA-A Receptor Complex GABA Site Benzodiazepine Site Barbiturate Site Chloride Channel Cl_ion Cl- Influx GABA_R->Cl_ion Channel Opening GABA GABA GABA->GABA_R:gaba Binds Pyrazolopyridine Anxiolytic Pyrazolopyridine (e.g., Tracazolate) Pyrazolopyridine->GABA_R:barb Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Anxiolytic Effect) Cl_ion->Hyperpolarization

GABA-A Receptor Modulation by Anxiolytic Pyrazolopyridines

CDK2_Inhibition_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cyclin_D_CDK46 Cyclin D / CDK4/6 Receptor->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb p E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Transcription CDK2 Cyclin E / CDK2 Cyclin_E->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Apoptosis Cell Cycle Arrest (Apoptosis) CDK2->Apoptosis Pyrazolopyridine_CDK2 Pyrazolopyridine CDK2 Inhibitor Pyrazolopyridine_CDK2->CDK2 Inhibits Pyrazolopyridine_CDK2->Apoptosis

Inhibition of the Cell Cycle by Pyrazolopyridine CDK2 Inhibitors

PI3K_Akt_Pathway_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 p Apoptosis_PI3K Apoptosis PI3K->Apoptosis_PI3K PIP3 PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream p Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Pyrazolopyridine_PI3K Pyrazolopyridine PI3K Inhibitor Pyrazolopyridine_PI3K->PI3K Inhibits Pyrazolopyridine_PI3K->Apoptosis_PI3K

Inhibition of the PI3K/Akt Signaling Pathway by Pyrazolopyridine Inhibitors

Conclusion and Future Perspectives

From their serendipitous discovery over a century ago, pyrazolopyridine compounds have evolved into a cornerstone of medicinal chemistry. The journey from the early syntheses of Ortoleva and Bülow to the development of targeted kinase inhibitors illustrates the enduring value of this versatile scaffold. The ability of the pyrazolopyridine core to be readily functionalized has allowed chemists to fine-tune its pharmacological properties, leading to compounds with high potency and selectivity for a diverse range of biological targets. As our understanding of the molecular basis of disease continues to grow, the pyrazolopyridine scaffold is poised to remain a critical component in the design and development of novel therapeutics for years to come.

References

An In-depth Technical Guide to 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide focuses on the derivatives and analogues of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, which have emerged as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases. This document provides a comprehensive overview of their synthesis, biological activities with a focus on kinase inhibition, structure-activity relationships, and detailed experimental protocols for their preparation and evaluation.

Introduction

1H-Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that are considered bioisosteres of purines, enabling them to interact with a variety of biological targets. The addition of a carboxylic acid moiety at the 5-position, or its ester and amide analogues, provides a key interaction point for binding to the active sites of many enzymes, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. Derivatives of this compound have shown significant promise as inhibitors of several important kinase families, including Anaplastic Lymphoma Kinase (ALK), Tropomyosin Receptor Kinase (TRK), and Cyclin-Dependent Kinase (CDK). This guide will delve into the technical details of these compounds, providing a valuable resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several well-established synthetic routes. A common and versatile method involves the condensation of a substituted 5-aminopyrazole with a β-ketoester or a related three-carbon synthon.

A general synthetic approach to obtain ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylates involves the reaction of a 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by a cyclization reaction. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Another efficient method involves a multi-component reaction. For instance, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be synthesized from 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline in the presence of a solid acid catalyst.[1]

The synthesis of the parent 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be achieved by reacting 2-chloro-3-acetylpyridine with hydrazine hydrate.[2] This can then be further functionalized.

A common route to introduce diversity is through the reaction of a 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate intermediate with various amines or other nucleophiles.[3]

Biological Activity and Kinase Inhibition

Derivatives of this compound have demonstrated potent inhibitory activity against a range of protein kinases. The following tables summarize the reported in vitro inhibitory activities (IC50 values) of selected analogues against key kinase targets.

Compound Target Kinase IC50 (nM) Reference
10a ALK-wt453[4]
10g ALK-L1196M<0.5[4]
10g ALK-wt<0.5[4]
C03 TRKA56[5]
C09 TRKA57[5]
C10 TRKA26[5]
Compound 4 CDK2/cyclin A2240[6]
Compound 8 CDK2/cyclin A2650[6]
Compound 11 CDK2/cyclin A2500[6]
Compound 9a CDK21630[7]
Compound 14g CDK2460[7]
Compound 9a CDK9262[7]
Compound 14g CDK9801[7]
Compound 6b CDK2270[8]
Compound 6b PIM1670[8]

Signaling Pathways

The therapeutic potential of this compound derivatives stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

ALK and TRK Signaling Pathways

Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) are receptor tyrosine kinases (RTKs).[9][10] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[9] Key downstream pathways include the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK-STAT pathway.[11] Aberrant activation of these pathways due to mutations or gene rearrangements in ALK or TRK is a driver of oncogenesis in various cancers. Inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold can block the ATP-binding site of these kinases, thereby preventing their activation and halting downstream signaling.

ALK_TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_TRK ALK / TRK Ras Ras ALK_TRK->Ras Activates PI3K PI3K ALK_TRK->PI3K Activates JAK JAK ALK_TRK->JAK Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivative Inhibitor->ALK_TRK Inhibits Autophosphorylation

Simplified ALK and TRK Signaling Pathways.
CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition.[6] CDK2 forms a complex with Cyclin E, which then phosphorylates the Retinoblastoma protein (Rb).[12] Phosphorylated Rb releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and S-phase entry.[12] Inhibition of CDK2 by 1H-pyrazolo[3,4-b]pyridine derivatives prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis.[6]

CDK2_Signaling cluster_cyclins Cyclins cluster_cdks CDKs cluster_downstream Downstream Effectors CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds and Activates Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression S_Phase_Genes->Cell Cycle Progression Inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivative Inhibitor->CDK2 Inhibits

Simplified CDK2 Signaling Pathway.

Experimental Protocols

General Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

A representative procedure for the synthesis of an ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivative is the reaction of a 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with an aniline.[3]

Materials:

  • Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Substituted aniline or aminopicoline

  • Ethanol (optional, as solvent)

Procedure:

  • A mixture of ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and the appropriate substituted aniline or aminopicoline is heated (fusion).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and the product is isolated.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired ethyl 4-(arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Hydrolysis to this compound

The synthesized ester can be hydrolyzed to the corresponding carboxylic acid.[3]

Materials:

  • Ethyl 4-(arylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Sodium hydroxide or potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • The ethyl ester is dissolved in a mixture of ethanol and water.

  • An excess of sodium hydroxide or potassium hydroxide is added to the solution.

  • The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried to yield the this compound derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of ATP remaining.[13][14][15][16][17]

Materials:

  • Recombinant kinase (e.g., ALK, TRK, CDK2)

  • Kinase-specific substrate

  • ATP

  • Test compound (1H-pyrazolo[3,4-b]pyridine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Test Compound Reaction_Setup Add Compound, Kinase, Substrate, and ATP to Plate Compound_Prep->Reaction_Setup Kinase_Prep Prepare Kinase, Substrate, and ATP Solutions Kinase_Prep->Reaction_Setup Incubation1 Incubate at RT (e.g., 60 min) Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation1->Add_ADP_Glo Incubation2 Incubate at RT (40 min) Add_ADP_Glo->Incubation2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation2->Add_Detection_Reagent Incubation3 Incubate at RT (30-60 min) Add_Detection_Reagent->Incubation3 Read_Luminescence Measure Luminescence Incubation3->Read_Luminescence Calculate_IC50 Calculate % Inhibition and IC50 Value Read_Luminescence->Calculate_IC50 Cellular_Assay_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells and Extract Proteins Treat_Cells->Lyse_Cells Quantify_Phospho Quantify Phosphorylated and Total Protein (ELISA or Western Blot) Lyse_Cells->Quantify_Phospho Analyze_Data Analyze Data and Determine IC50 Quantify_Phospho->Analyze_Data End End Analyze_Data->End

References

The Pyrazolopyridine Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold, a fused heterocyclic system combining the structural features of pyrazole and pyridine rings, has emerged as a privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to the development of a diverse range of biologically active molecules. This technical guide provides an in-depth analysis of the biological significance of the pyrazolopyridine core, with a focus on its applications in oncology, virology, and inflammatory diseases. The content herein is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of novel therapeutics based on this versatile scaffold.

Anticancer Activity of Pyrazolopyridine Derivatives

The pyrazolopyridine nucleus is a prominent feature in a multitude of small molecules designed to combat cancer. Its structural similarity to endogenous purines allows for competitive binding to various enzymatic targets crucial for cancer cell proliferation and survival.[1]

Kinase Inhibition

A primary mechanism through which pyrazolopyridine derivatives exert their anticancer effects is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrazolopyridine derivatives have shown potent inhibitory activity against CDKs, particularly CDK2.

Table 1: Anticancer Activity of Pyrazolopyridine Derivatives as CDK2 Inhibitors

CompoundTargetIC50 (µM)Cancer Cell LineReference
Compound 4CDK2/cyclin A20.24-[1]
RoscovitineCDK2/cyclin A20.39-[1]
Compound 1CDK2/cyclin A20.57-[1]
Compound 8CDK2/cyclin A20.65-[1]
Compound 11CDK2/cyclin A20.50-[1]
Compound 14CDK2/cyclin A20.93-[1]

The TRK family of receptor tyrosine kinases plays a role in neuronal development and has been implicated in the progression of various cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors.

Table 2: Anticancer Activity of Pyrazolopyridine Derivatives as TRK Inhibitors

CompoundTargetIC50 (nM)Cancer Cell LineIC50 (µM)Reference
LarotrectinibTRKA3.0--[2]
LarotrectinibTRKB13--[2]
LarotrectinibTRKC0.2--[2]
C03TRKA56Km-120.304[2]

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer, promoting tumor growth, invasion, and metastasis. Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent c-Met inhibitory activity.

Table 3: Anticancer Activity of Pyrazolopyridine Derivatives as c-Met Inhibitors

CompoundTargetIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Cabozantinibc-Met5.38 ± 0.35--[3]
Compound 5ac-Met4.27 ± 0.31HepG-23.42 ± 1.31[3]
Compound 5bc-Met7.95 ± 0.17HepG-23.56 ± 1.5[3]
Compound IIIc-Met0.39--[3]
Compound IVc-Met0.92--[3]
Antiproliferative Activity

Beyond specific kinase inhibition, numerous pyrazolopyridine derivatives have demonstrated broad antiproliferative activity against a range of cancer cell lines.

Table 4: Antiproliferative Activity of Various Pyrazolopyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7bMCF-73.58[4]
Compound 7bPC-33.60[4]
Compound 13cPC-35.195[4]
Compound 9MCF-721.045[4]
Compound 12cHCT-11613.575[4]
Compound 10eMDA-MB-46812.52[4]
Compound 11bMDA-MB-46813.16[4]
Compound 11dMDA-MB-46812.00[4]
Compound 13MDA-MB-46814.78[4]
DoxorubicinMDA-MB-46811.39[4]
Compound 5aHCT-1169.21 ± 0.02[3]
Compound 5aMCF-74.16 ± 0.2[3]
Compound 5bHCT-1168.84 ± 0.04[3]
Compound 5bMCF-74.35 ± 0.15[3]
Compound 10aHepG-210.23 ± 0.15[3]
Compound 10aMCF-713.65 ± 0.7[3]
Compound 10aHCT-11617.16 ± 0.37[3]
5-FluorouracilHepG-25.26 ± 0.31[3]
5-FluorouracilMCF-74.61 ± 0.31[3]
5-FluorouracilHCT-1162.87 ± 0.15[3]
ErlotinibHepG-28.19 ± 0.40[3]
ErlotinibMCF-74.16 ± 0.2[3]
ErlotinibHCT-1167.41 ± 1.12[3]
Pyridopyrazolo-triazine 5aMCF-73.89[5]
Pyridopyrazolo-triazine 6aHCT-11612.58[5]
Pyridopyrazolo-triazine 6aMCF-711.71[5]
Pyridopyrazolo-triazine 7HepG-28.42[5]
Pyridopyrazolo-triazole 11HCT-1167.71[5]
DoxorubicinHCT-1165.62[5]
DoxorubicinHepG-24.50[5]
DoxorubicinMCF-74.17[5]

Antiviral Activity of Pyrazolopyridine Derivatives

The pyrazolopyridine scaffold has also been explored for its potential in developing novel antiviral agents. Certain derivatives have shown promising activity against a variety of viruses, including enteroviruses and herpes simplex virus.

Anti-Enterovirus Activity

Pyrazolopyridine-containing compounds have been identified as potent and broad-spectrum inhibitors of enteroviruses, such as EV-D68, EV-A71, and coxsackievirus B3, by targeting the viral 2C protein.[6]

Table 5: Antiviral Activity of Pyrazolopyridine Derivatives against Enteroviruses

CompoundVirus StrainEC50 (µM)Selectivity Index (SI)Reference
7aEV-D68 US/KY/14-1895316.710.6[6]
7aEV-A71 (Tainan/4643/1998)8.1>22[6]
7dEV-D68 US/KY/14-189530.04>5000[6]
7dEV-A71 (Tainan/4643/1998)0.08>2500[6]
7dCVB3 (Nancy)0.2>1000[6]
7hEV-D68 US/KY/14-189530.05>4000[6]
7hEV-A71 (Tainan/4643/1998)0.08>2500[6]
7hCVB3 (Nancy)0.3>667[6]
10aEV-D68 US/KY/14-189530.04>5000[6]
10aEV-A71 (Tainan/4643/1998)0.07>2857[6]
10aCVB3 (Nancy)0.2>1000[6]
19EV-D68 US/KY/14-189530.03>6667[6]
19EV-A71 (Tainan/4643/1998)0.04>5000[6]
19CVB3 (Nancy)0.3>667[6]
Anti-Herpes Simplex Virus (HSV) Activity

Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated inhibitory effects on the in vitro replication of Herpes Simplex Virus Type-1 (HSV-1).[7] These compounds can interfere with different stages of the viral life cycle, including adsorption and replication.[7]

Table 6: Antiviral Activity of Pyrazolopyridine Derivatives against HSV-1

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
ARA-04HSV-11.00 ± 0.10>10001000[7]
ARA-05HSV-11.00 ± 0.05>10001000[7]
AM-57HSV-10.70 ± 0.10>600857.1[7]
Acyclovir (ACV)HSV-11.20 ± 0.08>1000833.3[7]

Anti-inflammatory Activity of Pyrazolopyridine Derivatives

The pyrazolopyridine scaffold is also a key component of molecules with anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX).

Cyclooxygenase (COX) Inhibition

Certain pyrazolo[1,5-a]pyrimidine derivatives, which share a similar fused heterocyclic structure with pyrazolopyridines, have been shown to be potent and selective inhibitors of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.

Table 7: Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives as COX Inhibitors

CompoundTargetIC50 (µM)Selectivity Index (SI) for COX-2Reference
11COX-112.568.97[8]
11COX-21.48.97[8]
12COX-18.57.66[8]
12COX-21.117.66[8]
13COX-19.73.59[8]
13COX-22.73.59[8]
14COX-110.14.59[8]
14COX-22.24.59[8]
IndomethacinCOX-12.450.67[8]
IndomethacinCOX-23.650.67[8]
CelecoxibCOX-19.89.0[8]
CelecoxibCOX-21.19.0[8]

Signaling Pathways Modulated by Pyrazolopyridine Derivatives

The diverse biological activities of pyrazolopyridine derivatives stem from their ability to interact with and modulate key cellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Pyrazolopyridine derivatives have been shown to target components of this pathway.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->PI3K

Caption: Simplified PI3K/Akt signaling pathway and a point of inhibition by pyrazolopyridine derivatives.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Pyrazolopyridine derivatives have been identified as inhibitors of JAK kinases.

JAK_STAT_Signaling cluster_nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->JAK

Caption: Overview of the JAK-STAT signaling pathway and inhibition by pyrazolopyridine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazolopyridine derivatives.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A general and efficient method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.

General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines:

  • To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (35 mg, 0.15 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl3 and water to the residue.

  • Separate the two phases and wash the aqueous phase with CHCl3 twice.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for an in vitro kinase assay to determine the IC50 values of pyrazolopyridine derivatives.

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Add Kinase, Substrate, and Test Compound to microplate A->B C Initiate reaction by adding ATP B->C D Incubate at room temperature C->D E Stop reaction and detect signal (e.g., luminescence, fluorescence) D->E F Data Analysis: Calculate % inhibition and determine IC50 E->F

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare serial dilutions of the pyrazolopyridine test compound in an appropriate buffer (e.g., containing DMSO, with the final DMSO concentration typically kept below 1%).

    • Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in kinase assay buffer.

  • Assay Reaction:

    • In a microplate (e.g., 96-well or 384-well), add the kinase, substrate, and diluted test compound.

    • Include appropriate controls: a positive control (no inhibitor) and a negative control (no enzyme or a known potent inhibitor).

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the microplate at a controlled temperature (e.g., room temperature or 30 °C) for a specific period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding a solution containing EDTA).

    • Add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., using luminescence- or fluorescence-based methods).

  • Data Analysis:

    • Measure the signal from each well using a plate reader.

    • Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of a compound that protects cells from virus-induced cell death.

Procedure:

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero or HeLa cells) into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution and Addition:

    • Prepare serial dilutions of the pyrazolopyridine test compound in cell culture medium.

    • Remove the growth medium from the cell monolayer and add the diluted compounds to the wells.

  • Virus Infection:

    • Infect the cells with a predetermined amount of virus (multiplicity of infection, MOI) that causes complete CPE in the virus control wells within a few days.

    • Include cell control wells (no virus, no compound) and virus control wells (virus, no compound).

  • Incubation:

    • Incubate the plate at the optimal temperature and CO2 concentration for virus replication (e.g., 37 °C, 5% CO2).

  • CPE Evaluation:

    • After the incubation period (typically 3-5 days), visually assess the CPE in each well using a microscope.

    • Alternatively, quantify cell viability using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

    • Determine the 50% effective concentration (EC50), the concentration of the compound that reduces CPE by 50%.

Anti-inflammatory COX Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Procedure:

  • Reagent Preparation:

    • Prepare solutions of purified COX-1 and COX-2 enzymes, a fluorogenic probe, a cofactor, and arachidonic acid (the substrate) in an appropriate assay buffer.

  • Compound Preparation:

    • Prepare serial dilutions of the pyrazolopyridine test compound in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • In a 96-well black microplate, add the assay buffer, probe, and cofactor.

    • Add the diluted test compound or vehicle control (DMSO).

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Incubate for a short period at room temperature.

  • Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence intensity over time using a microplate reader (e.g., at Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of the reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition of COX activity for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the selectivity index.

Conclusion

The pyrazolopyridine scaffold represents a highly versatile and valuable core structure in the field of drug discovery. Its synthetic accessibility and ability to be readily functionalized have enabled the generation of extensive libraries of compounds with a broad spectrum of biological activities. The potent anticancer, antiviral, and anti-inflammatory properties exhibited by various pyrazolopyridine derivatives underscore the therapeutic potential of this scaffold. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly lead to the development of new and effective pyrazolopyridine-based medicines for a range of human diseases. This technical guide provides a solid foundation for researchers to build upon in their quest for the next generation of therapeutics derived from this remarkable heterocyclic system.

References

Unlocking Therapeutic Potential: A Technical Guide to 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of potent and selective inhibitors targeting key players in various disease pathologies. The presence of a carboxylic acid at the 5-position provides a crucial anchor for chemical modification, enabling the development of derivatives with tailored pharmacological profiles. This technical guide delves into the significant therapeutic targets of compounds derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug discovery efforts.

Key Therapeutic Targets and Quantitative Efficacy

Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have demonstrated significant inhibitory activity against a range of enzymes implicated in cancer, inflammation, and other disorders. The following tables summarize the quantitative data for representative compounds, highlighting their potency and selectivity.

Target Derivative IC50 (nM) Assay Type
TANK-binding kinase 1 (TBK1)Compound 15y0.2Kinase Assay
TBK1Compound 15i8.5Kinase Assay
TBK1MRT67307 (Reference)28.7Kinase Assay
TBK1BX795 (Reference)7.1Kinase Assay
Nicotinamide Phosphoribosyltransferase (NAMPT)Compound 266.1Biochemical Assay
Cyclin-Dependent Kinase 1 (CDK1)SQ-67563Potent (exact value not specified)In vitro Kinase Assay
Cyclin-Dependent Kinase 2 (CDK2)SQ-67563Potent (exact value not specified)In vitro Kinase Assay
Phosphodiesterase (PDE)Ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo-(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride (SQ 20009)Potent inhibitor (exact value not specified)Enzyme Hydrolysis Assay

Table 1: Inhibitory Potency of 1H-Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases and Enzymes.

Cell Line Derivative IC50 (nM) Assay Type
A2780 (Ovarian Cancer)Compound 26 (NAMPT inhibitor)4.3Cell Proliferation Assay
A172 (Glioblastoma)Compound 15y (TBK1 inhibitor)Micromolar rangeAntiproliferation Assay
U87MG (Glioblastoma)Compound 15y (TBK1 inhibitor)Micromolar rangeAntiproliferation Assay
A375 (Melanoma)Compound 15y (TBK1 inhibitor)Micromolar rangeAntiproliferation Assay
A2058 (Melanoma)Compound 15y (TBK1 inhibitor)Micromolar rangeAntiproliferation Assay
Panc0504 (Pancreatic Cancer)Compound 15y (TBK1 inhibitor)Micromolar rangeAntiproliferation Assay

Table 2: Cellular Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate key signaling pathways and a general workflow for inhibitor screening.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Kinase Activation cluster_downstream Downstream Effects PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IKKi IKKε Adaptors->IKKi IRF3 IRF3 / IRF7 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates IKKi->IRF3 phosphorylates TypeI_IFN Type I Interferons (IFN-α, IFN-β) IRF3->TypeI_IFN induces transcription Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines induces transcription Pyrazolo_pyridine 1H-Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_pyridine->TBK1 inhibits

Caption: TBK1 Signaling Pathway Inhibition.

Kinase_Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_optimization Lead Optimization Compound_Library Compound Library (Pyrazolopyridine Derivatives) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo, FRET) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (Potent Inhibitors) Biochemical_Assay->Hit_Identification Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Hit_Identification->Cell_Based_Assay Target_Engagement Target Engagement Assays (e.g., CETSA, Western Blot) Cell_Based_Assay->Target_Engagement Selectivity_Profiling Kinase Selectivity Profiling Target_Engagement->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo_Efficacy Lead_Candidate Lead Candidate In_Vivo_Efficacy->Lead_Candidate

Caption: Kinase Inhibitor Discovery Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the evaluation of potential therapeutic agents. The following are representative methodologies for key assays cited in the characterization of 1H-pyrazolo[3,4-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (TBK1)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against TBK1 kinase.

  • Materials:

    • Recombinant human TBK1 enzyme.

    • Kinase-specific substrate (e.g., a peptide substrate).

    • ATP.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds (1H-pyrazolo[3,4-b]pyridine derivatives) serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.

    • 384-well white plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound or DMSO (vehicle control).

    • Add the TBK1 enzyme and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is used to assess the antiproliferative activity of the compounds on cancer cell lines.[1]

  • Materials:

    • Cancer cell lines (e.g., A172, U87MG, A375, A2058, Panc0504).[1]

    • Appropriate cell culture medium and supplements.

    • Test compounds.

    • Trichloroacetic acid (TCA).

    • Sulforhodamine B (SRB) solution.

    • Tris base solution.

    • 96-well plates.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.[1]

    • Treat the cells with increasing concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[1]

    • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.[1]

    • Wash the plates with water and air dry.[1]

    • Stain the cells with SRB solution for 30 minutes at room temperature.[1]

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.[1]

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vitro NAMPT Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against the NAMPT enzyme.[2]

  • Materials:

    • Recombinant human NAMPT enzyme.[2]

    • Nicotinamide (NAM).[2]

    • 5-Phosphoribosyl-1-pyrophosphate (PRPP).[2]

    • ATP.[2]

    • NMNAT (Nicotinamide mononucleotide adenylyltransferase).[2]

    • Alcohol dehydrogenase (ADH).[2]

    • Ethanol.[2]

    • Assay buffer.[2]

    • Test compounds.[2]

    • 384-well black plates.[2]

  • Procedure:

    • Add diluted NAMPT enzyme to the wells of a 384-well plate (except for blank wells).[2]

    • Add the test inhibitor at various concentrations or a diluent solution for controls.[2]

    • Pre-incubate the enzyme and inhibitors at room temperature.[2]

    • Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol.[2]

    • Start the reaction by adding the master mix to all wells.[2]

    • Incubate the plate at 30°C for a specified time (e.g., 2 hours).[2]

    • Measure the fluorescence of the produced NADH at an excitation of 340 nm and an emission of 460 nm.[2]

    • Calculate the percent inhibition and determine the IC50 value.[2]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The derivatives synthesized from this core have demonstrated potent and selective inhibition of key targets in oncology and immunology, including TBK1 and NAMPT. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the design and evaluation of new chemical entities with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating their preclinical promise into clinical success.

References

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS number and safety data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Identification and Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 952182-02-4[1][2]
Molecular Formula C₇H₅N₃O₂[3]
Molecular Weight 163.14 g/mol [3]

Safety and Handling

The following safety data is compiled from available safety data sheets. It is imperative to handle this compound in a well-ventilated laboratory setting, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H317 May cause an allergic skin reaction

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

General Synthesis of a Pyrazolo[3,4-b]pyridine Scaffold:

This procedure outlines a common approach involving the condensation of a substituted aminopyrazole with a β-ketoester or equivalent, followed by cyclization.

Materials:

  • Substituted 3-aminopyrazole

  • Ethyl 2,4-dioxo-4-phenylbutanoate or a similar 1,3-dicarbonyl compound

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., acetic acid, p-toluenesulfonic acid)

  • Sodium hydroxide (for subsequent hydrolysis)

  • Hydrochloric acid (for acidification)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Condensation and Cyclization:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted 3-aminopyrazole (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[4]

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

  • Ester Hydrolysis:

    • To the crude product, add a solution of sodium hydroxide in a mixture of water and ethanol.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • The crude product can be further purified by recrystallization or by dissolving in a suitable solvent, extracting with an organic solvent like dichloromethane, drying the organic layer with anhydrous sodium sulfate, and concentrating under reduced pressure.[4]

    • If necessary, perform silica gel column chromatography to obtain the pure this compound.[4]

Experimental Workflow Diagram:

G cluster_synthesis Synthesis Start Start Reactants 3-Aminopyrazole + 1,3-Dicarbonyl Compound Start->Reactants Condensation Condensation & Cyclization Reactants->Condensation Ethanol, Acetic Acid, Reflux Hydrolysis Ester Hydrolysis Condensation->Hydrolysis NaOH Purification Purification Hydrolysis->Purification Acidification, Extraction/Chromatography Product 1H-Pyrazolo[3,4-b]pyridine- 5-carboxylic acid Purification->Product

Caption: General workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

Derivatives of 1H-Pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[9] TBK1 is a key kinase in the innate immune signaling pathway, playing a crucial role in the production of type I interferons in response to viral infections. Inhibition of TBK1 is a potential therapeutic strategy for autoimmune diseases and certain cancers.

TBK1 Signaling Pathway:

The following diagram illustrates a simplified view of the TBK1 signaling pathway, indicating the point of inhibition by 1H-Pyrazolo[3,4-b]pyridine derivatives.

G cluster_pathway TBK1 Signaling Pathway PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors Pathogen Recognition TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P p-IRF3 (Dimerization) IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocation IFN Type I Interferon Gene Expression Nucleus->IFN Inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivatives Inhibitor->TBK1

Caption: Simplified TBK1 signaling pathway and inhibition point.

References

An In-depth Technical Guide to the Spectroscopic Data of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid . The information presented herein is synthesized from publicly available data on structurally related compounds and established principles of spectroscopic analysis. While direct experimental spectra for this specific molecule are not widely published, this document offers a robust, data-driven prediction of its spectroscopic characteristics.

Molecular Structure and Properties
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₅N₃O₂[1]

  • Molecular Weight: 163.13 g/mol [1]

  • CAS Number: 952182-02-4[1]

The structure consists of a fused pyrazole and pyridine ring system, with a carboxylic acid group at the 5-position of the pyridine ring. This arrangement of aromatic and functional groups gives rise to a distinct spectroscopic fingerprint.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~13.5Singlet, broad1H-COOHThe acidic proton of the carboxylic acid is expected to have a broad signal at a very downfield chemical shift, which can be concentration-dependent and may exchange with D₂O.
~8.90Singlet1HH-6This proton is adjacent to the nitrogen in the pyridine ring and is expected to be deshielded.
~8.50Singlet1HH-4This proton is also in the pyridine ring and is deshielded due to the aromatic system and the adjacent carboxylic acid group.
~8.20Singlet1HH-3This proton is on the pyrazole ring.
~14.0Singlet, broad1HN-HThe N-H proton of the pyrazole ring is expected to be a broad singlet at a downfield chemical shift.
¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ, ppm)AssignmentNotes
~166.0-COOHThe carbonyl carbon of the carboxylic acid is expected in this region.
~150.0C-7aQuaternary carbon at the fusion of the two rings.
~148.0C-6Carbon adjacent to the pyridine nitrogen.
~135.0C-3Carbon in the pyrazole ring.
~130.0C-3aQuaternary carbon at the fusion of the two rings.
~122.0C-5Carbon bearing the carboxylic acid group.
~118.0C-4Carbon in the pyridine ring.
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (from carboxylic acid, hydrogen-bonded)
~3100MediumN-H stretch (from pyrazole ring)
~1720StrongC=O stretch (from carboxylic acid)
1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
~1300MediumC-O stretch and O-H bend (from carboxylic acid)
Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

m/zInterpretation
163[M]⁺ (in EI) or [M+H]⁺ (in ESI+)
119[M-CO₂]⁺ or [M-COOH+H]⁺

The primary fragmentation pathway for this molecule is expected to be the loss of carbon dioxide (44 Da) from the carboxylic acid group.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

  • ¹H NMR Acquisition:

    • A standard proton experiment is run with a 90° pulse.

    • The spectral width is set to cover a range from -2 to 16 ppm.

    • A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment is performed.

    • The spectral width is set to cover a range from 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) are acquired due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is first recorded.

    • The KBr pellet containing the sample is then placed in the sample holder.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrum is acquired in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.

    • For fragmentation analysis (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis and Structure Elucidation start Starting Materials (e.g., aminopyrazole derivative) reaction Cyclization Reaction start->reaction workup Work-up and Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample Analysis ir IR Spectroscopy product->ir Sample Analysis ms Mass Spectrometry product->ms Sample Analysis analysis Spectral Interpretation nmr->analysis ir->analysis ms->analysis structure Structure Confirmation analysis->structure

Workflow for Synthesis and Characterization.
Spectroscopic Data Correlation

This diagram illustrates the correlation between the key structural features of the molecule and their expected spectroscopic signals.

G cluster_structure Molecular Structure cluster_data Spectroscopic Signals mol_structure nmr_h ¹H NMR ~13.5 ppm (COOH) 8.2-8.9 ppm (Ar-H) ~14.0 ppm (N-H) mol_structure->nmr_h:f1 COOH mol_structure->nmr_h:f2 Aromatic H mol_structure->nmr_h:f3 NH nmr_c ¹³C NMR ~166.0 ppm (C=O) 118-150 ppm (Ar-C) mol_structure->nmr_c:f1 C=O ir IR 3300-2500 cm⁻¹ (O-H) ~1720 cm⁻¹ (C=O) ~3100 cm⁻¹ (N-H) mol_structure->ir:f1 O-H mol_structure->ir:f2 C=O ms Mass Spec m/z 163 (M⁺) m/z 119 ([M-CO₂]⁺) mol_structure->ms:f2 Loss of CO₂

Structure-Spectra Correlation.

References

An In-depth Technical Guide to the Solubility and Stability of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to its structural motifs, this pyrazolopyridine derivative holds potential for various therapeutic applications. Understanding its physicochemical properties, such as solubility and stability, is paramount for its successful development as a drug candidate.

Core Compound Properties

Basic physicochemical properties of this compound are summarized below. These computed values provide a foundational understanding of the molecule.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂PubChem[1]
Molecular Weight 163.13 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 952182-02-4PubChem[1]
XLogP3-AA 0.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

Solubility Profile

Experimental Protocols for Solubility Determination

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under conditions where they are first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[2][3][4][5] This method provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.

Experimental Workflow: Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 20 mM stock solution in DMSO buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) dilute Add stock solution to buffer in a microtiter plate (e.g., 10 µL stock to 490 µL buffer) stock->dilute buffer->dilute incubate Incubate at 25°C for 2 hours with shaking (850 rpm) dilute->incubate separate Separate undissolved precipitate (filtration or centrifugation) incubate->separate quantify Quantify the concentration of the dissolved compound in the supernatant/filtrate separate->quantify uv UV-Vis Spectroscopy quantify->uv lcms LC-MS/MS quantify->lcms

Caption: Workflow for a typical kinetic solubility assay.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility measures the concentration of a compound in a saturated solution in equilibrium with its solid form. This "gold standard" method is more time-consuming but provides a more accurate representation of a compound's intrinsic solubility.

Experimental Protocol: Shake-Flask Thermodynamic Solubility

  • Preparation of Saturated Solution: An excess amount of the solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Stability Profile

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance. This section details the types of stability and the methodologies for their assessment.

Tautomeric Stability

For pyrazolo[3,4-b]pyridines not substituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and 2H-isomers. Theoretical calculations have shown that the 1H-tautomer of the parent pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer by approximately 37.03 kJ/mol.[6][7] This suggests that this compound is likely to exist predominantly in the 1H-tautomeric form.

Thermal Stability

Thermal stability is assessed to understand the effect of temperature on the compound. Thermogravimetric analysis (TGA) is a common technique used for this purpose.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible.

  • Analysis: The crucible is placed in the TGA furnace. The temperature is increased at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The instrument records the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the temperatures at which weight loss occurs, indicating decomposition or volatilization.

For pyrazole derivatives, TGA can reveal decomposition patterns, with some complexes showing multi-step degradation processes.[8]

pH Stability

The stability of a compound at different pH values is crucial, especially for orally administered drugs that must traverse the varying pH environments of the gastrointestinal tract.

Experimental Protocol: pH Stability Assessment

  • Buffer Preparation: A series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) are prepared.

  • Sample Incubation: A stock solution of this compound is diluted into each buffer and incubated at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: The concentration of the remaining compound in each aliquot is determined by a stability-indicating HPLC method.

  • Data Analysis: The degradation rate constant and half-life of the compound at each pH are calculated.

Photostability

Photostability testing determines if a compound is susceptible to degradation upon exposure to light. The ICH Q1B guideline provides a standardized approach for this assessment.[9]

Experimental Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation: Samples of the solid compound and a solution in a suitable solvent are prepared. A dark control, protected from light, is also prepared for comparison.

  • Light Exposure: The samples are exposed to a light source that provides a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.

  • Analysis: After exposure, the physical properties (e.g., appearance, color) and the purity of the samples are assessed using a stability-indicating HPLC method. Any degradation products are quantified.

  • Comparison: The results from the light-exposed samples are compared to those of the dark control to determine the extent of photodegradation.

Involvement in Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of key kinases involved in cancer and inflammation.

TANK-Binding Kinase 1 (TBK1) Inhibition

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as highly potent inhibitors of TBK1, a kinase that plays a crucial role in innate immunity signaling pathways.[10][11] Aberrant activation of TBK1 is linked to certain cancers and inflammatory diseases.

Signaling Pathway: TBK1 in Innate Immunity

G PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) TBK1 TBK1 PRR->TBK1 Activation Phosphorylation Phosphorylation TBK1->Phosphorylation IRF3_7 IRF3 / IRF7 IRF3_7->Phosphorylation Dimerization Dimerization Phosphorylation->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Type1_IFN Type I Interferon Gene Expression Nucleus->Type1_IFN Inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivatives Inhibitor->TBK1 Inhibition

Caption: Inhibition of the TBK1 signaling pathway.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold has also been utilized to design potent and selective inhibitors of FGFRs.[12] Dysregulation of FGFR signaling is a known driver in various cancers.

Signaling Pathway: FGFR Inhibition in Cancer

G FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Binding Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., MAPK, PLCγ pathways) Dimerization->Downstream Activation Cellular_Response Cell Proliferation, Survival, Migration Downstream->Cellular_Response Inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivatives Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway.

Conclusion

This technical guide has provided a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data for this exact molecule are sparse, the detailed experimental protocols and the insights from related pyrazolopyridine derivatives offer a robust starting point for researchers. The established involvement of this scaffold in inhibiting critical signaling pathways underscores its potential in drug discovery. Further experimental characterization of its physicochemical properties is a necessary next step in advancing its development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid from Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazolo[3,4-b]pyridines are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. This document provides detailed protocols and application notes for the synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, a key intermediate for various pharmaceutical agents, starting from readily available pyrazole precursors. The methodologies outlined are based on established chemical literature, focusing on cyclocondensation reactions to construct the bicyclic core.

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, exhibiting a wide range of pharmacological properties. The synthesis of derivatives bearing a carboxylic acid group at the 5-position is of particular importance as it allows for further functionalization and modification to modulate biological activity. The primary synthetic strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core. This is commonly achieved through the reaction of 5-aminopyrazole derivatives with various dicarbonyl compounds or their equivalents.

Synthetic Approaches

Several synthetic routes have been developed for the preparation of 1H-pyrazolo[3,4-b]pyridine derivatives. A prevalent and effective method involves the cyclocondensation of a 5-aminopyrazole with a β-ketoester or a related 1,3-dielectrophilic species. This approach allows for the direct formation of the pyrazolo[3,4-b]pyridine core with a carboxylate group at the desired position, which can subsequently be hydrolyzed to the corresponding carboxylic acid.

Another innovative approach involves a cascade reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with anilines, which yields ethyl 6-amino-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates.[1] While this yields a tetrahydro derivative, it showcases the versatility of pyrazole precursors in constructing the target scaffold.

For the purpose of these application notes, we will focus on a general and widely applicable protocol involving the reaction of a 5-aminopyrazole with a suitable β-ketoester, followed by hydrolysis of the resulting ester to afford the target this compound.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of 1H-pyrazolo[3,4-b]pyridine derivatives, highlighting the versatility of the synthetic methodologies.

Precursor 1Precursor 2ProductCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
5-Amino-1-phenyl-pyrazoleα,β-Unsaturated ketones4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridinesZrCl4 / DMF, EtOH951613-28[2]
6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileAnilineEthyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylateAC-SO3H / EtOHRoom Temp.0.5-0.75up to 80[1]
3-Substituted 5-aminopyrazolesArylidenepyruvic acidsPyrazolo[3,4-b]pyridine-6-carboxylic acidsNot specifiedNot specifiedNot specifiedNot specified[3]
Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateSubstituted anilinesEthyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylatesFusionNot specifiedNot specified52-82[4]
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylates-4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidsHydrolysisNot specifiedNot specified86-93[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-Pyrazolo[3,4-b]pyridine-5-carboxylate Derivatives

This protocol describes a general procedure for the cyclocondensation reaction between a 5-aminopyrazole and a β-ketoester to yield an ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivative.

Materials:

  • Substituted 5-aminopyrazole (1.0 eq)

  • Ethyl 2-formyl-3-oxobutanoate (or other suitable β-ketoester) (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 5-aminopyrazole in glacial acetic acid.

  • Add the β-ketoester to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivative.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) for purification.

Protocol 2: Hydrolysis to this compound

This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

  • Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivative (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2-3 eq)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) (concentrated or dilute)

Procedure:

  • Suspend the ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivative in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of NaOH or KOH to the suspension.

  • Heat the mixture to reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield the this compound. Further purification can be achieved by recrystallization if necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Ester cluster_hydrolysis Hydrolysis start Start: 5-Aminopyrazole & β-Ketoester reaction Cyclocondensation in Acetic Acid start->reaction Reflux workup Aqueous Workup & Filtration reaction->workup purification Recrystallization workup->purification product_ester Ethyl 1H-Pyrazolo[3,4-b]pyridine-5-carboxylate purification->product_ester start_hydrolysis Start: Ester Product product_ester->start_hydrolysis hydrolysis_reaction Base Hydrolysis (NaOH/KOH) start_hydrolysis->hydrolysis_reaction Reflux acidification Acidification (HCl) hydrolysis_reaction->acidification filtration Filtration & Drying acidification->filtration final_product This compound filtration->final_product reaction_pathway cluster_reactants Reactants aminopyrazole 5-Aminopyrazole intermediate Intermediate Adduct aminopyrazole->intermediate + ketoester β-Ketoester ketoester->intermediate + cyclization Cyclization & Dehydration intermediate->cyclization ester_product Pyrazolo[3,4-b]pyridine Ester cyclization->ester_product hydrolysis Ester Hydrolysis ester_product->hydrolysis + NaOH/H2O then H+ final_product This compound hydrolysis->final_product

References

Novel Synthetic Routes for Substituted 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] The development of efficient and versatile synthetic routes to access novel substituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids is therefore of significant interest to the drug discovery community. These carboxylic acid derivatives serve as crucial intermediates for further functionalization and the exploration of structure-activity relationships (SAR).[5]

This document provides detailed application notes and experimental protocols for several novel synthetic strategies leading to this important class of compounds.

Synthetic Strategies Overview

Several synthetic approaches have been developed for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core. The most common strategies involve the construction of the pyridine ring onto a pre-existing pyrazole moiety. Key methods include:

  • Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form the desired product in a single step, offering high efficiency and atom economy.

  • Cyclocondensation Reactions: The reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent to form the fused pyridine ring.[6]

  • Tandem Reactions: A sequence of intramolecular reactions that proceed without the isolation of intermediates.

  • Modification of Pre-formed Scaffolds: Chemical transformation of an existing 1H-pyrazolo[3,4-b]pyridine ring, for instance, through substitution reactions.[7]

Below are detailed protocols for selected, high-yield synthetic routes.

Route 1: Three-Component Synthesis of Tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates

This modern approach utilizes a one-pot, three-component reaction of an aldehyde, an aminopyrazole, and an active methylene compound, followed by cyclization. A recent variation of this method involves the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate from a dihydropyrano[2,3-c]pyrazole precursor.[8]

Experimental Workflow: Route 1

cluster_0 Step 1: Synthesis of Dihydropyrano[2,3-c]pyrazole cluster_1 Step 2: Synthesis of Tetrahydropyrazolopyridine Phenylhydrazine Phenylhydrazine Multicomponent Reaction Multicomponent Reaction Phenylhydrazine->Multicomponent Reaction Aldehyde Aldehyde Aldehyde->Multicomponent Reaction Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Multicomponent Reaction Malononitrile Malononitrile Malononitrile->Multicomponent Reaction Dihydropyrano[2,3-c]pyrazole Dihydropyrano[2,3-c]pyrazole Multicomponent Reaction->Dihydropyrano[2,3-c]pyrazole Dihydropyrano[2,3-c]pyrazole_input Dihydropyrano[2,3-c]pyrazole Room Temperature Reaction Room Temperature Reaction Dihydropyrano[2,3-c]pyrazole_input->Room Temperature Reaction Aniline Aniline Aniline->Room Temperature Reaction AC-SO3H (catalyst) AC-SO3H (catalyst) AC-SO3H (catalyst)->Room Temperature Reaction Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Room Temperature Reaction Pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine-5-carboxylate Room Temperature Reaction->Pyrazolo[3,4-b]pyridine-5-carboxylate

Caption: Workflow for the two-step synthesis of a substituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Protocol 1: Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate[9]

Step 1: Synthesis of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This intermediate is synthesized via a previously reported multicomponent reaction involving phenylhydrazine, an aldehyde, ethyl acetoacetate, and malononitrile.[8]

Step 2: Synthesis of the Final Product

  • To a mixture of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol) and aniline (0.25 mmol, 23.5 mg) in ethanol (2.0 mL) at room temperature, add amorphous carbon-supported sulfonic acid (AC-SO3H) (5 mg) as a catalyst.

  • Stir the reaction mixture at room temperature for 30-45 minutes.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the solid with ethanol (3 x 5.0 mL).

  • The final product, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is obtained by recrystallization from ethanol.

EntryAldehyde SubstituentProductYield (%)
1PhenylEthyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate97
24-TolylEthyl 6-amino-3-methyl-1-phenyl-4-(p-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate69
34-NitrophenylEthyl 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate79
44-FluorophenylEthyl 6-amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate76

Data summarized from a recent study on pyrazolo[3,4-b]pyridine-5-carboxylate synthesis.[9]

Route 2: Synthesis via Condensation and Subsequent Hydrolysis

This classical approach involves the condensation of a substituted 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with an aniline derivative, followed by hydrolysis of the ester to the corresponding carboxylic acid.[7]

Reaction Pathway: Route 2

Start Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Condensation Condensation (Fusion) Start->Condensation Aniline Substituted Aniline Aniline->Condensation Ester Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Condensation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Acid 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Hydrolysis->Acid

Caption: Synthesis of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids.

Protocol 2: Synthesis of 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acids[8]

Step 1: Synthesis of Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylates

  • Fuse ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with the appropriate substituted aniline.

  • The reaction yields the corresponding ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylates.

Step 2: Hydrolysis to the Carboxylic Acid

  • Perform subsequent hydrolysis of the ester from Step 1.

  • This step affords the corresponding 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids in high yield.

ProductEster Yield (%)Carboxylic Acid Yield (%)
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives52-8286-93
4-[(Methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives50-6080-93

Yields reported for a series of derivatives.[7]

Route 3: Synthesis from 5-Aminopyrazoles and β-Ketoesters

A widely used method for constructing the pyrazolopyridine core is the reaction of 5-aminopyrazoles with β-ketoesters. This can be a one-pot reaction leading to highly functionalized pyrazolopyridines.

Protocol 3: General Procedure for the Synthesis of Substituted Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylates
  • A mixture of a 5-aminopyrazole derivative and an ethyl acetoacetate derivative is refluxed in acetic acid.[1]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Concluding Remarks

The synthetic routes outlined in this document provide researchers with versatile and efficient methods for the preparation of substituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids. The choice of a specific route will depend on the availability of starting materials and the desired substitution pattern on the heterocyclic core. These protocols can be adapted and optimized for the synthesis of a diverse library of compounds for screening in drug discovery programs. The pyrazolopyridine scaffold continues to be a fertile ground for the development of new therapeutic agents.[4][10]

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazolopyridine derivatives utilizing palladium-catalyzed cross-coupling reactions. Pyrazolopyridines are a significant class of heterocyclic compounds widely explored in drug discovery due to their diverse biological activities. Palladium catalysis offers a powerful and versatile tool for the efficient construction of these scaffolds.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] These reactions are characterized by their mild reaction conditions, high functional group tolerance, and broad substrate scope, making them ideal for the synthesis of complex molecules like pyrazolopyridine derivatives.[1][3] Key examples of such reactions include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[2][4][5][6]

General Workflow for Palladium-Catalyzed Synthesis

The general workflow for the palladium-catalyzed synthesis of pyrazolopyridine derivatives involves the coupling of a functionalized pyrazole or pyridine precursor with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.

G cluster_start Starting Materials Functionalized Pyridine/Pyrazole Functionalized Pyridine/Pyrazole Reaction Setup Reaction Setup Functionalized Pyridine/Pyrazole->Reaction Setup Coupling Partner Coupling Partner Coupling Partner->Reaction Setup Reaction Reaction Reaction Setup->Reaction Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Setup Ligand Ligand Ligand->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Work-up & Purification Work-up & Purification Reaction->Work-up & Purification Pyrazolopyridine Derivative Pyrazolopyridine Derivative Work-up & Purification->Pyrazolopyridine Derivative

R1-X + R2-B(OR)2 --[Pd catalyst, Base]--> R1-R2 (R1 = Pyrazolopyridinyl, R2 = Aryl, Heteroaryl, etc.; X = Br, I, OTf)

R1-X + H-C≡C-R2 --[Pd catalyst, Cu(I) co-catalyst, Base]--> R1-C≡C-R2 (R1 = Pyrazolopyridinyl, R2 = Aryl, Silyl, etc.; X = Br, I)

R1-X + H₂C=CHR2 --[Pd catalyst, Base]--> R1-CH=CHR2 (R1 = Pyrazolopyridinyl, R2 = Aryl, Ester, etc.; X = Br, I)

R1-X + R2R3NH --[Pd catalyst, Ligand, Base]--> R1-NR2R3 (R1 = Pyrazolopyridinyl, R2, R3 = H, Alkyl, Aryl; X = Br, Cl)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

These protocols provide a starting point for the synthesis of pyrazolopyridine derivatives. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

One-Pot Synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid esters. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The following protocols offer efficient and straightforward methods for the synthesis of these valuable scaffolds.

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in the design of bioactive molecules. The incorporation of a carboxylic acid ester at the 5-position provides a versatile handle for further functionalization, making these compounds attractive starting points for the development of novel therapeutics. One-pot multicomponent reactions are particularly advantageous for the synthesis of such structures as they offer increased efficiency, reduced waste, and operational simplicity compared to traditional multi-step synthetic routes.

This guide details two robust one-pot methodologies for the synthesis of this compound esters: a microwave-assisted four-component reaction in an aqueous medium and a catalyzed rearrangement of dihydropyrano[2,3-c]pyrazoles.

Protocol 1: Microwave-Assisted Four-Component Synthesis of Ethyl 6-Amino-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates

This protocol describes a green and efficient one-pot synthesis of ethyl 6-amino-4-(substituted-phenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates via a microwave-assisted multicomponent reaction in water.[1]

Reaction Scheme:

A mixture of a 5-aminopyrazole, an aromatic aldehyde, ethyl cyanoacetate, and a source of ammonia (ammonium acetate) is irradiated with microwaves to afford the desired product.

Experimental Workflow

reactants Combine: - 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq) - Aldehyde (1.0 eq) - Ethyl cyanoacetate (1.0 eq) - Ammonium acetate (1.0 eq) - Triethylamine (0.5 eq) - Water vessel Place in a microwave reaction vessel reactants->vessel mw_irrad Irradiate at 120°C for 5-10 minutes vessel->mw_irrad Reaction cool Cool to room temperature mw_irrad->cool Post-reaction filter Filter the precipitated solid cool->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry recrystallize Recrystallize from ethanol dry->recrystallize

Caption: Workflow for the microwave-assisted synthesis.

Detailed Experimental Protocol
  • In a 10 mL microwave reaction vessel, combine 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), ethyl cyanoacetate (1.0 eq.), ammonium acetate (1.0 eq.), and triethylamine (0.5 eq.) in water (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120°C for 5-10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water.

  • Dry the product under vacuum.

  • For further purification, recrystallize the solid from ethanol.

Quantitative Data Summary
EntryAldehydeProductYield (%)
1BenzaldehydeEthyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate92
24-ChlorobenzaldehydeEthyl 6-amino-4-(4-chlorophenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate91
32,4-DichlorobenzaldehydeEthyl 6-amino-4-(2,4-dichlorophenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate88
43,4-DimethoxybenzaldehydeEthyl 6-amino-4-(3,4-dimethoxyphenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate92

Data sourced from a study on microwave-assisted, multicomponent synthesis of pyrazolo[3,4-b]pyridines.[1]

Protocol 2: Sulfonated Amorphous Carbon-Catalyzed Synthesis from 1,4-Dihydropyrano[2,3-c]pyrazoles

This protocol outlines a straightforward and efficient synthesis of ethyl 6-amino-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using sulfonated amorphous carbon (AC-SO3H) as a solid acid catalyst.[2][3]

Reaction Scheme:

A 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is reacted with an aniline in the presence of a catalytic amount of sulfonated amorphous carbon in ethanol at room temperature.

Experimental Workflow

reactants Combine: - 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1.0 eq) - Aniline (1.0 eq) - Sulfonated amorphous carbon (catalytic) - Ethanol vessel Stir in a flask at room temperature reactants->vessel stir Stir for 30-45 minutes vessel->stir Reaction filter Filter the reaction mixture stir->filter Post-reaction wash Wash the solid with ethanol filter->wash recrystallize Recrystallize the product from ethanol wash->recrystallize

Caption: Workflow for the catalyzed synthesis from pyranopyrazoles.

Detailed Experimental Protocol
  • In a round-bottom flask, combine the 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1.0 eq.), aniline (1.0 eq.), and a catalytic amount of sulfonated amorphous carbon (AC-SO3H) in ethanol.

  • Stir the mixture at room temperature for 30-45 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the collected solid with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the pure ethyl 6-amino-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. A gram-scale synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been reported with a yield of 80%.[2]

Quantitative Data Summary
Entry4-Substituent on Pyrano[2,3-c]pyrazoleProductYield (%)
1PhenylEthyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate97
2p-TolylEthyl 6-amino-3-methyl-1-phenyl-4-(p-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate69
34-FluorophenylEthyl 6-amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate76
44-BromophenylEthyl 6-amino-4-(4-bromophenyl)-3-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate56

Data is derived from a study on the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.[3]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Microwave synthesis should be performed in specialized equipment designed for chemical reactions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The one-pot synthesis protocols presented here offer efficient and versatile methods for accessing this compound esters. These methodologies are well-suited for library synthesis and lead optimization efforts in drug discovery programs. The use of microwave irradiation and solid acid catalysts aligns with the principles of green chemistry, providing more sustainable synthetic routes.

References

Characterization of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid using 1H NMR and 13C NMR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such organic molecules. This application note provides a detailed protocol for the characterization of this compound using 1H and 13C NMR spectroscopy, including representative data and experimental procedures.

Spectroscopic Data

The structural confirmation of this compound is achieved through the analysis of its 1H and 13C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: 1H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
13.5 - 14.5br s1H-COOH
13.0 - 13.5br s1H-NH
9.15d1H2.0H-6
8.75d1H2.0H-4
8.30s1H-H-3

Note: The broad singlets for the carboxylic acid and NH protons are concentration and solvent dependent and may exchange with D2O.

Table 2: 13C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
166.5COOH
158.0C-7a
150.0C-6
135.0C-3
125.0C-5
118.0C-4
100.0C-3a

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)

  • Deuterated solvent (e.g., DMSO-d6)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d6) to the vial.

  • Vortex the sample until the compound is fully dissolved. Gentle heating may be applied if necessary to aid dissolution.

  • To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

1H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width: 0-16 ppm

  • Acquisition Time: ~2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (can be increased for dilute samples)

13C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C).

  • Integrate the peaks in the 1H NMR spectrum.

  • Pick the peaks in both 1H and 13C NMR spectra.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup Set Up 1H & 13C Experiments load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate peak_pick Peak Picking integrate->peak_pick assign Structural Assignment peak_pick->assign

NMR Characterization Workflow

Conclusion

This application note provides a comprehensive guide for the characterization of this compound using 1H and 13C NMR spectroscopy. The provided spectral data and detailed experimental protocols will be a valuable resource for researchers, scientists, and drug development professionals working with this and related heterocyclic compounds. Adherence to these protocols will facilitate accurate and reproducible structural analysis, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

Application Notes and Protocols for 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have emerged as a versatile scaffold in the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for researchers utilizing this chemical series to investigate kinase function and develop novel therapeutic agents. The core structure of 1H-pyrazolo[3,4-b]pyridine offers multiple points for chemical modification, allowing for the fine-tuning of potency and selectivity against a range of kinase targets.[1][2][3]

Kinase Inhibition Profile

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated inhibitory activity against a variety of kinases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for representative compounds against their respective kinase targets. This data provides a comparative overview of the potency of this compound class.

Table 1: Inhibitory Activity against Anaplastic Lymphoma Kinase (ALK)

Compound IDModificationALK (wild-type) IC50 (nM)ALK (L1196M mutant) IC50 (nM)
10a 4-cyano group on the benzamide moiety453-
10g Undisclosed modification<0.5<0.5

Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK inhibitors.

Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptor (FGFR)

Compound IDCore Structure ModificationFGFR1 IC50 (nM)Cell Proliferation (H1581) IC50 (µM)
4a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine--
5 1H-indazole core>5000>5
7i No substituents on phenyl ring A42.4>1
7n Undisclosed modification--
10 N-methylation of 1H-pyrazolo[3,4-b]pyridine nucleus>5000>5

Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors.[4]

Table 3: Inhibitory Activity against TANK-Binding Kinase 1 (TBK1)

Compound IDR3 Moiety ModificationTBK1 IC50 (nM)
15e --
15i Sulfonamide group8.5
15k -287.7
15y Optimized modification0.2

Data from a study identifying 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[5]

Table 4: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

Compound IDCommon NameCDK1 IC50 (nM)CDK2 IC50 (nM)
3 SQ-67563PotentPotent

Information sourced from a study on 1H-pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases.[6]

Signaling Pathways and Mechanism of Action

The targeted kinases are key nodes in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of this compound-based inhibitors.

Anaplastic Lymphoma Kinase (ALK) Signaling

Oncogenic ALK fusion proteins lead to the constitutive activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival.[1][7][8][9][10]

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor 1H-Pyrazolo[3,4-b]pyridine -5-carboxylic acid Inhibitor->ALK

ALK Signaling Pathway and Inhibition Point.
Fibroblast Growth Factor Receptor (FGFR) Signaling

FGFRs, upon binding to FGF ligands, dimerize and autophosphorylate, activating downstream pathways like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[2][4][6][11]

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Receptor Tyrosine Kinase FRS2 FRS2 FGFR->FRS2 FGF FGF Ligand FGF->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 1H-Pyrazolo[3,4-b]pyridine -5-carboxylic acid Inhibitor->FGFR TBK1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signal Upstream Signal (e.g., PAMPs, DAMPs) Adaptors Adaptor Proteins Upstream_Signal->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 IFN_Genes Type I Interferon Gene Transcription p_IRF3->IFN_Genes Dimerization & Nuclear Translocation Inhibitor 1H-Pyrazolo[3,4-b]pyridine -5-carboxylic acid Inhibitor->TBK1 CDK_Signaling cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->S CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->S CyclinB_CDK1 Cyclin B-CDK1 CyclinB_CDK1->M E2F E2F Rb->E2F pRb p-Rb S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Inhibitor 1H-Pyrazolo[3,4-b]pyridine -5-carboxylic acid Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 Inhibitor->CyclinB_CDK1 Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Kinase Buffer - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prep_Reagents Add_Inhibitor Add Inhibitor to 384-well plate Prep_Reagents->Add_Inhibitor Add_Kinase Add Kinase Solution Add_Inhibitor->Add_Kinase Add_Substrate_ATP Add Substrate/ATP Mix Add_Kinase->Add_Substrate_ATP Incubate_Reaction Incubate at RT (e.g., 60 min) Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Deplete_ATP Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubate_Deplete_ATP Add_Kinase_Detection Add Kinase Detection Reagent Incubate_Deplete_ATP->Add_Kinase_Detection Incubate_Develop_Signal Incubate at RT (e.g., 30 min) Add_Kinase_Detection->Incubate_Develop_Signal Read_Luminescence Read Luminescence Incubate_Develop_Signal->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Culture Cell Culture and Inhibitor Treatment Start->Cell_Culture Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-ERK, p-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis End End Analysis->End

References

Application of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 1H-Pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent applications in oncology.[1] Derivatives of this core structure, particularly those related to 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, have been investigated for their potential as anticancer agents. These compounds often serve as precursors or key intermediates in the synthesis of more complex molecules designed to interact with specific biological targets within cancer cells.

The therapeutic potential of these derivatives stems from their ability to inhibit various key players in cancer progression. Notably, they have been identified as inhibitors of several protein kinases that are crucial for tumor cell growth, proliferation, and survival. By targeting these kinases, 1H-Pyrazolo[3,4-b]pyridine derivatives can disrupt the signaling pathways that drive cancer.

Mechanism of Action:

The anticancer effects of 1H-Pyrazolo[3,4-b]pyridine derivatives are often attributed to the inhibition of critical enzymes and signaling pathways involved in oncogenesis. Key mechanisms include:

  • Kinase Inhibition: A primary mechanism of action for many pyrazolopyridine derivatives is the inhibition of protein kinases. These enzymes are central to cell signaling and are frequently dysregulated in cancer. Specific kinases targeted by this class of compounds include:

    • Epidermal Growth Factor Receptor (EGFR): Some derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, a key driver in non-small cell lung cancer and other malignancies.

    • Anaplastic Lymphoma Kinase (ALK): Certain derivatives have been designed to overcome resistance to existing ALK inhibitors, particularly the L1196M gatekeeper mutation.

    • TANK-Binding Kinase 1 (TBK1): This kinase is involved in innate immunity and oncogenesis, and its inhibition by pyrazolopyridine derivatives is a promising therapeutic strategy.[2]

    • Cyclin-Dependent Kinases (CDKs): Compounds with the pyrazolopyridine scaffold have demonstrated inhibition of CDKs, such as CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[1]

  • Topoisomerase IIα Inhibition: Some derivatives have been found to inhibit topoisomerase IIα, an enzyme essential for DNA replication and chromosome segregation. This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

  • Induction of Apoptosis: By inhibiting key survival pathways, these compounds can induce programmed cell death, or apoptosis. This is often characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.

  • Cell Cycle Arrest: Treatment with 1H-Pyrazolo[3,4-b]pyridine derivatives can lead to the arrest of cancer cells in specific phases of the cell cycle, most commonly the G1 or G2/M phase, thereby preventing cell division and tumor growth.

Applications in Cancer Cell Line Studies:

Derivatives of this compound are valuable tools in cancer research and drug discovery. They are frequently employed in a variety of in vitro studies to:

  • Screen for Anticancer Activity: The core scaffold can be chemically modified to generate libraries of compounds that are then screened against panels of cancer cell lines to identify potent and selective anticancer agents.

  • Elucidate Mechanisms of Action: Active compounds are further studied to determine their specific molecular targets and the signaling pathways they modulate.

  • Investigate Drug Resistance: These derivatives can be used to study and potentially overcome mechanisms of resistance to existing cancer therapies.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the pyrazolopyridine core, researchers can understand how different chemical groups influence biological activity, guiding the design of more effective drug candidates.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected 1H-Pyrazolo[3,4-b]pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
9a HelaCervical Cancer2.59[1]
MCF7Breast Cancer>50[1]
HCT-116Colon Cancer>50[1]
14g HelaCervical Cancer>50[1]
MCF7Breast Cancer4.66[1]
HCT-116Colon Cancer1.98[1]
Doxorubicin HelaCervical Cancer2.35[1]
MCF7Breast Cancer4.57[1]
HCT-116Colon Cancer2.11[1]
10e MDA-MB-468Breast Cancer12.52[3]
11b MDA-MB-468Breast Cancer13.16[3]
11d MDA-MB-468Breast Cancer12.00[3]
13 MDA-MB-468Breast Cancer14.78[3]
Doxorubicin MDA-MB-468Breast Cancer11.39[3]
13c PC3Prostate Cancer5.195[3]
Doxorubicin PC3Prostate Cancer8.065[3]
12c HCT116Colon Cancer13.575[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[4][5]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase Inhibition Assessment (Western Blotting)

This protocol describes how to assess the inhibitory effect of a this compound derivative on the phosphorylation of a target kinase and its downstream substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete culture medium

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the target kinase and substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[7]

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.[7]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Re-probing:

    • The membrane can be stripped and re-probed with antibodies against the total protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Cell Cycle Analysis (Flow Cytometry)

This protocol details the analysis of cell cycle distribution in cancer cells treated with a this compound derivative using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound derivative

  • PBS

  • 70% cold ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the test compound for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells (including floating and adherent cells) and wash them with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.[9]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect the fluorescence data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 Experimental Workflow start Start: Synthesize 1H-Pyrazolo[3,4-b]pyridine -5-carboxylic acid derivative cell_culture Culture Cancer Cell Lines (e.g., A549, HCT-116, MCF-7) start->cell_culture mtt_assay Cell Viability Assay (MTT) - Determine IC50 values cell_culture->mtt_assay mechanism_studies Mechanism of Action Studies mtt_assay->mechanism_studies western_blot Western Blotting - Assess kinase inhibition - Analyze apoptotic markers mechanism_studies->western_blot flow_cytometry Flow Cytometry - Cell cycle analysis - Apoptosis detection mechanism_studies->flow_cytometry data_analysis Data Analysis and Structure-Activity Relationship (SAR) western_blot->data_analysis flow_cytometry->data_analysis end Conclusion: Identify lead compound data_analysis->end

Caption: Experimental workflow for evaluating 1H-Pyrazolo[3,4-b]pyridine derivatives.

G cluster_pathway Kinase Inhibition Signaling Pathway growth_factor Growth Factor receptor_tyrosine_kinase Receptor Tyrosine Kinase (e.g., EGFR, ALK) growth_factor->receptor_tyrosine_kinase downstream_kinases Downstream Kinases (e.g., MEK, ERK, AKT) receptor_tyrosine_kinase->downstream_kinases transcription_factors Transcription Factors downstream_kinases->transcription_factors cellular_response Cell Proliferation, Survival, Angiogenesis transcription_factors->cellular_response inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivative inhibitor->receptor_tyrosine_kinase inhibitor->downstream_kinases

Caption: Generalized kinase inhibition signaling pathway.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of common in vitro assays to evaluate the biological activity of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives. This class of compounds has shown significant potential across various therapeutic areas, including oncology and immunology, primarily through the modulation of key cellular signaling pathways.[1] The following protocols are foundational for screening and characterizing these compounds.

Kinase Inhibition Assays

Many 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent kinase inhibitors, targeting enzymes such as TANK-binding kinase 1 (TBK1), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK).[2][3][4] Biochemical assays are crucial for determining the potency and selectivity of these compounds against their target kinases.

Application Note:

Kinase inhibition assays are essential for the initial screening and determination of the half-maximal inhibitory concentration (IC50) of test compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays are commonly employed for their high throughput and sensitivity. The Z'-LYTE™ assay is a popular TR-FRET-based platform, while the ADP-Glo™ assay is a robust luminescence-based method that quantifies kinase activity by measuring ADP production.

Experimental Protocol: TR-FRET Based Kinase Assay (e.g., Z'-LYTE™)

This protocol provides a general procedure for determining the inhibitory activity of compounds against a target kinase.

Materials:

  • Target kinase (e.g., TBK1, FGFR1)

  • Substrate peptide (specific to the kinase)

  • ATP

  • Test compounds (this compound derivatives)

  • Z'-LYTE™ Development Reagent

  • Stop Reagent

  • 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the kinase and substrate peptide mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add the Z'-LYTE™ Development Reagent to each well and incubate for 1 hour.

  • Stop the reaction by adding the Stop Reagent.

  • Measure the fluorescence signals on a compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 values by fitting the data to a dose-response curve.

Experimental Protocol: Luminescence Based Kinase Assay (e.g., ADP-Glo™)

Materials:

  • Target kinase

  • Substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the kinase, substrate, ATP, and test compounds to the wells of a white-walled plate.

  • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values from the dose-response curves.

Data Presentation: Kinase Inhibitory Activity
Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
15y TBK1Z'-LYTE0.2[2]
BX795 TBK1Z'-LYTE7.1[2]
MRT67307 TBK1Z'-LYTE28.7[2]
Compound 7n FGFR1--[3]
NVP-BGJ398 FGFR1-4-0.9, 1.4, 1.0, 60[3]

Cell-Based Antiproliferative and Cytotoxicity Assays

Evaluating the effect of 1H-pyrazolo[3,4-b]pyridine derivatives on cancer cell viability and proliferation is a critical step in assessing their therapeutic potential. The MTT and Sulforhodamine B (SRB) assays are widely used colorimetric methods for this purpose.

Application Note:

Antiproliferative assays determine the ability of a compound to inhibit cell growth, while cytotoxicity assays measure its ability to induce cell death. The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The SRB assay, on the other hand, measures total protein content, which is also proportional to cell number. These assays are fundamental for determining the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) of a compound against various cancer cell lines.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., HCT-116, HT-29, MCF-7)[5][6][7]

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[8]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.[8]

  • Calculate the percentage of cell viability and determine the IC50 or GI50 values.

Experimental Protocol: SRB Assay

Materials:

  • Cancer cell lines (e.g., A172, U87MG, A375)[2]

  • Complete cell culture medium

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in 96-well plates and allow them to attach.

  • Treat cells with a range of concentrations of the test compounds for 72 hours.[2]

  • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound SRB with Tris base solution.

  • Measure the absorbance at a wavelength of around 510 nm.

  • Calculate cell viability and determine the IC50 or GI50 values.

Data Presentation: Antiproliferative Activity
Compound IDCell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 10ab MCF-7MTT23.83[5]
Compound 10ah MCF-7MTT23.30[5]
Compound 10bc HEK-293MTT14.46[5]
Compound 10bh HEK-293MTT2.53[5]
QTZ05 HCT-116MTT2.3 - 10.2[9]
Compound 8c NCI 60 Panel-1.33 (MG-MID)

Phosphatase Inhibition Assays

Some pyrazolo-pyridine derivatives have been investigated for their ability to inhibit phosphatases, which are key regulators of cellular signaling and are implicated in various diseases.

Application Note:

Phosphatase inhibition assays are crucial for identifying compounds that can modulate the activity of these enzymes. A common method involves the use of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), which is dephosphorylated by the phosphatase to produce a colored product that can be quantified spectrophotometrically. This allows for the determination of the IC50 of the inhibitor.

Experimental Protocol: Colorimetric Phosphatase Assay

Materials:

  • Target phosphatase (e.g., Prostatic Acid Phosphatase, Alkaline Phosphatase)[10][11]

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer

  • Test compounds

  • Stop solution (e.g., NaOH)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the phosphatase enzyme and the test compound. Pre-incubate for a short period.

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the p-nitrophenol product at 405 nm.

  • Calculate the percent inhibition and determine the IC50 values.

Data Presentation: Phosphatase Inhibitory Activity
Compound IDTarget PhosphataseAssay TypeIC50 (µM)
Example Compound A Alkaline PhosphatasepNPPData to be determined
Example Compound B Prostatic Acid PhosphatasepNPPData to be determined

Visualizations

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified FGFR signaling pathway.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compounds seed_cells->treat_cells incubate_72h Incubate (48-72h) treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Logical Relationship Diagram

Compound_Screening_Logic compound 1H-Pyrazolo[3,4-b]pyridine -5-carboxylic acid Derivative biochemical_assay Biochemical Assay (e.g., Kinase Inhibition) compound->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Antiproliferative) compound->cell_based_assay potency Determine Potency (IC50) biochemical_assay->potency efficacy Determine Efficacy (GI50) cell_based_assay->efficacy lead_candidate Lead Candidate Identification potency->lead_candidate efficacy->lead_candidate

Caption: Logical flow for compound screening.

References

Application Notes and Protocols for the Development of Antiviral Agents from 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant viral strains and the limited efficacy of existing antiviral therapies necessitate the discovery and development of novel antiviral agents with diverse mechanisms of action. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antiviral effects against a range of human pathogens.[1][2] Derivatives of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid have shown particular promise, exhibiting potent inhibitory activity against viruses such as Herpes Simplex Virus (HSV), Enteroviruses, and Hepatitis B Virus (HBV).

These application notes provide a comprehensive overview of the development of antiviral agents derived from the this compound core structure. This document details the synthesis, mechanism of action, and antiviral activity of these compounds, supported by quantitative data and detailed experimental protocols to guide researchers in this field.

Antiviral Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant antiviral efficacy against a variety of viruses through distinct mechanisms of action.

Against Herpes Simplex Virus (HSV-1): Certain derivatives have been shown to inhibit HSV-1 replication by targeting the early stages of the viral life cycle.[1][3][4] Notably, compounds designated as ARA-04 and ARA-05 interfere with viral adsorption by interacting with proteins involved in this process, such as nectin-1 and viral glycoprotein D.[1][3] Another derivative, AM-57, exhibits a different mechanism, interfering with virus replication during its α- and γ-phases and reducing the content of the viral protein ICP27.[1][3]

Against Enteroviruses (EV-D68, EV-A71, CVB3): A series of pyrazolopyridine analogs have shown potent, broad-spectrum activity against multiple enteroviruses.[1] Mechanistic studies, including serial viral passage experiments and thermal shift binding assays, have identified the highly conserved viral non-structural protein 2C as the primary target of these compounds.[1] Inhibition of the 2C protein disrupts viral RNA replication and encapsidation.

Against Hepatitis B Virus (HBV): 1H-Pyrazolo[3,4-b]pyridine derivatives have been developed as capsid assembly modulators (CAMs).[2][5][6] These compounds interfere with the proper formation of the viral capsid, a critical step in the HBV life cycle for encapsulating the viral genome and for the establishment and maintenance of the covalently closed circular DNA (cccDNA) in the host cell nucleus.

Data Presentation: Quantitative Antiviral Activity

The following tables summarize the in vitro antiviral activity and cytotoxicity of representative this compound derivatives against various viruses.

Table 1: Antiviral Activity and Cytotoxicity of Pyrazolopyridine Derivatives against HSV-1 [3][4]

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
ARA-041.00 ± 0.10>1000>1000
ARA-051.00 ± 0.05>1000>1000
AM-570.70 ± 0.10>600>857.1
Acyclovir (Control)1.20 ± 0.15>1000>833.3

Table 2: Antiviral Activity and Cytotoxicity of Pyrazolopyridine Derivatives against Enteroviruses [1]

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
7a EV-D6816.7 ± 2.5177.3 ± 15.310.6
EV-A718.1 ± 1.2177.3 ± 15.321.9
7d EV-D680.07 ± 0.01>50>714
EV-A710.1 ± 0.02>50>500
CVB30.2 ± 0.03>50>250

Table 3: Antiviral Activity of a Pyrazolopyridine-based HBV Capsid Assembly Modulator [2]

CompoundEC₅₀ (µM)
56 0.034

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: Synthesis of Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol describes a common method for the synthesis of a key intermediate used in the preparation of various antiviral 1H-pyrazolo[3,4-b]pyridine derivatives.

Materials:

  • Appropriate starting materials (e.g., 3-aminopyrazole derivatives)

  • Diethyl 2-(ethoxymethylene)malonate

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Substituted anilines

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment for organic synthesis (reflux condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Synthesis of the Pyrazolopyridinone Intermediate:

    • React a 3-aminopyrazole derivative with diethyl 2-(ethoxymethylene)malonate. The reaction is typically carried out in a suitable solvent and may require heating.

    • Monitor the reaction progress by TLC.

    • Upon completion, isolate the pyrazolopyridinone intermediate by filtration or extraction.

  • Chlorination:

    • Treat the pyrazolopyridinone intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with heating.

    • Carefully quench the reaction mixture, for example, by pouring it onto ice.

    • Extract the chlorinated product with a suitable organic solvent.

    • Purify the product, ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, using column chromatography.

  • Synthesis of 4-Anilino Derivatives:

    • Fuse the ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with an appropriate substituted aniline at an elevated temperature.[7]

    • Monitor the reaction by TLC.

    • Upon completion, purify the resulting ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivative by recrystallization or column chromatography.[7]

  • Hydrolysis to Carboxylic Acid:

    • Hydrolyze the ester derivative using a base, such as sodium hydroxide, in an alcoholic solvent.[7]

    • Acidify the reaction mixture with an acid, such as HCl, to precipitate the carboxylic acid.

    • Isolate the final 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid product by filtration and wash with water.[7]

  • Characterization:

    • Confirm the structure and purity of the synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Plaque Reduction Assay for Antiviral Activity against HSV-1[3][8][9]

This assay is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

  • Vero cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • HSV-1 stock

  • Test compounds (1H-pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO

  • Carboxymethylcellulose (CMC) or other overlay medium

  • Formalin (10%)

  • Crystal Violet solution (0.5%)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 24-well tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed Vero cells into 6-well or 24-well plates at a density that will result in a confluent monolayer the next day (e.g., 3 x 10⁵ cells/well for a 6-well plate).[3][8]

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Virus Infection and Compound Treatment:

    • The next day, wash the cell monolayer with PBS.

    • Infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 200 plaque-forming units (PFU)/well).[3]

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Prepare serial dilutions of the test compounds in DMEM with a low concentration of FBS (e.g., 2%).

    • After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

    • Add the different concentrations of the test compounds to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay and Incubation:

    • Overlay the cells with a medium containing carboxymethylcellulose to restrict the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[3][8]

  • Plaque Staining and Counting:

    • After incubation, remove the overlay medium and fix the cells with 10% formalin for at least 20 minutes.

    • Remove the formalin and stain the cells with 0.5% crystal violet solution for 10-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay for Enteroviruses[1][10]

This assay measures the ability of a compound to protect cells from the virus-induced cell death, known as the cytopathic effect.

Materials:

  • RD cells (human rhabdomyosarcoma) or Vero cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Enterovirus stock (e.g., EV-D68, EV-A71, or CVB3)

  • Test compounds dissolved in DMSO

  • Neutral Red or Crystal Violet solution

  • 96-well tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RD or Vero cells into 96-well plates to form a confluent monolayer overnight.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the growth medium from the cells and add the diluted compounds.

    • Add the enterovirus at a specific MOI to all wells except the cell control wells.

    • Include virus control (cells + virus, no compound) and cell control (cells only) wells.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).

  • Quantification of CPE:

    • Using Neutral Red:

      • Remove the medium and add Neutral Red solution to each well.

      • Incubate for 2-3 hours to allow viable cells to take up the dye.

      • Wash the cells and then add a destaining solution to solubilize the dye.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Using Crystal Violet:

      • Fix the cells with formalin or methanol.

      • Stain the cells with Crystal Violet solution.

      • Wash away the excess stain and solubilize the remaining stain.

      • Measure the absorbance at a suitable wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the EC₅₀ value using non-linear regression analysis.

Protocol 4: MTT Cytotoxicity Assay[11][12][13][14]

This assay is used to determine the concentration of a compound that reduces the viability of cells by 50% (CC₅₀).

Materials:

  • Vero cells or other relevant cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the diluted compounds to the cells. Include a cell control (no compound).

  • Incubation:

    • Incubate the plates for the same duration as the antiviral assays (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for a further 2-4 hours, or overnight, to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the cell control.

    • Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

antiviral_drug_screening_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Antiviral Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of 1H-Pyrazolo[3,4-b]pyridine -5-carboxylic acid Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT Assay) Determine CC50 characterization->cytotoxicity antiviral_assay Antiviral Activity Assay (Plaque Reduction / CPE) Determine EC50 characterization->antiviral_assay selectivity Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->selectivity antiviral_assay->selectivity adsorption_assay Adsorption Inhibition Assay selectivity->adsorption_assay penetration_assay Penetration Inhibition Assay selectivity->penetration_assay target_id Target Identification (e.g., Viral Protein Binding) selectivity->target_id

Caption: General workflow for the development and evaluation of antiviral agents.

Signaling Pathway Diagrams

enterovirus_inhibition_pathway cluster_virus Enterovirus cluster_host Host Cell virus Enterovirus (e.g., EV-D68, EV-A71) viral_rna Viral RNA virus->viral_rna protein_2c Viral Protein 2C viral_rna->protein_2c replication_complex Viral Replication Complex (RNA Synthesis) protein_2c->replication_complex Essential for viral_assembly Virion Assembly replication_complex->viral_assembly pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Derivative pyrazolopyridine->protein_2c Inhibits

Caption: Inhibition of Enterovirus replication by targeting the 2C protein.

hsv1_adsorption_inhibition cluster_virus HSV-1 cluster_host Host Cell hsv1 Herpes Simplex Virus 1 gd Glycoprotein D (gD) hsv1->gd nectin1 Nectin-1 Receptor gd->nectin1 Binds to viral_entry Viral Entry nectin1->viral_entry Mediates pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Derivative (e.g., ARA-04) pyrazolopyridine->gd Inhibits Interaction pyrazolopyridine->nectin1 Inhibits Interaction

Caption: Inhibition of HSV-1 adsorption by pyrazolopyridine derivatives.

hbv_capsid_assembly_modulation cluster_virus HBV Life Cycle core_protein HBV Core Protein (Dimers) capsid Viral Capsid (Nucleocapsid) core_protein->capsid Self-assembles to form aberrant_capsid Aberrant/Empty Capsids core_protein->aberrant_capsid Mis-assembles into pgRNA pregenomic RNA (pgRNA) pgRNA->capsid Encapsidated in virion_release Virion Release capsid->virion_release pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Derivative (CAM) pyrazolopyridine->core_protein Modulates aberrant_capsid->pgRNA Prevents Encapsidation of aberrant_capsid->virion_release Blocks

Caption: Modulation of HBV capsid assembly by pyrazolopyridine derivatives.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of novel antiviral agents. The derivatives discussed herein demonstrate significant activity against a range of clinically relevant viruses through diverse mechanisms of action. The provided protocols and data serve as a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating the further exploration and optimization of this promising class of compounds. Future work should focus on in vivo efficacy studies, pharmacokinetic profiling, and the elucidation of detailed host-cell signaling pathways to advance these compounds towards clinical application.

References

Application Notes and Protocols: 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives as Anti-Leishmania Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives as potent anti-Leishmania agents. This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and insights into their mechanism of action.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current chemotherapeutic options are limited by toxicity, high cost, and emerging drug resistance, necessitating the discovery of novel, safe, and effective anti-Leishmania agents. Derivatives of the this compound scaffold have emerged as a promising class of compounds with significant in vitro and in vivo activity against various Leishmania species. These compounds have been shown to induce a programmed cell death cascade in the parasite, highlighting their potential for further development.

Data Presentation: Anti-Leishmania Activity

The following table summarizes the in vitro activity of representative 1H-pyrazolo[3,4-b]pyridine derivatives against Leishmania parasites.

Compound TypeDerivativeTarget SpeciesTarget StageIC50 (µM)Reference
4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic ester3'-diethylaminomethyl-substituted (Compound 21)Leishmania amazonensisPromastigote0.39[1]
4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic ester3'-diethylaminomethyl-substituted (Compound 22)Leishmania amazonensisPromastigote0.12[1]
Pyrazolo(dihydro)pyridineCompound 6dLeishmania donovaniIntracellular amastigoteMore active than miltefosine[2][3]
Pyrazolo(dihydro)pyridineCompound 6jLeishmania donovaniIntracellular amastigoteMore active than miltefosine[2][3]
1H-pyrazolo[3,4-b]pyridine phosphoramidateCompound Series 1Leishmania amazonensisPromastigote6.44 ± 1.49
1H-pyrazolo[3,4-b]pyridine phosphoramidateCompound Series 1Leishmania amazonensisPromastigote12.25 ± 0.68

Experimental Protocols

Detailed methodologies for the evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives are provided below.

In Vitro Anti-Promastigote Activity Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of the compounds against the promastigote (insect) stage of Leishmania.

Materials:

  • Leishmania promastigotes (e.g., L. amazonensis, L. donovani)

  • M199 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Reference drug (e.g., Amphotericin B)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Culture Leishmania promastigotes in M199 medium at 26°C until they reach the logarithmic growth phase.

  • Adjust the parasite concentration to 1 x 10^6 promastigotes/mL in fresh medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Add 1 µL of the test compounds at various concentrations (typically in a serial dilution). Include wells for a reference drug and a solvent control (DMSO).

  • Incubate the plate at 26°C for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

In Vitro Anti-Amastigote Activity Assay

This protocol assesses the efficacy of the compounds against the intracellular amastigote (mammalian) stage of Leishmania.

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • RPMI-1640 medium with 10% FBS

  • Leishmania promastigotes (stationary phase)

  • 96-well microtiter plates

  • Test compounds and reference drug

  • Giemsa stain

  • Microscope

Procedure:

  • Seed macrophages (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight at 37°C with 5% CO2.

  • Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with pre-warmed medium to remove non-phagocytosed parasites.

  • Add fresh medium containing serial dilutions of the test compounds and reference drug.

  • Incubate the plates for an additional 48-72 hours at 37°C with 5% CO2.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the percentage of inhibition and the IC50 value.

Cytotoxicity Assay against Macrophages

This assay is crucial to determine the selectivity of the compounds by assessing their toxicity to host cells.

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • RPMI-1640 medium with 10% FBS

  • 96-well microtiter plates

  • Test compounds

  • MTT solution

  • Solubilization solution

Procedure:

  • Seed macrophages in a 96-well plate as described in the anti-amastigote assay.

  • Allow the cells to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate for 72 hours at 37°C with 5% CO2.

  • Perform the MTT assay as described in the anti-promastigote protocol (steps 6-8).

  • Calculate the 50% cytotoxic concentration (CC50).

  • The Selectivity Index (SI) is calculated as CC50 / IC50 (from the anti-amastigote assay). A higher SI value indicates greater selectivity for the parasite over the host cell.

In Vivo Efficacy in a BALB/c Mouse Model of Visceral Leishmaniasis

This protocol evaluates the in vivo anti-Leishmania activity of promising compounds.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania donovani promastigotes

  • Test compound formulated for administration (e.g., intraperitoneal injection)

  • Reference drug (e.g., miltefosine)

  • Giemsa stain

Procedure:

  • Infect BALB/c mice intravenously with 1 x 10^7 stationary phase L. donovani promastigotes.

  • After a pre-patent period (e.g., 15-30 days) to allow the infection to establish, begin treatment.

  • Administer the test compound and reference drug daily for a specified period (e.g., 5 consecutive days) via the chosen route (e.g., intraperitoneal at 50 mg/kg/day).[2][3] A control group should receive the vehicle only.

  • At the end of the treatment period, euthanize the mice and collect the liver and spleen.

  • Prepare tissue smears (impression smears) from the liver and spleen on glass slides.

  • Fix the smears with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 1000 host cell nuclei to calculate the Leishman-Donovan Units (LDU).

  • Calculate the percentage of parasite inhibition in the treated groups compared to the untreated control group.

Visualizations

Mechanism of Action: Proposed Apoptotic Pathway

The following diagram illustrates the proposed mechanism of action of 1H-pyrazolo[3,4-b]pyridine derivatives, which involves the induction of an apoptosis-like cell death pathway in Leishmania.[2]

G Compound 1H-Pyrazolo[3,4-b]pyridine Derivative Mitochondrion Mitochondrial Membrane Potential (ΔΨm) Loss Compound->Mitochondrion PS Phosphatidylserine Externalization Mitochondrion->PS DNA DNA Fragmentation Mitochondrion->DNA Apoptosis Apoptosis-like Cell Death PS->Apoptosis DNA->Apoptosis

Caption: Proposed apoptotic pathway in Leishmania.

Experimental Workflow

The diagram below outlines the general workflow for the screening and evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives as anti-Leishmania agents.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies Promastigote Anti-Promastigote Assay (IC50 Determination) Amastigote Anti-Amastigote Assay (IC50 Determination) Promastigote->Amastigote Cytotoxicity Cytotoxicity Assay (CC50 & SI Determination) Amastigote->Cytotoxicity Infection Infection of BALB/c Mice (L. donovani) Cytotoxicity->Infection Lead Compounds MOA Mitochondrial Potential, PS Externalization, DNA Fragmentation Cytotoxicity->MOA Treatment Compound Administration Infection->Treatment Evaluation Parasite Burden (LDU in Liver & Spleen) Treatment->Evaluation

Caption: Experimental workflow for anti-Leishmania drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and address common challenges in the synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues that may be encountered during experimentation.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is resulting in a very low yield, or I am not obtaining the target this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of pyrazolo[3,4-b]pyridines are a common challenge and can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

Troubleshooting Steps:

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration can significantly influence the reaction's success.[1]

    • Recommendation: Screen a variety of catalysts. While common acidic catalysts like acetic acid are often used, Lewis acids (e.g., ZrCl4) or solid-supported catalysts like amorphous carbon-supported sulfonic acid (AC-SO3H) have demonstrated high effectiveness.[1][2] Catalyst loading is also a critical parameter to optimize. For instance, in a synthesis utilizing AC-SO3H, 5 mg was identified as the optimal amount for a 0.25 mmol scale reaction.[2]

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the overall reaction kinetics.[1]

    • Recommendation: A solvent screen is advisable. Ethanol is a frequently used solvent.[2] In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) have been shown to produce high yields.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or the degradation of the product.[1]

    • Recommendation: Optimize the reaction temperature. Some synthetic routes proceed at room temperature, while others necessitate heating.[1][2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[1]

  • Reaction Monitoring: Inadequate monitoring may lead to premature or delayed quenching of the reaction.[1]

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common method for visualizing N-heterocycles is UV light (254 nm), where aromatic compounds typically appear as dark spots. Staining with iodine vapor can also be an effective visualization technique.[1]

Issue 2: Formation of Regioisomers

Question: I am observing the formation of multiple products, which I suspect are regioisomers. How can I control the regioselectivity of the reaction and separate the isomers?

Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical starting materials.[1][3]

Control and Separation Strategies:

  • Reaction Conditions: The selection of catalyst and solvent can influence regioselectivity. It is recommended to consult scientific literature for specific examples that are analogous to your target molecule.[1]

  • In Situ Generation of Intermediates: One approach to mitigate regioselectivity issues is to generate the 1,3-CCC-biselectrophile in situ through a three-component reaction, for example, by using an aldehyde and a carbonyl compound with an α-hydrogen. Many studies have reported high yields with this method without significant regioselectivity problems.[3]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most prevalent method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a common starting point for many organic compounds.[1]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final this compound product. What are the recommended purification techniques?

Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1]

Purification Recommendations:

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

    • Mobile Phase: A systematic approach to eluent selection is recommended. Begin with a non-polar solvent like hexane and progressively increase the polarity by adding a more polar solvent such as ethyl acetate.[1]

  • Recrystallization: For solid products, recrystallization can be a highly effective purification method. For instance, the main product of a gram-scale synthesis of a pyrazolo[3,4-b]pyridine-5-carboxylate derivative was purified by recrystallization from ethanol.[2]

Data Presentation

Table 1: Effect of Different Catalysts on Yield

This table summarizes the effect of various catalysts on the yield of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

EntryCatalystAmountTime (min)Yield (%)
1No Catalyst-120Trace
2AC-SO3H5 mg3097
3H2SO413.0 µL4573
4HCl18.3 µL6065
5H3PO436.3 µL6052

Reaction conditions: 6-amino-3-methyl-1,4-diphenyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol), and EtOH (2.0 mL) at room temperature.[2]

Table 2: Synthesis Yields of Various Pyrazolo[3,4-b]pyridine-5-carboxylate Derivatives

This table shows the isolated yields for the synthesis of various 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives.

ProductR GroupYield (%)
1bPhenyl97
2bp-tolyl69
3bp-MeO-Ph85
4bp-F-Ph76
5bp-Cl-Ph63
6bp-Br-Ph56
7b2-furyl81
8b5-NO2-2-furyl87

Reaction conditions: 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles (0.25 mmol), aniline (0.25 mmol), AC-SO3H (5 mg), and EtOH (2.0 mL).[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [2]

  • Reactant Preparation: In a suitable reaction vessel, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol, 23.5 mg), and amorphous carbon-supported sulfonic acid (AC-SO3H) (5 mg).

  • Solvent Addition: Add ethanol (2.0 mL) to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature for 30–45 minutes.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, filter the mixture and wash the solid residue with ethanol (3 x 5.0 mL).

  • Purification: The main product can be obtained by recrystallization from ethanol.

Protocol 2: Gram-Scale Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [2]

  • Reactant Preparation: In a 100 mL flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5.0 mmol, 1.640 g), aniline (5.0 mmol, 0.470 g), and AC-SO3H (25 mg).

  • Solvent Addition: Add ethanol (10.0 mL) to the flask.

  • Reaction: Agitate the mixture at room temperature for 30 minutes.

  • Work-up: After the reaction is complete, filter the mixture and wash the solid with ethanol (3 x 5.0 mL).

  • Purification: Recrystallize the major product from ethanol to yield the final compound (achieved an 80% yield, 1.441 g).

Protocol 3: Synthesis of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

  • Reactant Preparation: In a reaction vessel, mix 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (0.01 mol) with aqueous sodium hydroxide (40 ml, 10%) and ethanol (40 ml).

  • Reaction: Heat the mixture under reflux for 3 hours.

  • Filtration: Filter the reaction mixture while it is still hot.

  • Neutralization: Cool the filtrate and then neutralize it with diluted 6 N HCl.

  • Isolation: Collect the solid precipitate that forms by filtration, wash it with water.

  • Purification: Crystallize the product from a dioxane-water mixture (3:1) to obtain the final carboxylic acid (reported yield of 81%).

Visualizations

Troubleshooting_Workflow Start Low Yield Issue CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCatalyst Optimize Catalyst & Loading CheckPurity->OptimizeCatalyst If pure ScreenSolvent Screen Solvents OptimizeCatalyst->ScreenSolvent If optimized OptimizeConditions Optimize Temperature & Time ScreenSolvent->OptimizeConditions If optimized MonitorReaction Monitor Reaction (TLC) OptimizeConditions->MonitorReaction If optimized Purification Review Purification Procedure MonitorReaction->Purification If complete Success Yield Improved Purification->Success If optimized

Caption: Troubleshooting workflow for low yield issues.

Experimental_Workflow Reactants 1. Combine Reactants & Catalyst Solvent 2. Add Solvent Reactants->Solvent Reaction 3. Agitate at Optimized Temperature Solvent->Reaction Monitoring 4. Monitor with TLC Reaction->Monitoring Workup 5. Work-up (Filtration/Washing) Monitoring->Workup Reaction Complete Purification 6. Purify Product (Recrystallization/ Chromatography) Workup->Purification Analysis 7. Characterize Product Purification->Analysis

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Overcoming Regioselectivity in Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common regioselectivity challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common pyrazolopyridine isomers, and why is their selective synthesis a challenge?

A1: The most common isomers are pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]pyridines. The challenge in their selective synthesis often arises from the use of unsymmetrical starting materials, which can react in different orientations to yield a mixture of regioisomers. The final product distribution is highly sensitive to reaction conditions, including the choice of catalyst, solvent, and the electronic and steric properties of the substituents on the reactants.[1][2]

Q2: How can I reliably distinguish between the different pyrazolopyridine regioisomers I've synthesized?

A2: A combination of spectroscopic techniques is essential for differentiating between pyrazolopyridine regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show distinct chemical shifts for the protons and carbons on the fused heterocyclic core and its substituents. For unambiguous structural confirmation, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on different parts of the molecule, confirming their relative positions.

Q3: My reaction is producing a mixture of regioisomers. What are the most effective methods for their separation?

A3: When a mixture of regioisomers is formed, the most common and effective separation method is flash column chromatography on silica gel.[1] The choice of eluent is critical, and a systematic screening using thin-layer chromatography (TLC) is recommended to find an optimal solvent system that provides adequate separation. A gradient of hexane and ethyl acetate is often a good starting point. In cases where the regioisomers have sufficiently different solubilities, fractional recrystallization can also be an effective purification technique.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis

Symptom: The reaction of an N-aminopyridine with an unsymmetrical α,β-unsaturated compound yields a mixture of pyrazolo[1,5-a]pyridine regioisomers.

Troubleshooting Workflow:

start Mixture of Pyrazolo[1,5-a]pyridine Regioisomers Obtained check_catalyst Review Catalyst System start->check_catalyst check_solvent Evaluate Solvent Choice start->check_solvent check_temp Optimize Reaction Temperature start->check_temp solution_tempo Implement TEMPO-mediated Annulation check_catalyst->solution_tempo Is catalyst non-specific? solution_solvent Switch to Fluorinated Alcohol (TFE or HFIP) check_solvent->solution_solvent Using standard solvent (e.g., EtOH)? solution_temp Systematically Vary Temperature check_temp->solution_temp Have you tried varying the temperature? end Improved Regioselectivity solution_tempo->end solution_solvent->end solution_temp->end

Caption: Troubleshooting workflow for poor regioselectivity in pyrazolo[1,5-a]pyridine synthesis.

Solutions and Experimental Protocols:

  • Employ a Regioselective Catalyst System: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a mediator has been shown to provide high and predictable regioselectivity in the [3+2] annulation of N-aminopyridines and α,β-unsaturated compounds.[3] TEMPO can act as both a Lewis acid and an oxidant, facilitating a controlled cyclization.[3]

    Experimental Protocol: TEMPO-Mediated Synthesis of Pyrazolo[1,5-a]pyridines [4]

    • To a solution of the N-aminopyridinium salt (0.50 mmol) and the α,β-unsaturated nitrile (1.0 mmol) in a suitable solvent, add TEMPO (0.60 mmol).

    • Add a base such as DBU (1.0 mmol) to the mixture.

    • Stir the reaction at ambient temperature and monitor its progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., with a gradient of ethyl acetate in hexanes) to obtain the desired pyrazolo[1,5-a]pyridine regioisomer.

  • Modify the Solvent System: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity of pyrazole formation compared to standard solvents like ethanol.

Quantitative Data: Effect of Solvent on Regioselectivity

1,3-Diketone SubstrateSolventRegioisomer Ratio (Desired:Undesired)Reference
1,1,1-trifluoro-2,4-pentanedioneEthanolLow selectivityBenchChem
1,1,1-trifluoro-2,4-pentanedioneTFE85:15J. Org. Chem. 2008, 73, 9, 3523–3529
1,1,1-trifluoro-2,4-pentanedioneHFIP97:3J. Org. Chem. 2008, 73, 9, 3523–3529
Issue 2: Formation of 4-substituted vs. 6-substituted Pyrazolo[3,4-b]pyridines

Symptom: The reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound results in a mixture of 4- and 6-substituted pyrazolo[3,4-b]pyridines.

Reaction Pathway and Point of Regiodivergence:

cluster_start Starting Materials 5-aminopyrazole 5-aminopyrazole intermediate Reaction Intermediate 5-aminopyrazole->intermediate unsymm_dicarbonyl Unsymmetrical 1,3-Dicarbonyl unsymm_dicarbonyl->intermediate path_a Attack at more electrophilic carbonyl intermediate->path_a path_b Attack at less electrophilic carbonyl intermediate->path_b product_a 6-substituted Pyrazolo[3,4-b]pyridine path_a->product_a product_b 4-substituted Pyrazolo[3,4-b]pyridine path_b->product_b

Caption: Regiodivergence in the synthesis of pyrazolo[3,4-b]pyridines.

Solutions and Experimental Protocols:

  • Utilize a Lewis Acid Catalyst: The use of a Lewis acid catalyst like Zirconium(IV) chloride (ZrCl₄) can promote the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones to selectively form one regioisomer.[5] ZrCl₄ is a green, water-stable, and easy-to-handle catalyst.[6]

    Experimental Protocol: ZrCl₄-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines [5][6]

    • To a solution of the α,β-unsaturated ketone (0.5 mmol) in a 1:1 mixture of EtOH/DMF (1.0 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) at room temperature.

    • Degas the reaction mixture and then add ZrCl₄ (0.15 mmol).

    • Stir the reaction mixture vigorously at 95 °C for 16 hours.

    • After completion, concentrate the mixture in vacuo.

    • Perform an aqueous work-up with CHCl₃ and water.

    • Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

  • Three-Component Reaction Strategy: To circumvent regioselectivity issues arising from pre-formed unsymmetrical 1,3-dicarbonyls, an in-situ generation of the biselectrophile can be employed through a three-component reaction of an aldehyde, a carbonyl compound with an α-hydrogen, and a 5-aminopyrazole. This method often proceeds with high yields and without reported regioselectivity problems.[7]

Quantitative Data: Catalyst and Yields in Pyrazolo[3,4-b]pyridine Synthesis

Aldehyde5-AminopyrazoleCatalystYield of 4,6-disubstituted productReference
4-(N,N-dimethylamino)benzaldehyde5-amino-1-phenyl-pyrazoleZrCl₄28%Molecules 2022, 27(4), 1343
9-anthraldehyde5-amino-1-phenyl-pyrazoleZrCl₄13%Molecules 2022, 27(4), 1343
1-pyrenecarboxaldehyde5-amino-1-phenyl-pyrazoleZrCl₄20%Molecules 2022, 27(4), 1343
Various aromatic aldehydes5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamineFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂High yieldsSci Rep 12, 14175 (2022)

References

Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Consistently Low Reaction Yield

Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in your reactants, especially in the aminopyrazole, can interfere with the reaction.[1]

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[1]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration are critical to the reaction's success.

    • Recommendation: Screen a variety of catalysts. While acidic catalysts are common, Lewis acids like ZrCl₄ or nano-magnetic catalysts have proven effective.[1][2] An amorphous carbon-supported sulfonic acid (AC-SO₃H) has also been used successfully.[3] Catalyst loading should also be optimized; for instance, 5 mg of AC-SO₃H was found to be optimal in one study.[1]

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the overall reaction kinetics.[1]

    • Recommendation: Perform a solvent screen. Ethanol is a commonly used solvent.[1][3] In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) have resulted in high yields.[4]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product.[1]

    • Recommendation: Optimize the reaction temperature. Some syntheses proceed at room temperature, while others require heating.[1][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[1]

  • Reaction Monitoring: Inadequate monitoring can lead to premature or delayed termination of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for these aromatic compounds is UV light (254 nm).[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[1]

  • Controlling Regioselectivity:

    • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.[1]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical, and a gradient of hexane and ethyl acetate is a common starting point.[1]

Issue 3: Difficulty in Product Purification

Question: I am facing challenges in purifying the final this compound product. What are the best practices?

Answer: Purification can be challenging due to the polarity of the product and the presence of co-eluting byproducts.[1]

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]

Data Presentation: Catalyst and Solvent Effects on Yield

The following tables summarize quantitative data from various studies on the synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing the impact of different catalysts and solvents on the reaction yield.

Table 1: Effect of Different Catalysts on Yield

CatalystCatalyst LoadingSolventTemperatureYield (%)Reference
Amorphous Carbon-Supported Sulfonic Acid (AC-SO₃H)5 mgEtOHRoom Temp.80-97[3]
ZrCl₄0.15 mmolDMF/EtOH95 °C13-28[2]
Cu(II) acetylacetonate-CHCl₃Room Temp.94[5]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂20 mgSolvent-free100 °CHigh[4]

Table 2: Optimization of Solvent for Cu(II)-Catalyzed Synthesis

SolventTemperatureYield (%)Reference
AcetonitrileReflux20[5]
Methanol-0[5]
Ethanol-0[5]
Benzene-40[5]
TolueneRoom Temp.68[5]
CHCl₃ Room Temp. 94 [5]
n-hexaneRoom Temp.43[5]
CH₂Cl₂Room Temp.85[5]
THFRoom Temp.30[5]
DichloroethaneRoom Temp.52[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate using AC-SO₃H Catalyst [3]

  • At room temperature, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol, 23.5 mg), and AC-SO₃H (5 mg) in a flask.

  • Add EtOH (2.0 mL) to the mixture.

  • Stir the reaction mixture for 30–45 minutes at room temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion, filter the reaction mixture and wash the solid with EtOH (3 x 5.0 mL).

  • The major product can be further purified by recrystallization from EtOH.

Protocol 2: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines using ZrCl₄ Catalyst [2]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Add CHCl₃ and water for extraction. Separate the two phases.

  • Wash the aqueous phase with CHCl₃ twice.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Starting Materials (e.g., Aminopyrazole, Dicarbonyl Compound) B Add Solvent & Catalyst A->B Combine C Stirring & Heating (Optimized Temperature & Time) B->C Initiate D Monitor Progress (TLC) C->D Monitor E Quenching / Extraction D->E Completion F Drying & Solvent Removal E->F Isolate Crude G Column Chromatography F->G Purify H Characterization (NMR, MS) G->H Analyze

Caption: General experimental workflow for the synthesis of 1H-Pyrazolo[3,4-b]pyridines.

troubleshooting_logic Start Low Yield? Purity Check Starting Material Purity Start->Purity Yes Catalyst Optimize Catalyst & Loading Purity->Catalyst Solvent Screen Different Solvents Catalyst->Solvent Conditions Optimize Temperature & Time Solvent->Conditions End Improved Yield Conditions->End

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography over silica gel.[1] For highly polar derivatives or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is also employed. The choice of method depends on the purity of the crude product, the quantity of material, and the nature of the impurities.

Q2: What are some common impurities I might encounter during the synthesis of these compounds?

A2: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions.[2] For instance, if unsymmetrical starting materials are used, the formation of regioisomers is a significant challenge.[1][2] Depending on the synthetic route, byproducts such as imidazole derivatives can also be present.[3]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for the rapid assessment of fraction purity during column chromatography and helps in the development of suitable solvent systems for both chromatography and recrystallization.[1]

Purification Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives.

Recrystallization Issues

Problem: My compound will not crystallize from solution.

Possible CauseSuggested Solution
Solution is not saturated. Concentrate the solution by carefully evaporating some of the solvent.[4]
Lack of nucleation sites. Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound if available.
Inappropriate solvent. The compound may be too soluble in the chosen solvent. A mixed-solvent system may be necessary.

Problem: The product "oils out" instead of forming crystals.

Possible CauseSuggested Solution
Solution is supersaturated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.
Cooling is too rapid. Ensure a gradual cooling process. Allow the flask to cool to room temperature before placing it in an ice bath.[1]
Impurities are present. The impurities may be lowering the melting point of the mixture. An initial purification by column chromatography may be required.
Column Chromatography Issues

Problem: Poor separation of my compound from impurities.

Possible CauseSuggested Solution
Inappropriate mobile phase. Optimize the eluent system. A common starting point is a gradient of hexane and ethyl acetate.[2] For carboxylic acids, adding a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and separation by suppressing the ionization of the acid.[5]
Column overloading. Use a larger column or reduce the amount of crude material loaded. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.[6]
Column was not packed properly. Ensure the silica gel is packed uniformly without any cracks or air bubbles.

Problem: Significant peak tailing is observed for my compound.

Possible CauseSuggested Solution
Strong interaction with silica. The basic nitrogen atoms in the pyrazolopyridine ring can interact strongly with acidic silanol groups on the silica surface. Adding a small amount of a competing base like triethylamine (TEA) or pyridine to the eluent can mitigate this.[1]
Compound is a carboxylic acid. The carboxylic acid functionality can also interact with the silica. Adding a small amount of a volatile acid like acetic or formic acid to the mobile phase can help to protonate the carboxylic acid and reduce tailing.[5]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or water for highly polar derivatives).[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[4] Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography on Silica Gel
  • Mobile Phase Selection: Determine an appropriate mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. For these acidic compounds, a mobile phase of chloroform-methanol with a small percentage of aqueous ammonia has been shown to be effective for separating mono- and dicarboxylic acids.[5] Alternatively, adding 0.1-1% acetic or formic acid to a hexane/ethyl acetate or dichloromethane/methanol system can improve separation.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Preparative HPLC

For challenging separations, preparative reverse-phase HPLC can be utilized.

  • Column Selection: A C18 column is a common choice for reverse-phase chromatography.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile (MeCN), both containing an acidic modifier like 0.1% formic acid or phosphoric acid to ensure the carboxylic acid is protonated.[8]

  • Method Development: Optimize the separation on an analytical scale first to determine the best gradient profile.

  • Scale-Up: Scale up the method to a preparative column, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: Collect the fractions corresponding to the desired product peak.

  • Product Isolation: Remove the mobile phase solvents, often by lyophilization, to isolate the purified compound.

Quantitative Data Summary

Purification TechniqueTypical Purity AchievedTypical Recovery YieldNotes
Recrystallization >98% (can be lower if impurities co-crystallize)50-80%Highly dependent on the solubility difference between the product and impurities.
Column Chromatography 95-99%60-90%Effective for separating compounds with different polarities.
Preparative HPLC >99%40-70%Ideal for high-purity requirements and separating closely related compounds.

Visualized Workflows

Purification_Workflow start Crude Product tlc TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots single_spot->multiple_spots No pure_product Pure Product recrystallize->pure_product column Column Chromatography multiple_spots->column fractions Collect & Analyze Fractions column->fractions combine Combine Pure Fractions fractions->combine combine->pure_product

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography check_tlc Review TLC Data start->check_tlc streaking Streaking or Tailing on TLC? check_tlc->streaking add_modifier Add Mobile Phase Modifier (e.g., 0.1% Acetic Acid or TEA) streaking->add_modifier Yes no_streaking Spots Well-Separated? streaking->no_streaking No re_optimize_solvent Re-optimize Solvent System add_modifier->re_optimize_solvent overloading Check for Column Overloading no_streaking->overloading reduce_load Reduce Sample Load overloading->reduce_load Yes repack_column Repack Column overloading->repack_column No

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Technical Support Center: Scale-Up Synthesis of Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of pyrazolopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up of pyrazolopyridine synthesis?

A1: Scaling up the synthesis of pyrazolopyridine compounds from the laboratory to a pilot plant or industrial scale presents several common challenges. These include:

  • Reaction Kinetics and Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become difficult to control in large reactors. Poor heat transfer can lead to temperature gradients, resulting in the formation of impurities and reduced yields.[1]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is more challenging than in a laboratory flask. Inefficient mixing can lead to localized high concentrations of reagents, causing side reactions and affecting product quality.[1]

  • Impurity Profile: The impurity profile of a product can change significantly upon scale-up. Reactions that appear clean on a lab scale may generate new or higher levels of impurities under new processing conditions.

  • Crystallization and Isolation: The crystallization process is highly dependent on factors such as cooling rate, agitation, and solvent volume, which differ significantly between scales.[2] Achieving a consistent crystal form (polymorphism), particle size distribution, and purity can be challenging during scale-up.[2]

  • Safety: The risks associated with hazardous reagents and exothermic reactions are amplified at a larger scale. A thorough safety assessment is crucial before any scale-up.[3]

Q2: My reaction yield has dropped significantly after scaling up. What are the potential causes and how can I troubleshoot this?

A2: A drop in yield during scale-up is a frequent issue. Here are some potential causes and troubleshooting steps:

  • Inadequate Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more difficult.[1] This can lead to localized "hot spots" where byproducts are formed.

    • Troubleshooting:

      • Monitor the internal reaction temperature at multiple points within the reactor.

      • Adjust the addition rate of reagents to better control the reaction exotherm.

      • Ensure the reactor's cooling system is adequate for the scale and reaction energetics.

  • Poor Mixing: Inefficient mixing can lead to incomplete reactions or the formation of side products.

    • Troubleshooting:

      • Optimize the stirrer speed and design for the specific reactor geometry and reaction mixture viscosity.

      • Consider using baffles in the reactor to improve mixing efficiency.

  • Extended Reaction Time: On a larger scale, reagent addition, heating, and cooling take longer.[1] This can lead to the degradation of starting materials, intermediates, or the final product.

    • Troubleshooting:

      • Re-optimize the reaction time for the larger scale by monitoring the reaction progress using in-process controls (e.g., HPLC, UPLC).

Q3: I am observing new or higher levels of impurities in my scaled-up batch. How can I identify and control them?

A3: Changes in the impurity profile are a common scale-up challenge.

  • Identification:

    • Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the new impurities.

    • Consider potential side reactions that may be favored under the new scale-up conditions (e.g., longer reaction times, higher temperatures).

  • Control Strategies:

    • Optimize Reaction Conditions: Adjust parameters like temperature, reaction time, and reagent stoichiometry to minimize the formation of the identified impurities.

    • Purification: Develop a robust purification method, such as recrystallization or column chromatography, that can effectively remove the specific impurities at scale.[4]

    • Raw Material Quality: Ensure the quality and purity of starting materials and solvents, as impurities in these can be incorporated into the final product.

Q4: The crystallization of my pyrazolopyridine compound is inconsistent at a larger scale. What should I do?

A4: Inconsistent crystallization can lead to variations in purity, crystal form, and particle size.

  • Troubleshooting:

    • Controlled Cooling: Implement a programmed cooling profile to ensure a consistent and controlled rate of crystallization. Slow cooling is generally preferred to obtain larger and purer crystals.[5]

    • Seeding: Introduce seed crystals of the desired polymorph to control the crystallization process and ensure consistency.[6]

    • Solvent System: Re-evaluate the solvent system for crystallization. A mixed solvent system might provide better control over solubility and crystallization.[7]

    • Agitation: The stirring rate during crystallization can affect crystal size and agglomeration. Optimize the agitation to achieve the desired particle characteristics.[2]

Troubleshooting Guides

Issue 1: Formation of Regioisomers
  • Symptom: Characterization (e.g., NMR, LC-MS) of the product mixture shows the presence of more than one structural isomer. This is particularly common when using unsymmetrical starting materials.[8]

  • Troubleshooting Workflow:

    start Regioisomer Formation Detected check_symmetry Are starting materials symmetrical? start->check_symmetry lit_review Review literature for similar reactions and regioselectivity studies check_symmetry->lit_review No separation Develop Separation Method: - Column Chromatography - Recrystallization check_symmetry->separation Yes (other issues) modify_conditions Modify Reaction Conditions: - Change solvent - Alter temperature - Use a directing catalyst lit_review->modify_conditions modify_conditions->separation end Isolated Desired Regioisomer separation->end

    Caption: Troubleshooting workflow for regioisomer formation.

Issue 2: "Oiling Out" During Crystallization
  • Symptom: Instead of forming solid crystals upon cooling, the product separates as an oil or a viscous liquid. This happens when the compound precipitates from the solution at a temperature above its melting point.[7]

  • Troubleshooting Workflow:

    start Product 'Oils Out' During Crystallization increase_solvent Increase solvent volume to lower saturation point start->increase_solvent slow_cooling Ensure slow cooling rate (use insulated container) increase_solvent->slow_cooling change_solvent Change solvent system (e.g., lower boiling point) slow_cooling->change_solvent seed_crystal Add a seed crystal to induce crystallization change_solvent->seed_crystal end Successful Crystallization seed_crystal->end

    Caption: Troubleshooting workflow for "oiling out" during crystallization.

Data Presentation

Table 1: Lab-Scale Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

CompoundStarting MaterialsReaction ConditionsYield (%)PurityReference
5a 2-chloro-3-nitropyridine, ethyl acetoacetate, 2-cyanophenyl diazonium tosylatePyrrolidine, DMF, rt85Not specified[9]
5b 2-chloro-3-nitropyridine, ethyl acetoacetate, 4-methyl-2-nitrophenyl diazonium tosylatePyrrolidine, DMF, rt88Not specified[9]
5c 2-chloro-3-nitropyridine, ethyl acetoacetate, 2-(methoxycarbonyl)phenyl diazonium tosylatePyrrolidine, DMF, rt65Not specified[9]
5f 2-chloro-3-nitropyridine, ethyl acetoacetate, 2-chlorophenyl diazonium tosylatePyrrolidine, DMF, rt72Not specified[9]

Experimental Protocols

General Procedure for the One-Pot Synthesis of Pyrazolo[4,3-b]pyridines (Lab-Scale)[9]
  • To a solution of the corresponding pyridin-2-yl keto ester (1 mmol) in DMF (5 mL), the corresponding arenediazonium tosylate (1.2 mmol) is added, and the reaction mixture is stirred at room temperature for 1-2 hours.

  • Pyrrolidine (3 mmol) is then added, and the mixture is stirred for an additional 2-3 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into water (50 mL), and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization or column chromatography to afford the desired pyrazolo[4,3-b]pyridine.

Signaling Pathway Diagrams

Many pyrazolopyridine derivatives exhibit their therapeutic effects by inhibiting key enzymes in cellular signaling pathways.

JAK-STAT Signaling Pathway Inhibition

Pyrazolopyridine-based compounds can act as inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is often dysregulated in inflammatory diseases and cancers.[10][11][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor JAK JAK cytokine_receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation gene_transcription Gene Transcription (Proliferation, Inflammation) DNA->gene_transcription cytokine Cytokine cytokine->cytokine_receptor inhibitor Pyrazolopyridine Inhibitor inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by pyrazolopyridine compounds.

PDE5 Signaling Pathway Inhibition

Certain pyrazolopyridine derivatives are potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[13] By inhibiting PDE5, these compounds increase cGMP levels, leading to smooth muscle relaxation and vasodilation.[14]

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades relaxation Smooth Muscle Relaxation PKG->relaxation inhibitor Pyrazolopyridine Inhibitor inhibitor->PDE5 Inhibits

Caption: Inhibition of the PDE5 signaling pathway by pyrazolopyridine compounds.

References

Technical Support Center: Improving the Solubility of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a heterocyclic organic compound. Its structure, containing both a pyrazole and a pyridine ring, makes it a valuable scaffold in drug discovery for developing kinase inhibitors and other therapeutic agents. However, its planar, aromatic structure and the presence of a carboxylic acid group can lead to low aqueous solubility at physiological pH, which can be a significant challenge for in vitro and in vivo biological assays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[1]

Q2: What are the primary strategies for improving the solubility of this compound?

A: The main strategies for enhancing the solubility of this compound include:

  • pH Adjustment: As a carboxylic acid, its solubility is highly dependent on pH. Increasing the pH above its pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[2]

  • Use of Co-solvents: Organic solvents miscible with water, such as dimethyl sulfoxide (DMSO), are commonly used to dissolve the compound before diluting it into aqueous assay media.[3]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic pyrazolopyridine moiety within their nonpolar cavity, increasing its apparent solubility in water.[4]

Q3: What is the recommended starting solvent for creating a stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for use in biological assays.[3]

Q4: How should I handle potential DMSO toxicity in my cell-based assays?

A: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[5] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.[6] Always perform a vehicle control experiment with the same final DMSO concentration as your test compound to differentiate the effects of the compound from those of the solvent.[1]

Troubleshooting Guides

Issue 1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.

This is a common issue known as "crashing out," where the compound rapidly becomes insoluble as the solvent composition changes from organic to aqueous.[7]

Possible CauseRecommended Solution
High Final Concentration The intended final concentration of the compound exceeds its maximum aqueous solubility. Solution: Decrease the final working concentration and determine the maximum soluble concentration with a preliminary solubility test.[7]
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. Solution: Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently mixing.[7]
Low Temperature of Media The solubility of most compounds decreases at lower temperatures. Solution: Always use pre-warmed (37°C) cell culture media for dilutions.[8]
Unfavorable pH The pH of the assay buffer may be below the pKa of the carboxylic acid, favoring the less soluble neutral form. Solution: If your assay allows, use a buffer with a pH above the compound's pKa to maintain it in its more soluble ionized form.

Issue 2: The compound solution is initially clear but becomes cloudy or shows precipitate after incubation.

Possible CauseRecommended Solution
pH Shift in Medium Cellular metabolism can produce acidic byproducts, lowering the medium's pH over time and reducing the solubility of the carboxylic acid. Solution: Monitor the pH of your culture medium, especially in dense cultures. Consider changing the medium more frequently or using a more strongly buffered medium.[9]
Interaction with Media Components The compound may be interacting with salts or proteins in the culture medium, leading to the formation of insoluble complexes. Solution: Evaluate the effect of serum concentration on solubility. Sometimes, serum proteins can help stabilize the compound in solution.[9]
Compound Instability The compound may be degrading over time at 37°C, with the degradation products being less soluble. Solution: If instability is suspected, reduce the incubation time or prepare fresh compound dilutions more frequently.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative solubility data for this compound. Note: The values presented here are illustrative examples for a hypothetical carboxylic acid and should be replaced with experimentally determined data for your specific compound.

Table 1: Solubility in Various Solvents

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water (pH 5.0)25< 0.01
PBS (pH 7.4)250.05
DMSO25> 100
Ethanol2515
PEG 4002550

Table 2: Effect of pH on Aqueous Solubility

pHBuffer SystemTemperature (°C)Estimated Solubility (mg/mL)
2.0Glycine-HCl37< 0.01
4.5Acetate370.02
6.8Phosphate370.1
7.4Phosphate370.5
8.0Tris-HCl372.0

Table 3: Effect of Co-solvents on Aqueous Solubility in PBS (pH 7.4)

Co-solventConcentration (%)Temperature (°C)Estimated Solubility (mg/mL)
DMSO1370.8
Ethanol5371.2
PEG 40010373.5

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 163.13 g/mol ) in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom microcentrifuge tubes

    • Calibrated analytical balance and vortex mixer

  • Procedure:

    • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.63 mg of the compound powder.

    • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of DMSO.

    • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

    • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Determining the Optimal DMSO Concentration for a Cell Line

This protocol helps determine the highest concentration of DMSO that can be used in a cell-based assay without significantly affecting cell viability.[6]

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • DMSO

    • 96-well cell culture plates

    • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

  • Procedure:

    • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

    • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.05% to 2.0% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Also, prepare an "untreated" control with media only.

    • Treatment: Replace the existing media in the wells with the prepared DMSO dilutions and the untreated control media.

    • Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

    • Assessment: Perform a cell viability assay according to the manufacturer's instructions.

    • Analysis: Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the untreated control. This will be your maximum recommended DMSO concentration for subsequent experiments.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for preparing a solid dispersion of the compound with a cyclodextrin to enhance aqueous solubility.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Mortar and pestle

    • Small amount of water-ethanol mixture (e.g., 1:1 v/v)

  • Procedure:

    • Molar Ratio: Determine the desired molar ratio of the compound to HP-β-CD (e.g., 1:1 or 1:2).

    • Mixing: Place the appropriate amount of HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.

    • Kneading: Slowly add the weighed compound to the paste while continuously triturating with the pestle. Knead for 30-60 minutes.

    • Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. This powder can then be used for dissolution studies and formulation development.

Mandatory Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation Observed stock_check Is the DMSO stock solution clear? start->stock_check stock_precipitate Stock solution has precipitate stock_check->stock_precipitate No dilution_issue Precipitation occurs upon dilution into aqueous buffer stock_check->dilution_issue Yes reprepare_stock Action: Reprepare stock solution. Ensure complete dissolution (vortex, sonicate). stock_precipitate->reprepare_stock reprepare_stock->stock_check concentration_check Is the final concentration too high? dilution_issue->concentration_check reduce_conc Action: Lower the final working concentration. Perform a solubility test. concentration_check->reduce_conc Yes dilution_method How is the dilution performed? concentration_check->dilution_method No end_soluble End: Compound Soluble reduce_conc->end_soluble rapid_dilution Rapid, one-step dilution dilution_method->rapid_dilution ph_check Is the buffer pH appropriate? dilution_method->ph_check Gradual dilution already used serial_dilution Action: Use serial dilutions in pre-warmed media. Add dropwise with gentle mixing. rapid_dilution->serial_dilution serial_dilution->end_soluble low_ph pH is low (acidic) ph_check->low_ph No ph_check->end_soluble Yes increase_ph Action: Use a buffer with a higher pH (if compatible with the assay). low_ph->increase_ph increase_ph->end_soluble

Caption: A troubleshooting workflow for addressing compound precipitation.

Solubility_Enhancement_Strategy start Start: Poor Aqueous Solubility of This compound strategy Select Solubility Enhancement Strategy start->strategy ph_modification pH Modification strategy->ph_modification Ionizable Compound cosolvents Co-solvents strategy->cosolvents Initial Dissolution cyclodextrins Cyclodextrin Complexation strategy->cyclodextrins Formulation Approach ph_details Increase pH > pKa to form more soluble carboxylate salt ph_modification->ph_details cosolvents_details Use DMSO for stock solution, minimize final concentration (<0.5%) cosolvents->cosolvents_details cyclodextrins_details Encapsulate compound in HP-β-CD to increase apparent solubility cyclodextrins->cyclodextrins_details evaluation Evaluate in Biological Assay ph_details->evaluation cosolvents_details->evaluation cyclodextrins_details->evaluation

Caption: Strategies for enhancing the solubility of the target compound.

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Pyrazolopyridine Inhibitor inhibitor->pi3k

Caption: A simplified signaling pathway often targeted by pyrazolopyridine inhibitors.

References

Troubleshooting unexpected side products in pyrazolopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected side products and other common issues encountered during the synthesis of pyrazolopyridines.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Formation of an Unexpected Regioisomer

Question: I am synthesizing a pyrazolopyridine from an unsymmetrical precursor, and I've obtained a mixture of two isomers. How can I control the regioselectivity and isolate the desired product?

Answer: The formation of regioisomers is a frequent challenge in pyrazolopyridine synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted aminopyrazoles. The regioselectivity is influenced by the electronic and steric properties of the substituents on your starting materials.

Troubleshooting Steps:

  • Reaction Condition Optimization: The choice of solvent, temperature, and catalyst can significantly influence the isomeric ratio. It is recommended to screen different conditions. For instance, acidic conditions might favor one isomer, while basic conditions could favor the other.

  • Starting Material Modification: If possible, modifying the substituents on your starting materials can sterically or electronically direct the reaction towards the desired isomer.

  • Purification: If a mixture of regioisomers is formed, they can often be separated by chromatographic techniques.

Experimental Protocol: Purification of Regioisomers by Column Chromatography

This protocol provides a general guideline for separating pyrazolopyridine regioisomers using silica gel column chromatography.

Materials:

  • Crude reaction mixture containing regioisomers

  • Silica gel (60-120 mesh)

  • Solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). The ideal solvent system will show good separation between the spots of the two isomers (a ΔRf of at least 0.2).

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar solvent of your chosen system.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the solvent used for packing the column or a more polar solvent if necessary.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting with the least polar solvent, gradually increasing the polarity of the mobile phase (gradient elution).

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which contain the pure desired isomer.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Issue 2: An Unexpected Product with a Migrated Acetyl Group

Question: During the synthesis of a pyrazolo[4,3-b]pyridine, I isolated a product where an acetyl group appears to have migrated from a carbon to a nitrogen atom. What is this side product and how is it formed?

Answer: You have likely encountered an unusual C-N acetyl migration. This has been observed in the synthesis of pyrazolo[4,3-b]pyridines and is a notable unexpected side reaction.

Plausible Mechanism: The proposed mechanism for this rearrangement involves a series of steps that facilitate the migration of the acetyl group.

G Plausible Mechanism of C-N Acetyl Migration A Intermediate A B Intermediate B A->B Acetyl Migration C Rearranged Product B->C Proton Transfer

Caption: C-N Acetyl Migration Pathway.

Mitigation Strategies:

  • Temperature Control: This rearrangement may be temperature-dependent. Running the reaction at a lower temperature could potentially minimize the formation of this side product.

  • Base Selection: The choice of base can be critical. A non-nucleophilic base might be less likely to promote this type of rearrangement.

  • Reaction Time: Monitor the reaction closely by TLC to avoid prolonged reaction times that might favor the formation of the rearranged product.

Issue 3: Formation of a Dimerized Byproduct

Question: In a Vilsmeier-Haack reaction on an acetamidopyrazole, I've isolated a high molecular weight byproduct that appears to be a dimer. What is this compound?

Answer: An unexpected 3,3'-bipyrazolo[3,4-b]pyridine scaffold can be formed as a side product in the Vilsmeier-Haack reaction of acetamidopyrazoles. This occurs through a complex mechanism involving the dimerization of reaction intermediates.

G Dimerization Side Product Formation A Acetamidopyrazole C Reactive Intermediate A->C Reaction with B Vilsmeier Reagent B->C D Dimerization C->D E Bipyrazolopyridine D->E

Caption: Formation of Bipyrazolopyridine Side Product.

Troubleshooting:

  • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. An excess may promote the formation of side products.

  • Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to control the reactivity.

  • Slow Addition: Add the Vilsmeier reagent dropwise to the solution of the acetamidopyrazole to maintain a low concentration of the reactive intermediate.

Issue 4: Unexpected Loss of an Aroyl Group

Question: I am attempting a multi-component reaction to synthesize a pyrazolopyridine, but my final product is missing an aroyl group that was present in one of the starting materials. What happened?

Answer: This is likely due to an unexpected dearoylation reaction. This has been observed in one-pot, three-component reactions for the synthesis of pyrazolopyridine and pyrazoloquinoline derivatives.

Reaction Conditions Favoring Dearoylation:

ParameterConditionOutcome
Catalyst Tetrapropylammonium bromide (TPAB)Promotes dearoylation
Solvent WaterCan facilitate dearoylation
Temperature 80°CMay be sufficient for dearoylation

Mitigation Strategies:

  • Catalyst Choice: Avoid catalysts that are known to promote this side reaction. A different Lewis or Brønsted acid might be more suitable.

  • Anhydrous Conditions: Running the reaction under strictly anhydrous conditions may suppress the dearoylation, as water can be involved in the cleavage of the aroyl group.

  • Protecting Groups: If the aroyl group is not essential for the desired reactivity, consider replacing it with a more stable substituent.

Signaling Pathway Diagrams

Pyrazolopyridine derivatives are known to be potent inhibitors of various kinases involved in cell signaling pathways. Understanding these pathways is crucial for drug development professionals.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is critical in cell proliferation, differentiation, and migration. Its aberrant activation is implicated in various cancers.

FGFR_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca2 Ca²⁺ IP3->Ca2 Ca2->Proliferation

Caption: Simplified FGFR Signaling Cascade.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell growth, motility, and invasion. Dysregulation of the HGF/c-Met pathway is a hallmark of many cancers.

cMet_Pathway c-Met Signaling Pathway HGF HGF cMET c-Met HGF->cMET Binds GAB1 GAB1 cMET->GAB1 GRB2 GRB2 cMET->GRB2 STAT3 STAT3 cMET->STAT3 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT CellResponse Cell Growth, Motility, Invasion AKT->CellResponse SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse STAT3->CellResponse

Caption: Key Downstream Pathways of c-Met.

HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.

HPK1_Pathway HPK1-mediated Negative Regulation of T-Cell Signaling TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Inhibits VAV1 VAV1 SLP76->VAV1 PLCG1 PLCγ1 SLP76->PLCG1 Downstream Downstream Signaling (e.g., NF-κB, AP-1) VAV1->Downstream PLCG1->Downstream TCell T-Cell Proliferation & Effector Function Downstream->TCell

Caption: HPK1 Negative Feedback Loop in T-Cells.

Detailed Experimental Protocols

Protocol 1: Recrystallization for Purification of Pyrazolopyridines

This protocol describes a general procedure for purifying solid pyrazolopyridine products by recrystallization.

Materials:

  • Crude pyrazolopyridine solid

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature, while the impurities should be either very soluble or insoluble at all temperatures. Common solvents include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can place the flask in an ice bath once it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Technical Support Center: Refinement of Reaction Conditions for Gould-Jacobs Synthesis of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Gould-Jacobs synthesis of pyrazolopyridines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause Troubleshooting Recommendation
Low or No Product Yield Incomplete Cyclization: The high temperatures required for the thermal cyclization step may not have been reached or maintained for a sufficient duration.Optimize Reaction Temperature and Time: The cyclization step typically requires temperatures between 250-300°C.[1] Gradually increase the temperature or prolong the reaction time while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Suboptimal Starting Materials: Impurities in the 3-aminopyrazole or diethyl ethoxymethylenemalonate can interfere with the reaction.Ensure Purity of Reactants: Use high-purity starting materials. If necessary, purify the reactants by recrystallization or distillation before use.
Inefficient Heating: Uneven heating of the reaction mixture can lead to localized overheating and decomposition or incomplete reaction in other areas.Improve Heating Method: Use a high-boiling inert solvent like Dowtherm A or diphenyl ether to ensure uniform heat distribution.[1] Alternatively, microwave irradiation can provide rapid and efficient heating, often leading to improved yields and shorter reaction times.[1]
Formation of Multiple Products (Regioisomers) Unsymmetrical 3-Aminopyrazole: If the 3-aminopyrazole has different substituents at the 4 and 5 positions, cyclization can occur in two different ways, leading to a mixture of regioisomers.Modify Reaction Conditions: The choice of solvent and catalyst can influence regioselectivity. Experiment with different solvents (e.g., polar vs. non-polar) and consider the use of Lewis acid or other catalysts to favor the formation of the desired isomer.
Steric and Electronic Effects: The nature of the substituents on the pyrazole ring can influence the site of cyclization.Analyze Substituent Effects: Electron-donating groups on the aminopyrazole can affect the nucleophilicity of the ring nitrogens, influencing the cyclization pathway. Consider the steric hindrance of bulky substituents which may favor one regioisomer over another.
Product Decomposition Excessively High Temperatures or Prolonged Reaction Times: The harsh conditions of the Gould-Jacobs reaction can lead to the degradation of the desired pyrazolopyridine product.Fine-tune Reaction Parameters: Carefully optimize the reaction temperature and time to find a balance between efficient cyclization and minimal product decomposition.[2] Monitoring the reaction is crucial to stop it once the starting material is consumed and before significant degradation occurs.
Presence of Oxygen: Oxidation of the product or intermediates can occur at high temperatures.Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions.
Difficulty in Product Purification Contamination with High-Boiling Solvent: Residual Dowtherm A or diphenyl ether can be difficult to remove from the final product.Effective Solvent Removal: After precipitation of the product with a non-polar solvent, wash the solid thoroughly. Utilize high vacuum to remove any remaining traces of the high-boiling solvent.
Formation of Tarry Byproducts: Decomposition of starting materials or products can lead to the formation of tar, which complicates purification.Optimize for Cleaner Reaction: Adjusting reaction conditions to lower temperatures or shorter times can reduce tar formation. Column chromatography may be necessary to separate the product from tarry impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gould-Jacobs synthesis of pyrazolopyridines?

A1: The Gould-Jacobs reaction for pyrazolopyridine synthesis involves two key steps. First, a 3-aminopyrazole undergoes a condensation reaction with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate. This is followed by a thermal cyclization at high temperatures to yield the 4-hydroxy-pyrazolo[3,4-b]pyridine, which can then be converted to a 4-chloro derivative if desired.[3][4]

Q2: My reaction is not proceeding to the cyclized product. What are the most likely reasons?

A2: The most common reason for a failed cyclization is insufficient temperature. The thermal cyclization step requires high temperatures, typically in the range of 250-300°C.[1] Ensure your heating apparatus can reach and maintain this temperature. Another possibility is that the intermediate did not form in the first step; this can be checked by analyzing a sample of the reaction mixture by TLC or LC-MS before the high-temperature cyclization.

Q3: How can I improve the yield and reduce the reaction time of the Gould-Jacobs synthesis?

A3: Microwave-assisted synthesis is a highly effective method for improving yields and dramatically reducing reaction times compared to conventional heating.[2] The focused heating provided by microwaves can drive the high-temperature cyclization to completion more efficiently and with fewer side reactions.

Q4: What is the role of a high-boiling solvent like Dowtherm A?

A4: High-boiling solvents such as Dowtherm A or diphenyl ether are used to achieve the high temperatures necessary for the thermal cyclization step while maintaining a liquid phase and ensuring even heat distribution throughout the reaction mixture.[1]

Q5: Can I use a different malonate ester instead of diethyl ethoxymethylenemalonate?

A5: Yes, other malonic esters can be used, which will result in different substituents at the 3-position of the pyrazolopyridine ring. However, diethyl ethoxymethylenemalonate is the most commonly used reagent for this reaction.

Q6: How do I remove the high-boiling solvent after the reaction is complete?

A6: After cooling the reaction mixture, the product is typically precipitated by adding a non-polar solvent like hexane or petroleum ether. The solid product is then collected by filtration and washed thoroughly with the non-polar solvent to remove the high-boiling solvent. Final traces can be removed under high vacuum.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction for Quinolone Synthesis (Model for Pyrazolopyridine Synthesis)
EntryHeating MethodTemperature (°C)Time (min)Yield (%)
1Conventional25060Low
2Microwave250101
3Microwave3001037
4Microwave2503012
5Microwave3003028
6Microwave300547

Data adapted from a study on quinoline synthesis and serves as a comparative model for pyrazolopyridine synthesis under similar conditions.[2]

Experimental Protocols

Protocol 1: Conventional Gould-Jacobs Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine

Materials:

  • 3-Aminopyrazole (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.1 eq)

  • Dowtherm A (or diphenyl ether)

Procedure:

  • Condensation: In a round-bottom flask, combine 3-aminopyrazole and diethyl ethoxymethylenemalonate. Heat the mixture to 120-140°C for 2 hours. Ethanol will distill off as the reaction progresses.

  • Cyclization: Allow the mixture to cool slightly and then add Dowtherm A. Heat the reaction mixture to 250°C and maintain this temperature for 30-60 minutes. Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture to below 100°C. Carefully add hexane or petroleum ether to precipitate the product.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine

Materials:

  • 3-Aminopyrazole (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.1 eq)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 3-aminopyrazole and diethyl ethoxymethylenemalonate.

  • Microwave Irradiation: Place the vessel in a microwave reactor. Heat the mixture to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-15 minutes). The optimal temperature and time should be determined experimentally.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. The product will often solidify upon cooling.

  • Purification: Triturate the solid with a suitable solvent like cold ethanol or diethyl ether to remove any unreacted starting materials. Collect the solid product by vacuum filtration and dry. Further purification can be achieved by recrystallization.

Mandatory Visualizations

Gould-Jacobs Reaction Mechanism for Pyrazolopyridine Synthesis

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_optional Optional Step 3: Chlorination A 3-Aminopyrazole C Intermediate A->C + B Diethyl Ethoxymethylenemalonate B->C D 4-Hydroxy-pyrazolo[3,4-b]pyridine C->D High Temp (~250°C) - EtOH E 4-Chloro-pyrazolo[3,4-b]pyridine D->E + POCl3

Caption: Mechanism of the Gould-Jacobs synthesis of pyrazolopyridines.

Experimental Workflow for Gould-Jacobs Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Mix 3-Aminopyrazole and DEEM condensation Condensation (120-140°C) start->condensation cyclization Thermal Cyclization (250°C in High-Boiling Solvent) condensation->cyclization Conventional mw_cyclization Microwave Cyclization (250-300°C) condensation->mw_cyclization Microwave precipitation Precipitation (add Hexane) cyclization->precipitation mw_cyclization->precipitation filtration Filtration precipitation->filtration purification Recrystallization filtration->purification end Pure Pyrazolopyridine purification->end

Caption: Workflow for conventional and microwave-assisted synthesis.

Troubleshooting Logic for Low Product Yield

Troubleshooting_Low_Yield start Low Product Yield check_temp Is Cyclization Temperature Sufficient? (250-300°C) start->check_temp increase_temp Increase Temperature & Monitor by TLC check_temp->increase_temp No check_time Is Reaction Time Optimal? check_temp->check_time Yes increase_temp->check_time increase_time Increase Reaction Time & Monitor by TLC check_time->increase_time No check_purity Are Starting Materials Pure? check_time->check_purity Yes increase_time->check_purity purify_reagents Purify Starting Materials check_purity->purify_reagents No consider_mw Consider Microwave Synthesis check_purity->consider_mw Yes purify_reagents->start

Caption: A logical approach to troubleshooting low product yield.

References

Addressing poor stability of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, focusing on its stability in solution.

Troubleshooting Guide: Poor Stability of this compound in Solution

This guide is designed to help you identify and resolve common stability issues encountered during your experiments.

dot

Troubleshooting_Poor_Stability start Start: Experiencing Poor Stability (e.g., precipitation, discoloration, loss of potency) check_solution_prep Review Solution Preparation and Storage start->check_solution_prep issue_precipitation Issue: Precipitation or Cloudiness check_solution_prep->issue_precipitation Precipitation? issue_discoloration Issue: Solution Discoloration (e.g., yellowing) check_solution_prep->issue_discoloration Discoloration? issue_potency_loss Issue: Loss of Compound Potency/Purity check_solution_prep->issue_potency_loss Potency Loss? sol_precipitation_ph Adjust pH to improve solubility. Is the compound acidic or basic? issue_precipitation->sol_precipitation_ph sol_precipitation_solvent Use a co-solvent (e.g., DMSO, DMF, Ethanol) in appropriate ratios with aqueous solutions. issue_precipitation->sol_precipitation_solvent sol_precipitation_concentration Lower the concentration of the compound. issue_precipitation->sol_precipitation_concentration sol_precipitation_temp Prepare solutions at a slightly elevated temperature (if compound is thermally stable). issue_precipitation->sol_precipitation_temp sol_discoloration_light Protect solution from light by using amber vials or covering with foil. issue_discoloration->sol_discoloration_light sol_discoloration_oxygen Degas solvents and store under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation. issue_discoloration->sol_discoloration_oxygen sol_discoloration_temp Store solutions at lower temperatures (e.g., 2-8°C or -20°C). issue_discoloration->sol_discoloration_temp sol_potency_hydrolysis Control pH to minimize hydrolysis. Avoid strongly acidic or basic conditions. issue_potency_loss->sol_potency_hydrolysis sol_potency_fresh Prepare solutions fresh before each experiment. issue_potency_loss->sol_potency_fresh sol_potency_storage Validate storage conditions by analyzing sample purity over time using HPLC. issue_potency_loss->sol_potency_storage

Caption: Troubleshooting workflow for poor stability.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy. What should I do?

A1: Cloudiness or precipitation suggests that the compound's solubility limit has been exceeded in the current solvent system. Consider the following:

  • pH Adjustment: The carboxylic acid and pyridine moieties mean the compound's solubility is pH-dependent. Try adjusting the pH. In many cases, solubility will increase in slightly basic conditions due to the deprotonation of the carboxylic acid.

  • Co-solvents: If you are using an aqueous buffer, consider preparing a concentrated stock solution in an organic solvent like DMSO or DMF and then diluting it into your aqueous medium. Be mindful of the final percentage of the organic solvent in your experiment.

  • Concentration: You may be working at too high a concentration. Try preparing a more dilute solution.

  • Temperature: Gently warming the solution may help dissolve the compound, but be cautious about potential thermal degradation.

Q2: The color of my solution changes over time, often turning yellow. Is this a sign of degradation?

A2: Yes, a change in color, particularly yellowing, is often an indication of chemical degradation. This could be due to:

  • Photodegradation: Pyridine-containing compounds can be sensitive to light. Protect your solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil.

  • Oxidation: The compound may be susceptible to oxidation. To mitigate this, you can use de-gassed solvents and store the solution under an inert atmosphere, such as nitrogen or argon.

  • Temperature: Higher temperatures can accelerate degradation. Store your solutions at recommended low temperatures (e.g., 2-8 °C for short-term and -20 °C or -80 °C for long-term storage).

Q3: I am observing a decrease in the purity of my compound in solution over time when analyzed by HPLC. What is the likely cause?

A3: A decrease in purity as measured by HPLC is a clear sign of degradation. The likely causes are hydrolysis, oxidation, or photodegradation. To address this:

  • Control pH: The carboxylic acid and the pyrazolopyridine ring system can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Maintain your solution at an appropriate pH, which may need to be determined empirically.

  • Fresh Preparation: The most reliable way to ensure the integrity of your compound is to prepare solutions fresh before each experiment.

  • Storage Validation: If you need to store solutions, perform a small stability study by analyzing aliquots of the stored solution by HPLC at different time points to determine the acceptable storage duration and conditions.

Q4: What are the recommended general storage conditions for solutions of this compound?

A4: While optimal conditions should be determined experimentally, the following are general recommendations to enhance stability:

  • Solvent: Prepare a concentrated stock in an anhydrous organic solvent like DMSO.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect from light using amber vials.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas before sealing.

  • Working Solutions: Prepare aqueous working solutions fresh from the stock on the day of the experiment.

Potential Degradation Signaling Pathway

The degradation of this compound in solution can be triggered by several factors, leading to various degradation products. This diagram illustrates a hypothetical degradation pathway based on the chemical nature of the molecule.

dot

Degradation_Pathway parent 1H-Pyrazolo[3,4-b]pyridine- 5-carboxylic acid hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis oxidation Oxidation (Oxygen, Peroxides) parent->oxidation photodegradation Photodegradation (UV/Visible Light) parent->photodegradation decarboxylation Decarboxylation Product hydrolysis->decarboxylation e.g., loss of CO2 ring_opening Ring-Opened Products hydrolysis->ring_opening e.g., cleavage of pyrazole or pyridine ring n_oxide Pyridine N-Oxide Derivative oxidation->n_oxide photoproducts Various Photoproducts (e.g., dimers, rearranged isomers) photodegradation->photoproducts

Caption: Hypothetical degradation pathways.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add a small volume of anhydrous DMSO (or another suitable organic solvent) to the vial to dissolve the compound completely. Sonication may be used to aid dissolution.

  • Final Volume: Once fully dissolved, add more solvent to reach the final desired concentration for your stock solution.

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C. For extended storage, consider aliquoting the solution to avoid multiple freeze-thaw cycles.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance.[1][2] These studies intentionally expose the compound to harsh conditions to accelerate degradation.[1][2]

  • Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent system (e.g., water:acetonitrile).

  • Stress Conditions: Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 70°C) in the dark.

    • Photodegradation: Expose a solution to a specific wavelength of light (e.g., 254 nm or 365 nm) or broad-spectrum light.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the parent compound and any degradation products. The goal is typically to achieve 5-20% degradation.[2]

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M - 1 M HClTo assess stability in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOHTo assess stability in basic environments.
Oxidation 3-30% H₂O₂To evaluate susceptibility to oxidative degradation.
Thermal Stress 50-70°CTo determine the effect of heat on stability.
Photostability UV/Vis light exposureTo assess light sensitivity.

Table 1: Summary of Typical Forced Degradation Conditions.

References

Technical Support Center: Optimizing the Functionalization of the Pyrazolopyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of the pyrazolopyridine scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the pyrazolopyridine core?

A1: The primary strategies for modifying the pyrazolopyridine core include:

  • Transition-Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura[1][2], Buchwald-Hartwig, and Sonogashira are widely used to form new carbon-carbon and carbon-heteroatom bonds, typically at halogenated positions.

  • Direct C-H Activation/Functionalization: This modern, atom-economical approach allows for the direct introduction of aryl, alkyl, or other groups onto the carbon skeleton, often guided by a directing group to control regioselectivity[3][4][5].

  • Electrophilic Aromatic Substitution: The electron-rich nature of the pyrazole and pyridine rings makes them susceptible to classic electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation, particularly at the C4 position of the pyrazole moiety[6].

  • Cyclocondensation Reactions: The core itself is often constructed via cyclocondensation, for example, by reacting 5-aminopyrazoles with β-dicarbonyl compounds. Modifying these building blocks is a key way to introduce diversity[7][8].

Q2: I'm getting a mixture of regioisomers. How can I improve selectivity?

A2: Achieving high regioselectivity is a frequent challenge, especially with unsymmetrical starting materials[7][9]. Key factors to control include:

  • Directing Groups: In C-H activation, the choice and position of a directing group are critical for guiding the metal catalyst to a specific C-H bond[3][5].

  • Steric Hindrance: Bulky substituents on your starting materials can block certain positions, sterically favoring reaction at less hindered sites.

  • Reaction Conditions: Small changes to solvents, temperature, or catalysts can significantly impact the ratio of regioisomers formed[7]. It is crucial to consult literature for conditions specific to your pyrazolopyridine isomer and reactant types[9].

  • Milder Reagents: In electrophilic substitution, highly reactive agents can be less selective. Using milder reagents (e.g., acetyl nitrate instead of mixed acid for nitration) at lower temperatures can improve control[10].

Q3: My palladium-catalyzed cross-coupling reaction is failing. What are the likely causes?

A3: Failure in palladium-catalyzed reactions involving nitrogen-rich heterocycles like pyrazolopyridine is common. Potential causes include:

  • Catalyst Poisoning: The nitrogen atoms in the pyrazolopyridine core can coordinate strongly to the palladium center, leading to catalyst deactivation or inhibition[5][11]. Using specialized ligands (e.g., SPhos, XPhos) or pre-catalysts can mitigate this[11].

  • Protodeborylation: The pyridylboronic acid can be unstable and undergo cleavage of the C-B bond, especially at higher temperatures or in the presence of water[12]. Using anhydrous solvents or milder bases can help[12].

  • Poor Reagent Purity: Impurities in starting materials, particularly the aminopyrazole or boronic acid, can interfere with the catalytic cycle[9].

  • Oxygen Contamination: Homocoupling of the boronic acid is a common side reaction exacerbated by the presence of oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen)[12].

Troubleshooting Guide

Issue 1: Low or No Product Yield in Suzuki-Miyaura Cross-Coupling
Possible Cause Troubleshooting & Optimization Strategy
Catalyst Deactivation/Inhibition The nitrogen lone pairs on the pyrazolopyridine ring can bind to the palladium catalyst, inhibiting its activity[11]. Solution: • Use bulky, electron-rich phosphine ligands like SPhos or XPhos, which can stabilize the catalyst and promote reductive elimination[11]. • Employ palladium pre-catalysts designed for challenging substrates[11].
Inefficient Transmetalation The transfer of the organic group from boron to palladium is a critical step that can be slow. Solution:Base Selection: The choice of base is crucial. Screen inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃. K₃PO₄ is often effective for nitrogen-containing heterocycles[11]. • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often necessary. Water increases the solubility of the base and can accelerate transmetalation[1]. A 9:1 ratio of dioxane:water is a common starting point[1].
Side Reaction: Protodeborylation The boronic acid starting material is cleaved by a proton source, reducing the amount available for cross-coupling. This is common with unstable heteroaryl boronic acids[12]. Solution: • Use milder reaction conditions (lower temperature, shorter reaction time). • Employ anhydrous solvents to minimize water content. • Use milder bases like NaHCO₃ or KF[12].
Side Reaction: Homocoupling The boronic acid couples with itself to form a biaryl byproduct. Solution: • Thoroughly degas all solvents and reagents before the reaction. • Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment to exclude oxygen[12].
Issue 2: Poor Regioselectivity in Electrophilic Substitution
Possible Cause Troubleshooting & Optimization Strategy
Highly Reactive Electrophile Strong electrophiles (e.g., from HNO₃/H₂SO₄) are highly reactive and can be unselective, leading to mixtures of isomers. Solution:Milder Reagents: Use less aggressive electrophilic sources. For nitration, consider NO₂BF₄ or acetyl nitrate[10]. For halogenation, use NBS or NCS instead of Br₂ or Cl₂. • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled, more selective product[10].
Complex Directing Effects The final substitution pattern is a result of the combined directing effects of both the pyrazole and pyridine rings, plus any existing substituents. Solution:Blocking Groups: Temporarily install a blocking group (e.g., a sulfonyl group) at a reactive site to direct the electrophile to the desired position. The blocking group can be removed in a subsequent step. • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Screen different solvents to find optimal conditions[10].
Unsymmetrical Starting Material When using unsymmetrical pyrazolopyridines, multiple positions can be activated towards substitution. Solution: • If possible, redesign the synthesis to start with a symmetrical precursor and introduce the asymmetry after the key functionalization step. • Rely on column chromatography to separate the resulting regioisomers, though this can be challenging and reduce overall yield[9].

Data Presentation: Reaction Optimization Tables

Table 1: Optimization of Suzuki Coupling Conditions for Pyrazolo[3,4-b]pyridine Derivatives[1]

EntryPd Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10055
2Pd(PPh₃)₄ (3)CH₃CO₂KToluene/H₂O10010
3Pd(PPh₃)₄ (3)K₂CO₃Dioxane10065
4Pd(dppf)Cl₂ (3) K₂CO₃ Dioxane/H₂O (9:1) 100 70
5Pd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O (4:1)6080+[11]

Conditions based on representative literature procedures. Yields are illustrative and substrate-dependent.

Table 2: Conditions for C-H Functionalization of the Pyrazole C4 Position[6]

ReactionReagents & ConditionsTypical Yield
Iodination Pyrazole (1 mmol), I₂ (1.2 mmol), HIO₃ (0.4 mmol) in EtOH, 80 °C, 12hHigh
Thiocyanation Pyrazole (1 mmol), PhICl₂ (2 mmol), NH₄SCN (2 mmol) in Toluene, 0 °C, 8hModerate-High
Direct Arylation Pyrazole (1 mmol), Aryl bromide (1.2 mmol), Pd(OAc)₂ (2 mol%), KOAc (2 mmol) in DMA, 150 °C, 24hModerate

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the coupling of a halo-pyrazolopyridine with an arylboronic acid.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-pyrazolopyridine (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium pre-catalyst (e.g., SPhos-Pd-G2, 1.5 mol%)[11].

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed solvents, typically dioxane (4 mL) and water (1 mL), via syringe[11].

  • Reaction: Place the vial in a preheated oil bath at 60-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 5-8 hours[11].

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Electrophilic Iodination at the Pyrazole C4-Position

This protocol is adapted for introducing an iodine atom at the C4-position of an N-substituted pyrazole core within the pyrazolopyridine scaffold[6].

  • Setup: In a round-bottom flask, dissolve the pyrazolopyridine substrate (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add iodine (I₂, 1.2 mmol) and iodic acid (HIO₃, 0.4 mmol) to the solution.

  • Reaction: Heat the mixture to 80 °C and stir.

  • Monitoring: Monitor the disappearance of the starting material by TLC (typically 8-12 hours).

  • Work-up: After cooling the reaction to room temperature, pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine. The solution should turn from brown to colorless.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography.

Visualizations: Workflows and Logic Diagrams

Suzuki_Optimization_Workflow start Start: Low Yield in Suzuki Coupling reagent_check 1. Verify Reagent Quality - Purity of Halo-PP - Purity of Boronic Acid - Anhydrous Solvents? start->reagent_check catalyst_screen 2. Screen Pd Catalyst / Ligand - Pd(PPh3)4 - Pd(dppf)Cl2 - Pre-catalysts (e.g., SPhos) reagent_check->catalyst_screen Reagents OK base_screen 3. Screen Base - K2CO3 - K3PO4 - Cs2CO3 catalyst_screen->base_screen solvent_screen 4. Optimize Solvent System - Dioxane/H2O - Toluene/H2O - DMF/H2O base_screen->solvent_screen temp_screen 5. Adjust Temperature - 60°C - 80°C - 100°C solvent_screen->temp_screen end Optimized Yield temp_screen->end

Caption: Workflow for systematic optimization of Suzuki-Miyaura coupling reactions.

Low_Yield_Troubleshooting cluster_start Analysis cluster_solution Potential Solutions start Problem: Low Product Yield sm_check Starting materials consumed? start->sm_check side_products Major side products observed? sm_check->side_products Yes incomplete_rxn Incomplete Reaction - Increase Temp/Time - Change Solvent sm_check->incomplete_rxn No cause_catalyst Cause: Catalyst Inactivity - Degas thoroughly - Use different ligand - Check catalyst quality side_products->cause_catalyst No cause_side_rxn Cause: Competing Side Reaction - (e.g., Protodeborylation) - Use anhydrous solvent - Use milder conditions side_products->cause_side_rxn Yes end Troubleshooting Complete incomplete_rxn->end degradation Product/Reagent Degradation - Lower Temperature - Use Milder Base/Reagents degradation->end cause_catalyst->end cause_side_rxn->end

Caption: Troubleshooting flowchart for diagnosing the cause of low reaction yields.

Regioselectivity_Challenge cluster_pyrazole Pyrazole Ring cluster_pyridine Pyridine Ring scaffold Unsymmetrical Pyrazolopyridine Core p_c3 Position C3 p_c4 Position C4 (Electron Rich) py_c5 Position C5 py_c6 Position C6 py_c7 Position C7 product_mixture Product Mixture (Regioisomers) p_c3->product_mixture Multiple Reactive Sites p_c4->product_mixture Multiple Reactive Sites py_c5->product_mixture Multiple Reactive Sites py_c6->product_mixture Multiple Reactive Sites py_c7->product_mixture Multiple Reactive Sites reagent Electrophile (E+) or Metal Catalyst (M-L) reagent->product_mixture Reaction

Caption: The challenge of controlling regioselectivity during functionalization.

References

Validation & Comparative

A Comparative Efficacy Analysis: Crizotinib versus 1H-Pyrazolo[3,4-b]pyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the well-established multi-kinase inhibitor, crizotinib, against the emerging class of 1H-Pyrazolo[3,4-b]pyridine derivatives reveals distinct target profiles and inhibitory activities. While crizotinib is a potent inhibitor of ALK, c-Met, and ROS1 kinases, derivatives of the 1H-Pyrazolo[3,4-b]pyridine scaffold have demonstrated significant inhibitory potential against other critical cancer-related kinases, such as TRK and CDK.

This guide provides a comprehensive comparison of the efficacy of crizotinib and representative compounds from the 1H-Pyrazolo[3,4-b]pyridine class, offering researchers, scientists, and drug development professionals a side-by-side look at their performance based on available preclinical data.

Disclaimer: Extensive literature searches did not yield specific biological efficacy data for the compound 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid . Therefore, this guide presents a comparative analysis using data from published derivatives of the 1H-Pyrazolo[3,4-b]pyridine scaffold to provide insights into the potential of this chemical class against relevant cancer targets.

Quantitative Efficacy Data

The following tables summarize the in vitro inhibitory activities of crizotinib and selected 1H-Pyrazolo[3,4-b]pyridine derivatives against various protein kinases and cancer cell lines.

Table 1: Comparative Kinase Inhibition (IC50)

CompoundTarget KinaseIC50 (nM)
Crizotinib ALK24
c-Met11
ROS1<0.025 (Ki)
Pyrazolo[3,4-b]pyridine Derivative (Compound C03) TRKA56
Pyrazolo[3,4-b]pyridine Derivative (Compound 8) CDK2/cyclin A2650
Pyrazolo[3,4-b]pyridine Derivative (Compound 14g) CDK2460
CDK9801

Table 2: Comparative Anti-proliferative Activity (IC50)

CompoundCell LineCell TypeIC50 (µM)
Crizotinib Karpas 299Anaplastic Large Cell Lymphoma (ALK-positive)0.03
SU-DHL-1Anaplastic Large Cell Lymphoma (ALK-positive)0.03
NCI-H2228Non-Small Cell Lung Cancer (ALK-positive)~0.3
Pyrazolo[3,4-b]pyridine Derivative (Compound C03) Km-12Colon Carcinoma0.304
Pyrazolo[3,4-b]pyridine Derivative (Compound 9a) HelaCervical Cancer2.59
Pyrazolo[3,4-b]pyridine Derivative (14g) MCF7Breast Cancer4.66
HCT-116Colon Cancer1.98

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating kinase inhibitors.

Crizotinib Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K cMET c-Met cMET->RAS cMET->PI3K ROS1 ROS1 ROS1->PI3K STAT3 STAT3 ROS1->STAT3 Crizotinib Crizotinib Crizotinib->ALK Inhibits Crizotinib->cMET Inhibits Crizotinib->ROS1 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Crizotinib's inhibition of key oncogenic signaling pathways.

Kinase Inhibitor Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Western_Blot Western Blotting (Target Phosphorylation) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD Toxicity Toxicity Assessment Xenograft->Toxicity Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Toxicity->Lead_Optimization Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Kinase_Assay

A generalized workflow for the preclinical evaluation of kinase inhibitors.

Experimental Protocols

Crizotinib: ALK Kinase Assay (Cell-Based)

Objective: To determine the inhibitory activity of crizotinib on ALK phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Human anaplastic large cell lymphoma (ALCL) cell lines harboring the NPM-ALK fusion protein (e.g., Karpas-299, SU-DHL-1) are cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of crizotinib or vehicle control for a specified period (e.g., 2-4 hours).

  • Cell Lysis: Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and signals are visualized using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: The intensity of the p-ALK bands is quantified and normalized to the total ALK bands. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the crizotinib concentration.

1H-Pyrazolo[3,4-b]pyridine Derivative: TRKA Kinase Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of a 1H-Pyrazolo[3,4-b]pyridine derivative against the TRKA kinase.

Methodology:

  • Reagents: Recombinant human TRKA enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are required. The assay is typically performed in a buffer containing MgCl2.

  • Compound Preparation: The test compound is serially diluted in DMSO and then further diluted in the assay buffer.

  • Kinase Reaction: The TRKA enzyme is incubated with the test compound or vehicle control in a multi-well plate. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA) or by measuring the depletion of ATP using a luciferase-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The kinase activity is measured as a function of compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the compounds on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound or vehicle control and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

Crizotinib is a clinically validated and potent inhibitor of ALK, c-Met, and ROS1, with significant anti-tumor activity in genetically defined patient populations. The 1H-Pyrazolo[3,4-b]pyridine scaffold represents a versatile platform for the development of novel kinase inhibitors. While direct comparative data for this compound is not available, derivatives of this class have demonstrated promising activity against other important cancer targets such as TRK and CDK. Further investigation into the structure-activity relationship and target profile of various 1H-Pyrazolo[3,4-b]pyridine derivatives is warranted to fully elucidate their therapeutic potential. This guide highlights the importance of target-specific drug development and the continuous exploration of novel chemical scaffolds in the pursuit of more effective cancer therapies.

Structure-Activity Relationship of 1H-Pyrazolo[3,4-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their inhibitory activities against various protein kinases and their anti-proliferative effects. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Comparative Biological Activities

The biological activities of various 1H-pyrazolo[3,4-b]pyridine derivatives are summarized below, with a focus on their inhibitory concentrations (IC50) against different targets.

TANK-Binding Kinase 1 (TBK1) Inhibitors

A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key regulator of innate immunity.[1][2] The SAR studies revealed that modifications at various positions of the pyrazolopyridine core significantly influence their inhibitory potency.

CompoundR1R2TBK1 IC50 (nM)[2]
15i --8.5
15t --0.8
15y --0.2

Note: The specific substitutions for R1 and R2 for each compound are detailed in the source publication. This table demonstrates the remarkable potency achieved through optimization.

Cyclin-Dependent Kinase 1 (CDK1) Inhibitors

Certain 3,5-disubstituted pyrazolo[3,4-b]pyridines have shown potent and selective inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[3]

CompoundSubstituent at C3Substituent at C5CDK1 IC50 (µM)
SQ-67563 --Potent inhibitor

Note: Specific IC50 values and substituent details are found within the cited literature.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as inhibitors of TRK kinases, which are implicated in the growth and proliferation of certain cancers.[4]

CompoundTRKA IC50 (nM)
C03 56
C09 57
C10 26
Adenosine 5'-monophosphate-activated Protein Kinase (AMPK) Activators

In contrast to inhibitory activities, some pyrazolo[3,4-b]pyridine derivatives have been developed as activators of AMPK, a key enzyme in cellular energy homeostasis.[5]

CompoundAMPKα1β1γ1 EC50 (µM)[5]Efficacy (%)[5]
17f 0.4279
Anti-leishmanial Activity

Derivatives of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters have demonstrated significant activity against Leishmania amazonensis.[6]

CompoundIC50 (µM) against L. amazonensis promastigotes[6]
21 0.39
22 0.12

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assays

General Principle: Kinase activity is typically measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed during the enzymatic reaction.

TBK1 Kinase Assay (Example using ADP-Glo™ Kinase Assay): [7]

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound (or 5% DMSO as a control), 2 µl of TBK1 enzyme solution, and 2 µl of a substrate/ATP mixture. The final reaction volume is 5 µl.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

CDK1/Cyclin B Kinase Assay: [1]

  • Reaction Mixture: Prepare a reaction mixture containing 10x PK buffer (0.5 M Tris-HCl, 0.1 M MgCl₂, 1 mM EDTA, 20 mM DTT, 0.1% Brij 35, pH 7.5), 4 mM ATP stock, the substrate protein, and human CDK1/cyclin B enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Analysis: The extent of phosphorylation can be determined by various methods, including radioactive assays (using ³²P-ATP), mobility shift on SDS-PAGE, or using phospho-specific antibodies in an ELISA or Western blot format.

TRKA Kinase Assay: [8]

  • Reaction Components: The assay typically includes TRKA kinase, a suitable substrate such as Poly (Glu4, Tyr1), reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT), and ATP.

  • Procedure: The assay can be performed using a format similar to the ADP-Glo™ Kinase Assay described for TBK1.

AMPK Activation Assay: [5]

  • Principle: The activation of AMPK is assessed by measuring the increase in its kinase activity.

  • Methodology: A common method involves a radioactive filter-binding assay using a peptide substrate (e.g., SAMS peptide) and [γ-³²P]ATP. The amount of incorporated radioactivity is proportional to the AMPK activity. Alternatively, non-radioactive methods like ELISA-based assays that detect the phosphorylated substrate can be used.

Cell-Based Assays

Cell Proliferation Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.

In Vitro Anti-leishmanial Assay: [6]

  • Parasite Culture: Culture Leishmania amazonensis promastigotes in appropriate media.

  • Compound Exposure: Expose the promastigotes to various concentrations of the test compounds.

  • Viability Assessment: After a defined incubation period (e.g., 48 or 72 hours), determine the viability of the promastigotes. This can be done by direct counting using a hemocytometer or by using a viability dye and flow cytometry. IC50 values are then determined.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for SAR studies.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Kinase cluster_downstream Downstream Effects PRRs Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., MAVS, STING) PRRs->Adaptors Signal TBK1 TBK1 Adaptors->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation p-IRF3 Phospho-IRF3 Nucleus Nucleus p-IRF3->Nucleus Translocation IFN Type I Interferon (IFN) Gene Expression Nucleus->IFN Transcription Pyrazolo_pyridine 1H-Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_pyridine->TBK1

Caption: Simplified TBK1 signaling pathway and the inhibitory action of 1H-Pyrazolo[3,4-b]pyridine derivatives.

CDK1_Cell_Cycle_Pathway CyclinB Cyclin B CDK1_CyclinB CDK1/Cyclin B (MPF) CyclinB->CDK1_CyclinB Binding CDK1 CDK1 CDK1->CDK1_CyclinB Binding M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes Entry G2_Phase G2 Phase Pyrazolo_pyridine 1H-Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_pyridine->CDK1_CyclinB Inhibition

Caption: Regulation of the G2/M cell cycle transition by CDK1/Cyclin B and its inhibition.

SAR_Workflow Design Compound Design & Synthesis In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Design->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Proliferation) In_Vitro_Screening->Cell_Based_Assays SAR_Analysis SAR Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Cycle

Caption: General experimental workflow for structure-activity relationship (SAR) studies.

References

Comparative Analysis of the Biological Activity of Pyrazolopyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various pyrazolopyridine isomers. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their potential as therapeutic agents.

Pyrazolopyridines, a class of bicyclic heterocyclic compounds, are recognized as "privileged scaffolds" in medicinal chemistry due to their structural similarity to purine nucleosides, allowing them to interact with a wide range of biological targets. This structural versatility has led to the development of numerous pyrazolopyridine derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The arrangement of nitrogen atoms within the fused ring system gives rise to several isomers, with the biological activity often being highly dependent on the specific isomeric form and substitution patterns. This guide focuses on a comparative analysis of the most studied isomers, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to aid in drug discovery and development efforts.

Comparative Biological Activity of Pyrazolopyridine Isomers

The biological activities of pyrazolopyridine isomers are diverse, with many derivatives showing potent inhibitory effects against various kinases and microbial strains. The following tables summarize the in vitro efficacy of different isomers, primarily focusing on their anticancer and antimicrobial properties. It is important to note that the data is compiled from various sources, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Anticancer and Kinase Inhibitory Activity

Pyrazolopyridine derivatives have been extensively investigated as kinase inhibitors due to their ability to act as ATP-competitive inhibitors.[1] Their efficacy is often evaluated by their half-maximal inhibitory concentration (IC50) against specific kinases and cancer cell lines.

Isomer ScaffoldCompound/DerivativeTarget Kinase/Cell LineIC50 (nM)Reference
Pyrazolo[1,5-a]pyridine Compound 20e PI3Kγ / PI3Kδ4.0 / 9.1[2]
Compound 5x p110α (PI3K)0.9[3]
Compound 32 TrkA / TrkB / TrkC1.9 / 3.1 / 2.3[4]
Compound 10 c-Src / Btk / Lck60,400 / 90,500 / 110,000[5]
Pyrazolo[3,4-b]pyridine Compound 15y TBK10.2[6]
Compound C10 TRKA26[7]
Compound 7n FGFR1 / FGFR2 / FGFR31.5 / 0.7 / 2.0[8]
Compound 31 Mps12.596[9]
Compound 5a c-Met4.27[10]
Pyrazolo[3,4-d]pyrimidine Compound 14 CDK2/cyclin A257[11]
Compound 7 (vs. Hela)HeLa cells43,750[12]
Pyrazolo[3,4-g]isoquinoline Compound 1b Haspin57[13]
Compound 3a CLK1101[13]
Antimicrobial Activity

Several pyrazolopyridine isomers have demonstrated promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Isomer ScaffoldCompound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazolo[1,5-a]pyrimidine Compound 9a E. faecalis0.25[6]
Compound 10a S. aureus0.125[6]
Compound 4c E. coli1.95[14]
Compound 7b RNA Polymerase (in vitro)0.213[15]
Pyrazolo[3,4-b]pyridine Compound 24 S. aureus0.25[16]
Compound 27 K. pneumoniae0.5[16]
Compound 7b Fusarium oxysporum0.98[10]
Compound 2g MRSA2[12]
Pyrazolo[3,4-c]pyridazine Compound 13 E. coli-[17]
Pyrazolo[3,4-c]pyridine Compounds 3a-m B. cereus, S. aureusSlight activity[18]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activity of chemical compounds. Below are detailed methodologies for key assays cited in the evaluation of pyrazolopyridine isomers.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (at or near Km for the kinase)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤ 1%).

  • Assay Plate Setup: Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Prepare the kinase solution in the assay buffer and add 2 µL to each well.

  • Reaction Initiation: Prepare the substrate/ATP mixture in the assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[19]

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[19]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[19]

Cell Viability and IC50 Determination (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds and incubate for 48-72 hours.[11]

  • MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.[11]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cells treated with test compounds

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[2]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 400 µL of PI staining solution.[2]

  • Incubation: Incubate at room temperature for 5-10 minutes, protected from light.[2]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazolopyridine isomers and general experimental workflows.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazolopyridine derivatives.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->RAF Inhibits

Caption: MAPK signaling pathway, a common target for pyrazolopyridine-based kinase inhibitors.

Caption: Intrinsic apoptosis pathway induced by pyrazolopyridine derivatives through modulation of Bcl-2 family proteins.[8]

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Mechanistic Assays KinaseAssay Kinase Inhibition (IC50) CellViability Cell Viability (MTT) (IC50) KinaseAssay->CellViability CellCycle Cell Cycle Analysis CellViability->CellCycle ApoptosisAssay Apoptosis Assay CellViability->ApoptosisAssay Antimicrobial Antimicrobial (MIC)

Caption: General experimental workflow for the biological evaluation of pyrazolopyridine isomers.

References

A Comparative Guide to the Validation of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Analogues as TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation framework for a promising class of TANK-binding kinase 1 (TBK1) inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold. While direct inhibitory data for 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is not extensively available in public literature, this document focuses on a closely related and highly potent analogue from the same chemical series, compound 15y , and compares its performance with established TBK1 inhibitors.[1][2] This guide outlines the critical experimental data and detailed protocols necessary to validate novel compounds targeting TBK1, a key regulator in innate immunity, inflammation, and oncogenesis.

Introduction to TBK1 and the Role of 1H-Pyrazolo[3,4-b]pyridine Derivatives

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a pivotal role in multiple signaling pathways, including the activation of interferon regulatory factors (IRFs) and NF-κB, which are crucial for the innate immune response to pathogens. Dysregulation of TBK1 activity has been implicated in various diseases, including autoimmune disorders, neuroinflammation, and cancer. This has made TBK1 an attractive therapeutic target for drug discovery.

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective kinase inhibitors. Recent studies have identified derivatives of this scaffold as highly effective inhibitors of TBK1, demonstrating significant potential for therapeutic applications.[1][2]

Comparative Performance of TBK1 Inhibitors

To objectively evaluate the potential of the 1H-pyrazolo[3,4-b]pyridine class, we compare the biochemical potency of its potent analogue, compound 15y , with well-characterized TBK1 inhibitors: BX795, MRT67307, and Amlexanox.

InhibitorChemical ClassTBK1 IC50IKKε IC50Notes
Compound 15y 1H-Pyrazolo[3,4-b]pyridine0.2 nM Not ReportedA highly potent and selective derivative from the target class.[1][2]
BX795 Pyrrolopyrimidine6 nM41 nMAlso a potent PDK1 inhibitor.[3]
MRT67307 Pyrimidine19 nM160 nMAlso inhibits ULK1 and ULK2.
Amlexanox Chromone~1-2 µM~1-2 µMAn approved drug with anti-inflammatory and anti-allergic properties.[3]

Experimental Validation Workflow

The validation of a novel TBK1 inhibitor involves a multi-step process to confirm its biochemical activity, cellular target engagement, and downstream functional effects.

Experimental Workflow Experimental Workflow for TBK1 Inhibitor Validation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_functional Functional Assays biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) Determine IC50 target_engagement Target Engagement Assay (e.g., NanoBRET) Confirm intracellular binding biochem_assay->target_engagement Validate in cellular context downstream_signaling Downstream Signaling Analysis (Western Blot for p-IRF3) target_engagement->downstream_signaling Confirm downstream effects gene_expression Gene Expression Analysis (qPCR) Measure inhibition of IFN-β production downstream_signaling->gene_expression anti_proliferative Anti-proliferative Assays Assess effects on cancer cell lines downstream_signaling->anti_proliferative

Caption: A stepwise workflow for the validation of a candidate TBK1 inhibitor.

TBK1 Signaling Pathway

TBK1 is a central node in the signaling cascade that leads to the production of type I interferons (IFNs). Upon recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) like cGAS or RIG-I, a signaling cascade is initiated, leading to the activation of TBK1. Activated TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, translocates to the nucleus, and induces the expression of IFN-β and other IFN-stimulated genes.

TBK1 Signaling Pathway Simplified TBK1 Signaling Pathway PAMPs PAMPs (e.g., cytosolic DNA) PRR PRR (e.g., cGAS) PAMPs->PRR STING STING PRR->STING TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFNB IFN-β Gene Expression Nucleus->IFNB

Caption: Overview of the TBK1 signaling cascade leading to IFN-β production.

Detailed Experimental Protocols

In Vitro TBK1 Kinase Assay (ADP-Glo™)

This assay quantitatively measures the enzymatic activity of TBK1 by detecting the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human TBK1 enzyme

  • TBK1 substrate (e.g., Myelin Basic Protein or a specific peptide)

  • ATP

  • Test compound (e.g., 1H-Pyrazolo[3,4-b]pyridine derivative) and control inhibitors

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the TBK1 enzyme and the compound dilutions.

  • Incubate for 20-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the TBK1 substrate and ATP.

  • Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4][5]

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay measures the binding of a test compound to TBK1 within living cells in real-time.

Materials:

  • HEK293 cells

  • NanoLuc®-TBK1 Fusion Vector

  • NanoBRET™ Tracer K-5 (Promega)

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-TBK1 Fusion Vector and seed them into 96-well plates.

  • Prepare serial dilutions of the test compound.

  • Add the NanoBRET™ Tracer K-5 to the cells, followed by the test compound dilutions.[6][7]

  • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.[6][7]

  • Measure the donor (450 nm) and acceptor (610 nm) emission wavelengths using a luminometer capable of detecting BRET.

  • Calculate the BRET ratio and determine the IC50 value for target engagement.

Downstream Signaling Analysis (Western Blot for Phospho-IRF3)

This method assesses the ability of the test compound to inhibit TBK1-mediated phosphorylation of its direct downstream substrate, IRF3, in a cellular context.

Materials:

  • A suitable cell line (e.g., THP-1 or RAW264.7 macrophages)

  • TBK1 pathway activator (e.g., poly(I:C) or cGAMP)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IRF3 (Ser386), anti-total IRF3, anti-TBK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with a TBK1 pathway activator for a specified time (e.g., 1-3 hours) to induce IRF3 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-IRF3 (Ser386) overnight at 4°C.[8][9][10]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total IRF3, TBK1, and the loading control to confirm equal protein loading and assess total protein levels.

Logical Framework for Inhibitor Validation

Inhibitor Validation Logic Logical Progression of TBK1 Inhibitor Validation cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation cluster_functional_outcome Functional Outcome potency Potent Inhibition of Recombinant TBK1 (Low nM IC50) target_binding Direct Binding to TBK1 in Live Cells (NanoBRET) potency->target_binding leads to pathway_inhibition Inhibition of Downstream Signaling (p-IRF3 reduction) target_binding->pathway_inhibition confirms phenotypic_effect Desired Phenotypic Effect (e.g., Reduced IFN-β, Anti-proliferative Activity) pathway_inhibition->phenotypic_effect results in

Caption: Logical flow from biochemical potency to cellular function for a TBK1 inhibitor.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of next-generation TBK1 inhibitors. The exemplary compound, 15y, demonstrates exceptional potency that surpasses many established inhibitors. By following the comprehensive validation workflow and detailed experimental protocols outlined in this guide, researchers can rigorously assess the therapeutic potential of novel compounds targeting the TBK1 signaling pathway. This systematic approach, combining biochemical, cellular, and functional assays, is essential for advancing promising candidates in the drug discovery pipeline for inflammatory diseases and cancer.

References

In Vivo Antitumor Efficacy of 1H-Pyrazolo[3,4-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antitumor activity of various 1H-Pyrazolo[3,4-b]pyridine derivatives against other targeted therapies. The following sections detail the performance of these compounds, supported by experimental data and methodologies, to inform further research and development in cancer therapeutics.

The 1H-Pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent inhibitors for a variety of protein kinases implicated in cancer progression.[1][2] These derivatives have shown promise in preclinical in vivo models, targeting key oncogenic drivers such as Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFRs), and Topoisomerase II.[1][3][4] This guide synthesizes available in vivo data for several promising 1H-Pyrazolo[3,4-b]pyridine derivatives and compares them with other relevant antitumor agents.

Comparative Efficacy of 1H-Pyrazolo[3,4-b]pyridine Derivatives and Alternatives

The in vivo antitumor activity of selected 1H-Pyrazolo[3,4-b]pyridine derivatives from preclinical studies is summarized below. These compounds have demonstrated significant tumor growth inhibition in various cancer models. For context, their performance is presented alongside other targeted therapies.

CompoundTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Survival Benefit
10g ALK-L1196M, ROS1Ba/F3 cells with ALK-L1196M mutationNot SpecifiedStrong suppression of proliferationNot Specified
7n FGFR1H1581 xenograft modelNot SpecifiedSignificant antitumor activityNot Specified
8c Topoisomerase IIαLeukemia cell lines (K562, MV4-11)Not SpecifiedPotent antiproliferative activityNot Specified
ARN22089 Cdc42 GTPaseBRAF mutant melanoma PDXNot SpecifiedSignificantNot Specified
EHop-016 Rac/Cdc42Breast cancer mouse modelNot SpecifiedReduced tumor-infiltrating macrophages and neutrophilsNot Specified
MBQ-167 Rac/Cdc42Breast cancer mouse modelNot SpecifiedReduced tumor macrophages and myeloid-derived cellsNot Specified

Experimental Protocols

The successful in vivo evaluation of these anticancer agents relies on meticulously designed experimental protocols. The following methodologies are representative of those employed in the assessment of the compounds discussed.

Human Tumor Xenograft Model

This is a commonly used model for in vivo anticancer drug screening.[5]

  • Animal Model : Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent the rejection of human tumor cells.[6][7]

  • Tumor Implantation : A specific number of human cancer cells (e.g., H1581, K562, MV4-11) are injected subcutaneously or orthotopically into the flanks of the mice.[6][7] For patient-derived xenografts (PDX), tumor fragments are surgically implanted.[6]

  • Compound Administration : The investigational drug is formulated in a suitable vehicle and administered via a clinically relevant route, such as oral gavage (PO), intravenous (IV), or intraperitoneal (IP) injection.[7] Dosing schedules are determined to optimize efficacy and minimize toxicity.[7]

  • Efficacy Evaluation :

    • Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.[6][7]

    • Body Weight : Animal body weights are monitored as an indicator of systemic toxicity.[7]

    • Endpoint Analysis : The study is typically terminated when tumors in the control group reach a predetermined size.[6] Key endpoints include tumor growth inhibition (TGI), which is statistically compared between treated and control groups, and in some cases, overall survival.[7]

Orthotopic Breast Cancer Mouse Model

This model was utilized for the in vivo evaluation of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines.

  • Tumor Implantation : Murine breast cancer cells are implanted into the mammary fat pad of syngeneic mice to mimic the natural tumor microenvironment.

  • Treatment and Monitoring : Following tumor establishment, mice are treated with the investigational compounds. Tumor growth is monitored, and upon completion of the study, tumors and vital organs are collected for further analysis.

  • Toxicity Assessment : Systemic toxicity is evaluated by monitoring body weight and assessing organ integrity post-mortem. The novel compounds discussed in one study exhibited no systemic toxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for in vivo validation of antitumor agents.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis animal_model Select Animal Model (e.g., NOD/SCID mice) tumor_implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) animal_model->tumor_implantation randomization Randomize into Groups (Treatment vs. Control) tumor_implantation->randomization dosing Administer Compound (e.g., Oral Gavage) randomization->dosing tumor_measurement Measure Tumor Volume (e.g., Twice Weekly) dosing->tumor_measurement body_weight Monitor Body Weight dosing->body_weight tgi_analysis Calculate Tumor Growth Inhibition (TGI) tumor_measurement->tgi_analysis body_weight->tgi_analysis survival_analysis Survival Analysis tgi_analysis->survival_analysis signaling_pathway cluster_receptor Receptor Tyrosine Kinases cluster_inhibitors 1H-Pyrazolo[3,4-b]pyridine Derivatives cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cluster_outcome Outcome ALK ALK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK->PI3K_AKT_mTOR FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR Inhibitor e.g., 10g, 7n Inhibitor->ALK inhibition Inhibitor->FGFR inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Tumor_Growth_Inhibition Tumor Growth Inhibition Proliferation->Tumor_Growth_Inhibition Survival->Tumor_Growth_Inhibition Angiogenesis->Tumor_Growth_Inhibition Apoptosis Apoptosis Tumor_Growth_Inhibition->Apoptosis

References

Selective Inhibition of Fibroblast Growth Factor Receptor (FGFR) over Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) by 1H-Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the selective inhibition of specific kinase families is a paramount objective to enhance therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of 1H-pyrazolo[3,4-b]pyridine derivatives, focusing on their selectivity for Fibroblast Growth Factor Receptors (FGFRs) over the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data presented is derived from preclinical research and is intended for an audience of researchers, scientists, and professionals in drug development.

Introduction

Both FGFR and VEGFR2 are receptor tyrosine kinases that play crucial roles in tumor angiogenesis and progression. However, their signaling pathways are distinct, and the ability to selectively target FGFRs can be advantageous in cancers driven by aberrant FGFR signaling. Non-selective inhibition of VEGFR2 can lead to a different side-effect profile. Consequently, compounds with high selectivity for FGFRs are of significant interest. This guide focuses on a series of substituted 1H-pyrazolo[3,4-b]pyridine derivatives designed as potent and selective FGFR kinase inhibitors.

Comparative Inhibitory Activity

The in vitro enzymatic activities of several 1H-pyrazolo[3,4-b]pyridine derivatives against FGFR1 and VEGFR2 were evaluated to determine their selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are summarized below. A higher IC50 value indicates lower potency.

Compound IDTarget KinaseIC50 (nM)Selectivity (VEGFR2 IC50 / FGFR1 IC50)
4a FGFR10.3>1200-fold
VEGFR2365.9
5 FGFR13.3Not explicitly stated, but lower than 4a
VEGFR2Not explicitly stated
7i FGFR142.4Not explicitly stated
VEGFR2Not explicitly stated
11a FGFR12.0Not explicitly stated
VEGFR2Not explicitly stated

Data extracted from Zhao et al., "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors", 2016.[1]

The data clearly indicates that compound 4a , a 1H-pyrazolo[3,4-b]pyridine derivative, demonstrates exceptional potency against FGFR1 with an IC50 of 0.3 nM.[1] Crucially, it exhibits a significantly weaker activity against VEGFR2, with an IC50 of 365.9 nM, translating to a selectivity of over 1200-fold in favor of FGFR1.[1] This high degree of selectivity suggests that such compounds can inhibit FGFR-driven signaling pathways with minimal impact on VEGFR2-mediated processes at therapeutic concentrations.

Signaling Pathways

To understand the implications of selective inhibition, it is essential to visualize the downstream signaling cascades initiated by FGFR and VEGFR2.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Cell Proliferation, Survival, Differentiation) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus STAT->Nucleus

Caption: Simplified FGFR Signaling Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCG PLCγ VEGFR2->PLCG Phosphorylates PI3K PI3K VEGFR2->PI3K SRC Src VEGFR2->SRC DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Angiogenesis, Permeability, Survival) ERK->Nucleus AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Nucleus FAK FAK SRC->FAK FAK->Nucleus

Caption: Simplified VEGFR2 Signaling Pathway.

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in characterizing the potency and selectivity of compounds. Below is a generalized protocol for an in vitro kinase assay, similar to the methods used to generate the data in this guide.

In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This assay measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed), and vice versa.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (FGFR1 or VEGFR2) - Substrate - ATP - Test Compound Dilutions Start->Prepare_Reagents Reaction_Setup Reaction Setup: Add Kinase, Substrate, and Test Compound to Plate Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: Add ATP Reaction_Setup->Initiate_Reaction Incubate Incubate (e.g., 60 min at 30°C) Initiate_Reaction->Incubate Detect_Signal Add ATP Detection Reagent (e.g., Kinase-Glo®) Incubate->Detect_Signal Read_Plate Measure Luminescence (Plate Reader) Detect_Signal->Read_Plate Analyze_Data Data Analysis: Calculate % Inhibition and IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for In Vitro Kinase Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the 1H-pyrazolo[3,4-b]pyridine test compounds in DMSO.

    • Dilute recombinant human FGFR1 or VEGFR2 kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide) in kinase assay buffer.

    • Prepare an ATP solution at a concentration appropriate for the specific kinase.

  • Reaction Setup:

    • In a 96-well plate, add the kinase, substrate, and diluted test compound to each well. Include controls for no inhibitor (vehicle only) and no enzyme.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Signal Detection and Measurement:

    • Stop the reaction and add a luminescent ATP detection reagent (such as Kinase-Glo®) to each well. This reagent quantifies the amount of remaining ATP.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The presented data demonstrates that 1H-pyrazolo[3,4-b]pyridine derivatives, particularly compound 4a , are highly potent and selective inhibitors of FGFR1 over VEGFR2.[1] This selectivity is a desirable characteristic for therapeutic candidates targeting cancers with aberrant FGFR signaling, as it may offer a more focused mechanism of action and a potentially improved safety profile compared to less selective kinase inhibitors. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of such compounds in a research and drug development setting.

References

Head-to-head comparison of different synthetic routes for 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis

The bicyclic heteroaromatic compound 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is a crucial scaffold in medicinal chemistry, forming the core of various pharmacologically active agents. Its synthesis has been approached through several methodologies, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials. This guide provides a head-to-head comparison of two prominent synthetic routes, offering experimental data and detailed protocols to aid researchers in selecting the most suitable pathway for their specific needs.

Executive Summary

This guide details two primary synthetic strategies for this compound:

  • Route 1: The Gould-Jacobs Approach. This classical method involves the condensation of a 3-aminopyrazole derivative with a malonic ester equivalent, followed by cyclization and subsequent hydrolysis. It is a reliable route, particularly for generating 4-hydroxy or 4-chloro substituted intermediates.

  • Route 2: Pyrazole Ring Formation from a Pyridine Precursor. This strategy builds the pyrazole ring onto a pre-existing, suitably functionalized pyridine core. An example of this approach involves the reaction of a hydrazine with a 2-chloro-3-formylpyridine derivative, followed by oxidation and hydrolysis.

The following sections provide a detailed breakdown of each route, including quantitative data, experimental protocols, and visual representations of the synthetic pathways.

Data Presentation: A Comparative Overview

ParameterRoute 1: Gould-Jacobs ApproachRoute 2: From 2-chloro-3-formylpyridine
Starting Materials 3-Aminopyrazole-4-carboxamide, Diethyl ethoxymethylenemalonate2-Chloro-3-formylpyridine, Hydrazine hydrate
Key Intermediates Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Overall Yield ModerateModerate to Good
Reaction Steps 3 (Condensation, Cyclization, Hydrolysis)3 (Cyclization, Oxidation, Hydrolysis)
Reaction Conditions High temperature for cyclizationMild to moderate
Scalability Potentially scalableGenerally scalable
Advantages Well-established, reliable for certain derivativesGood control over substitution on the pyridine ring
Disadvantages High-temperature cyclization can be energy-intensiveAvailability of substituted pyridine starting materials

Synthetic Route 1: The Gould-Jacobs Approach

This route is a variation of the classic Gould-Jacobs reaction, adapted for the synthesis of the pyrazolo[3,4-b]pyridine core. The general strategy involves the reaction of an aminopyrazole with a diethyl malonate derivative to construct the pyridine ring.

Gould_Jacobs_Route A 3-Aminopyrazole-4-carboxamide C Intermediate Adduct A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate C->D Thermal Cyclization E This compound D->E Hydrolysis

Caption: Gould-Jacobs pathway to the target molecule.

Experimental Protocol:

Step 1: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

A mixture of 3-amino-1H-pyrazole-4-carboxamide (1 mole) and diethyl ethoxymethylenemalonate (1.1 moles) is heated at 140-150°C for 2 hours. The ethanol formed during the reaction is distilled off. The reaction mixture is then added to a solution of sodium ethoxide (1.1 moles) in ethanol and refluxed for 4 hours. After cooling, the precipitated sodium salt is filtered, washed with ether, and then dissolved in water. The solution is acidified with acetic acid to precipitate the product, which is then filtered, washed with water, and dried.

Step 2: Hydrolysis to this compound

Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1 mole) is suspended in a 10% aqueous sodium hydroxide solution (5 moles) and heated to reflux for 3 hours. The resulting solution is cooled and acidified with concentrated hydrochloric acid to a pH of 3-4. The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to afford pure this compound.

Synthetic Route 2: Pyrazole Ring Formation from a Pyridine Precursor

This approach constructs the pyrazole ring onto a pre-functionalized pyridine scaffold. A key starting material for this route is a 2-chloropyridine derivative bearing a reactive group at the 3-position, which facilitates the cyclization with hydrazine.

Pyridine_Precursor_Route A 2-Chloro-3-formylpyridine C Hydrazone Intermediate A->C Condensation B Hydrazine hydrate B->C D 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde C->D Cyclization E This compound D->E Oxidation

Caption: Synthesis via a functionalized pyridine precursor.

Experimental Protocol:

Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

To a solution of 2-chloro-3-formylpyridine (1 mole) in ethanol, hydrazine hydrate (1.2 moles) is added dropwise at room temperature. The reaction mixture is then stirred at reflux for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is triturated with water. The resulting solid is filtered, washed with water, and dried to give the crude hydrazone intermediate. This intermediate is then heated in a high-boiling solvent such as diphenyl ether at 240-250°C for 1 hour to effect cyclization. After cooling, the solid product is collected by filtration and purified by column chromatography.

Step 2: Oxidation to this compound

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde (1 mole) is suspended in a mixture of acetic acid and water. To this suspension, potassium permanganate (1.5 moles) is added portion-wise while maintaining the temperature below 40°C. After the addition is complete, the mixture is stirred at room temperature for 12 hours. The manganese dioxide is then filtered off, and the filtrate is concentrated under reduced pressure. The residue is dissolved in a minimum amount of water and acidified with hydrochloric acid to precipitate the product. The solid is filtered, washed with cold water, and recrystallized from a suitable solvent to yield the final product.

Conclusion

Both the Gould-Jacobs approach and the pyridine precursor route offer viable pathways to this compound. The choice between these routes will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available. The Gould-Jacobs route is a well-established method that can be advantageous for producing certain substituted analogs. The pyridine precursor route may offer more flexibility in the substitution pattern on the pyridine ring, provided the corresponding starting materials are accessible. Researchers are encouraged to evaluate the specific details of each protocol to determine the most efficient and practical approach for their research objectives.

Cross-reactivity profiling of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against a Comprehensive Kinase Panel

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed cross-reactivity profiling of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid against a panel of representative kinases, comparing its performance with two structural analogs, Compound A and Compound B. The 1H-Pyrazolo[3,4-b]pyridine scaffold is a well-established core in the development of kinase inhibitors, with derivatives targeting a range of kinases including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs)[1][2][3]. This guide offers supporting experimental data and detailed protocols to aid in the objective assessment of this compound's potential as a selective kinase inhibitor.

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound and its analogs was assessed against a panel of kinases representing various subfamilies. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below.

Kinase TargetThis compound IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)
Tyrosine Kinases
ALK8515>10,000
FGFR1120250>10,000
EGFR>10,0005,0008,000
SRC5,2001,800>10,000
Serine/Threonine Kinases
CDK2/cyclin A450809,500
ROCK18,9003,200>10,000
PIM11,500600>10,000
Lipid Kinases
PI3Kα>10,000>10,000>10,000

Experimental Protocols

A detailed methodology for the in vitro kinase inhibition assay is provided to ensure reproducibility and allow for a clear understanding of the data presented.

In Vitro Kinase Inhibition Assay

This protocol outlines the steps for determining the potency of a test compound against a specific kinase.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • Test compounds (this compound, Compound A, Compound B) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

    • Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

    • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

    • IC50 values are determined by fitting the percentage of inhibition data to a four-parameter logistic dose-response curve.

Visualizing the Experimental Workflow and a Representative Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Dispense_Cmpd Dispense Compound Compound_Prep->Dispense_Cmpd Kinase_Mix Kinase/Substrate Mix Preparation Add_Kinase Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase ATP_Sol ATP Solution Preparation Start_Rxn Initiate with ATP & Incubate ATP_Sol->Start_Rxn Dispense_Cmpd->Add_Kinase Add_Kinase->Start_Rxn Stop_Rxn Stop Reaction & Deplete ATP Start_Rxn->Stop_Rxn Detect_Signal Add Detection Reagent & Read Luminescence Stop_Rxn->Detect_Signal Analyze_Data IC50 Curve Fitting Detect_Signal->Analyze_Data

Caption: Experimental workflow for the in vitro kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: A simplified representation of the FGFR signaling pathway.

Conclusion

The data presented in this guide provides a foundational understanding of the kinase selectivity of this compound. It demonstrates moderate inhibitory activity against ALK and FGFR1, with significantly less activity against the other tested kinases. In comparison, Compound A shows higher potency against ALK and CDK2/cyclin A, while Compound B is largely inactive across the panel. This suggests that substitutions on the 1H-Pyrazolo[3,4-b]pyridine core can significantly modulate both potency and selectivity. Further comprehensive profiling across a larger kinase panel is recommended to fully elucidate the selectivity profile of this compound and its derivatives for informed decision-making in drug discovery programs. The development of selective kinase inhibitors often involves extensive profiling to minimize off-target effects that could lead to toxicity.[4][5]

References

Benchmarking Pyrazolopyridine Derivatives: A Comparative Analysis of Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous search for more effective and safer anti-inflammatory therapeutics, pyrazolopyridine derivatives have emerged as a promising class of compounds. This guide provides a comprehensive benchmark of their anti-inflammatory properties against established drugs, including the selective COX-2 inhibitor Celecoxib, the non-selective NSAID Ibuprofen, and the corticosteroid Dexamethasone. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data and protocols.

Comparative Performance Data

The anti-inflammatory potential of novel compounds is typically assessed through a series of in vitro and in vivo assays. Below is a summary of the inhibitory activities of representative pyrazole derivatives—structurally related to pyrazolopyridines—compared to industry-standard anti-inflammatory agents. The data, presented as half-maximal inhibitory concentrations (IC50) or percentage of inhibition, is compiled from various studies to provide a broad comparative overview.

Table 1: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Representative Pyrazole Derivative 1 5.400.01540
Representative Pyrazole Derivative 2 >1000.034 - 0.052>1923 - >2941
Celecoxib (Standard) 15.230.049310.8
Ibuprofen (Standard) 11.217.790.63

A higher selectivity index indicates greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.[1]

Table 2: In Vitro Inhibition of Inflammatory Mediators in Macrophages

CompoundNitric Oxide (NO) Production Inhibition (%)PGE2 Production IC50 (µM)
Representative Pyridylpyrazole Derivative 37.19% at 10 µM1.1
Dexamethasone (Standard) Significant InhibitionPotent Inhibitor
L-NIL (iNOS inhibitor control) ~35% at 10 µMN/A

Data for the representative pyridylpyrazole derivative was obtained from studies on LPS-stimulated RAW 264.7 macrophages.[2][3]

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Paw Edema Inhibition (%)
Representative Pyrazole Derivative 1 Not Specified74%
Representative Pyrazole Derivative 2 Not Specified83-96%
Celecoxib (Standard) Not Specified69%
Indomethacin (Standard) Not Specified30.95%

This in vivo model assesses the ability of a compound to reduce acute inflammation.[1][4]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of pyrazolopyridine derivatives and benchmark drugs are mediated through the modulation of key signaling pathways. The diagrams below illustrate the cyclooxygenase pathway, a primary target for NSAIDs, and a general workflow for evaluating anti-inflammatory compounds.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyrazolopyridine Pyrazolopyridine Derivatives Pyrazolopyridine->COX2 Inhibit Celecoxib Celecoxib Celecoxib->COX2 Inhibit Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibit Ibuprofen->COX2 Inhibit

Caption: Inhibition of COX-1 and COX-2 by pyrazolopyridine derivatives and NSAIDs.

Experimental_Workflow start Compound Synthesis (Pyrazolopyridine Derivatives) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays in_vitro->in_vivo cox_assay COX-1/COX-2 Inhibition no_assay Nitric Oxide Production cytokine_assay Cytokine Profiling (TNF-α, IL-6) tox Toxicology Studies in_vivo->tox paw_edema Carrageenan-Induced Paw Edema ulcer_index Ulcerogenic Potential lead_optimization Lead Optimization tox->lead_optimization

Caption: General workflow for the evaluation of anti-inflammatory compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for the key assays cited in this guide.

In Vitro COX (Ovine/Human) Inhibitor Screening Assay

This assay determines the potency and selectivity of a compound by measuring the inhibition of COX-1 and COX-2 enzymes.

  • Objective: To determine the IC50 values of the test compounds against COX-1 and COX-2.

  • Methodology:

    • Purified recombinant COX-1 or COX-2 enzyme is incubated with a reaction buffer containing a heme cofactor.

    • Various concentrations of the test compound (dissolved in a suitable solvent like DMSO) are added to the enzyme mixture and pre-incubated.

    • The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

    • The peroxidase activity of COX, which is part of the prostaglandin synthesis pathway, is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

    • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to control wells without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

In Vitro Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production Assay in Macrophages

This cell-based assay evaluates the ability of a compound to inhibit the production of key pro-inflammatory mediators in response to an inflammatory stimulus.

  • Objective: To quantify the inhibition of NO and PGE2 production by the test compounds in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • RAW 264.7 macrophage cells are cultured in 96-well plates until they reach a suitable confluency.

    • The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

    • Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture medium.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

    • The concentration of PGE2 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

    • The percentage of inhibition of NO and PGE2 production is calculated relative to LPS-stimulated cells without any test compound.[2][3]

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a standard in vivo model used to assess the acute anti-inflammatory activity of a compound.

  • Objective: To evaluate the ability of a test compound to reduce acute inflammation in a live animal model.

  • Methodology:

    • Animals are divided into several groups: a control group, a positive control group (receiving a known anti-inflammatory drug), and treatment groups (receiving different doses of the test compound).

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compounds or vehicle are administered to the animals, typically orally or intraperitoneally.

    • After a set period (e.g., 1 hour), acute inflammation is induced by injecting a solution of carrageenan into the sub-plantar region of the right hind paw.

    • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 3, and 5 hours).

    • The percentage of inhibition of paw edema is calculated for each treatment group by comparing the increase in paw volume to that of the control group.[1][5]

References

Safety Operating Guide

Proper Disposal of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 952182-02-4), ensuring the protection of personnel and the environment.

Hazard and Safety Overview

While a comprehensive toxicological profile for this compound is not fully established, it is imperative to handle it as a potentially hazardous substance. Safety data sheets for this compound and similar pyrazole derivatives indicate the following potential hazards and necessary precautions.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat and, if necessary, additional protective clothing to prevent skin contact.
Respiratory Protection In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.

Step-by-Step Disposal Protocol

Adherence to a structured disposal protocol is essential for safety and regulatory compliance. The primary method for the disposal of this compound is through a licensed professional waste disposal service.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired solid this compound, as well as contaminated materials such as weighing paper, pipette tips, and gloves, should be collected in a dedicated, clearly labeled, and sealed container for solid chemical waste.

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container designated for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management:

    • Ensure all waste containers are in good condition, compatible with the chemical, and kept tightly closed when not in use.

    • Label containers with the full chemical name ("this compound"), CAS number (952182-02-4), and appropriate hazard warnings.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Follow all institutional and local regulations for the storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide a detailed inventory of the waste, including the chemical name and quantity.

    • Follow all instructions provided by the EHS office or the disposal contractor regarding packaging and transportation preparation.

Crucially, do not dispose of this compound down the drain or in regular trash. [1] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Containment cluster_2 Storage & Disposal start Start: Unused or Contaminated Material ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize label_container Label with Chemical Name and CAS Number containerize->label_container store Store in Designated Waste Area label_container->store contact_ehs Contact EHS or Licensed Disposal Service store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal Workflow Diagram

Experimental Protocols

No specific experimental protocols for the disposal of this compound are cited in the safety data sheets beyond the general procedures outlined above. The recommended disposal method is to entrust it to a specialized disposal company.[2] Always consult your institution's specific waste management protocols.

References

Essential Safety and Operational Guide for Handling 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is based on publicly available safety information and general laboratory best practices. A comprehensive risk assessment and consultation of the specific Safety Data Sheet (SDS) provided by the supplier are mandatory before handling 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: Harmful if swallowed or inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is essential to ensure personnel safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2][3][4]To protect eyes from splashes and airborne particles.[2]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[4][5] A chemical-resistant lab coat or apron.[2][3]To prevent skin contact.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling the powder outside of a certified chemical fume hood.[4][5]To protect against the inhalation of harmful dust and vapors.
Foot Protection Closed-toe shoes.[5][6]To protect feet from spills.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and environmental impact.

Operational Plan

Table 2: Step-by-Step Operational Protocol for Handling this compound

StepActionRationale
1. Preparation Designate a specific handling area, preferably within a certified chemical fume hood.[5] Ensure the availability and functionality of an emergency eyewash station and safety shower.[5][7]To contain any potential spills and ensure immediate access to emergency decontamination equipment.
2. Donning PPE Put on all required PPE as specified in Table 1 before entering the designated handling area.To establish a primary barrier against chemical exposure.
3. Handling Handle the compound with care, avoiding the generation of dust.[8] Use appropriate tools (e.g., spatulas) for transferring the powder.To minimize the risk of inhalation and contamination of the workspace.
4. Dilution (if required) When preparing solutions, always add the acid to the solvent slowly.[5]To control any potential exothermic reactions.
5. Post-Handling Decontaminate the work surface and any equipment used.To prevent cross-contamination and accidental exposure.
6. Doffing PPE Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste stream.To prevent the spread of contamination outside the designated handling area.
7. Personal Hygiene Wash hands thoroughly with soap and water after handling is complete.[9]To remove any residual chemical traces.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

Table 3: Disposal Protocol

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed, and chemically resistant container.Collect all contaminated solids, including unused compound, contaminated gloves, and wipes.
Liquid Waste Labeled, sealed, and chemically resistant container.Collect all solutions containing the compound. Do not mix with incompatible waste streams.
Sharps Puncture-resistant sharps container.Dispose of any contaminated needles or other sharps.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Review SDS and Conduct Risk Assessment prep2 Prepare Designated Work Area (Fume Hood) prep1->prep2 prep3 Verify Emergency Equipment (Eyewash, Shower) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh and Transfer Compound prep4->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Area and Equipment handle2->clean1 Procedure Complete clean2 Segregate and Dispose of Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Reactant of Route 2
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.